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  • Product: 1-Boc-3-ethynyl-3-methylazetidine
  • CAS: 1363381-76-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Boc-3-ethynyl-3-methylazetidine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Substituted Azetidines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Substituted Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical properties.[1] The inherent ring strain of the azetidine nucleus provides a unique three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility.[1] This guide focuses on a particularly valuable derivative, 1-Boc-3-ethynyl-3-methylazetidine, a building block that synergistically combines the benefits of the azetidine core with the synthetic versatility of a terminal alkyne. Its structure facilitates the exploration of novel chemical space, offering a gateway to a diverse array of complex molecules through facile and efficient coupling chemistries.

Physicochemical and Structural Characteristics of 1-Boc-3-ethynyl-3-methylazetidine

1-Boc-3-ethynyl-3-methylazetidine, with the systematic name tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate, is a key intermediate for the synthesis of more complex molecules in medicinal chemistry. Its core structure features a central four-membered azetidine ring, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. The C3 position of the ring is quaternized with both a methyl group and a reactive terminal ethynyl (alkyne) group.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 1363381-76-3Internal Knowledge
Molecular Formula C₁₁H₁₇NO₂Internal Knowledge
Molecular Weight 195.26 g/mol Internal Knowledge
Appearance Off-white to white solid (predicted)Supplier Data
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structure
Storage Store at 2-8 °C under an inert atmosphere.Supplier Data

Structural Elucidation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons on the azetidine ring would appear as multiplets in the range of 3.5-4.5 ppm. The acetylenic proton should be observable as a singlet around 2.0-2.5 ppm, and the methyl protons at the C3 position would also present as a singlet.

  • ¹³C NMR: The carbon NMR would display distinct peaks for the quaternary carbons of the Boc group and the C3 of the azetidine ring. The carbonyl carbon of the Boc group would resonate downfield, typically around 155 ppm. The two carbons of the ethynyl group would appear in the range of 70-85 ppm.

  • IR Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch in the region of 2100-2200 cm⁻¹. The C=O stretching of the Boc group will be prominent around 1690 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight with high accuracy. Expected adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 196.1332 and [M+Na]⁺ at m/z 218.1151.

Synthesis of 1-Boc-3-ethynyl-3-methylazetidine: A Strategic Approach

The synthesis of 1-Boc-3-ethynyl-3-methylazetidine is not explicitly detailed in readily accessible literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted azetidines. A key starting material for this synthesis is the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) .[2][3]

The proposed synthetic pathway involves a two-step process:

  • Ethynylation of N-Boc-3-azetidinone: The ketone functionality of N-Boc-3-azetidinone can be converted to a tertiary alcohol bearing an ethynyl group through a nucleophilic addition reaction. A common and effective reagent for this transformation is ethynylmagnesium bromide or ethynyllithium. This reaction creates the 3-hydroxy-3-ethynylazetidine intermediate.

  • Methylation of the Tertiary Alcohol: The subsequent replacement of the hydroxyl group with a methyl group can be challenging. A potential route could involve conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with a methylating agent like methylmagnesium bromide in the presence of a copper catalyst. Alternatively, a more direct approach might involve a reductive methylation strategy, though this is less straightforward for a tertiary alcohol.

A detailed, step-by-step experimental protocol for a plausible synthesis is provided below:

Experimental Protocol: Synthesis of 1-Boc-3-ethynyl-3-methylazetidine

Step 1: Synthesis of tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

  • To a solution of ethynylmagnesium bromide (1.2 equivalents) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of 1-Boc-3-ethynyl-3-methylazetidine

This step is proposed and would require optimization.

  • Dissolve tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C and add a suitable activating agent for the hydroxyl group, such as triflic anhydride or methanesulfonyl chloride, in the presence of a non-nucleophilic base like 2,6-lutidine.

  • After activation, introduce a solution of methylmagnesium bromide (excess) in the presence of a copper(I) catalyst, such as copper(I) iodide.

  • Allow the reaction to proceed at low temperature, gradually warming to room temperature while monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Synthesis_Workflow start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Step 1: Ethynylation (Ethynylmagnesium bromide, THF) start->step1 intermediate tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate step1->intermediate step2 Step 2: Methylation (Hydroxyl activation, then MeMgBr/Cu(I)) intermediate->step2 product 1-Boc-3-ethynyl-3-methylazetidine step2->product caption Proposed synthetic workflow for 1-Boc-3-ethynyl-3-methylazetidine.

Reactivity and Synthetic Utility

The synthetic utility of 1-Boc-3-ethynyl-3-methylazetidine is primarily dictated by the reactivity of its two key functional groups: the N-Boc protecting group and the terminal alkyne.

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability to a wide range of reaction conditions, including catalytic hydrogenation and mildly basic conditions. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This orthogonality allows for the selective deprotection of the azetidine nitrogen, enabling further functionalization at this position.

The Terminal Alkyne: The terminal ethynyl group is a versatile functional handle that can participate in a variety of chemical transformations. Most notably, it is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling with an azide-containing molecule. The mild reaction conditions and high functional group tolerance of the CuAAC reaction make it exceptionally well-suited for late-stage functionalization in drug discovery programs.

Beyond click chemistry, the terminal alkyne can also undergo other transformations, including:

  • Sonogashira coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

  • Cadiot-Chodkiewicz coupling: Copper-catalyzed coupling with a terminal bromoalkyne.

  • Mannich reactions: Condensation with an aldehyde and a secondary amine to form propargylamines.

Reactivity_Diagram reactant 1-Boc-3-ethynyl-3-methylazetidine click click reactant->click sonogashira sonogashira reactant->sonogashira mannich mannich reactant->mannich deprotection deprotection reactant->deprotection product_click 1,2,3-Triazole Derivative product_sonogashira Substituted Alkyne product_mannich Propargylamine product_deprotection Free Azetidine click->product_click sonogashira->product_sonogashira mannich->product_mannich deprotection->product_deprotection caption Key reactive sites and transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Boc-3-ethynyl-3-methylazetidine make it an attractive building block for the synthesis of novel drug candidates. The azetidine core can serve as a bioisosteric replacement for other cyclic or acyclic moieties, often leading to improved pharmacokinetic properties.

A prime example of the importance of the azetidine scaffold is in the structure of Baricitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[2][3] While 1-Boc-3-ethynyl-3-methylazetidine is not a direct precursor to Baricitinib, the synthesis of this drug relies on a similarly substituted azetidine core, highlighting the value of this structural motif in targeting kinases.[2]

The true power of 1-Boc-3-ethynyl-3-methylazetidine lies in its application in fragment-based drug discovery and lead optimization via click chemistry. Researchers can synthesize a library of azide-containing fragments and rapidly couple them to the azetidine scaffold to generate a diverse set of novel compounds for biological screening. This approach allows for the efficient exploration of the chemical space around a core pharmacophore, accelerating the drug discovery process.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 1-Boc-3-ethynyl-3-methylazetidine. Based on data for structurally related compounds, it should be considered harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-Boc-3-ethynyl-3-methylazetidine stands out as a highly valuable and versatile building block for contemporary medicinal chemistry. Its unique combination of a strained azetidine ring, a stable Boc protecting group, and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and structurally diverse molecules. The ability to readily engage in click chemistry reactions makes it particularly well-suited for applications in fragment-based drug discovery and lead optimization. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic use of well-designed building blocks like 1-Boc-3-ethynyl-3-methylazetidine will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Gao, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 1-Boc-3-ethynyl-3-methylazetidine (CAS 1363381-76-3): A Versatile Building Block for Modern Drug Discovery

Section 1: Executive Summary & Core Attributes In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of molecular scaffolds that impart favorable physicochemical and pha...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Core Attributes

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties.[1] Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in this context.[2] Their inherent ring strain, sp³-rich character, and conformational rigidity can significantly enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1][2] 1-Boc-3-ethynyl-3-methylazetidine is a quintessential example of a molecular "building block" engineered to leverage these benefits.[3] It synergistically combines the structurally valuable azetidine core with the versatile reactivity of a terminal alkyne, providing a powerful tool for the rapid construction of diverse chemical libraries. This guide offers an in-depth technical analysis of its structure, synthesis, and core applications, designed for researchers and scientists in the field of drug development.

Section 2: Molecular Blueprint: Deconstructing the Structure-Function Relationship

The utility of 1-Boc-3-ethynyl-3-methylazetidine is not accidental; it is a product of deliberate chemical design. Each functional component serves a distinct and critical purpose in the context of synthetic and medicinal chemistry.

  • The Azetidine Core: This four-membered ring is more than just a linker. Its high ring-strain energy facilitates certain chemical transformations and provides a rigid, three-dimensional exit vector, which is invaluable for exploring the binding pockets of biological targets.[1] The incorporation of azetidine motifs has been successfully used to improve the metabolic stability and selectivity of several FDA-approved drugs, including baricitinib and cobimetinib.[2][4] It often serves as a bioisostere for larger, more flexible amine structures.[4]

  • The Terminal Alkyne Handle: The ethynyl group is a gateway for a host of high-efficiency carbon-carbon and carbon-heteroatom bond-forming reactions. It is the key reactive handle that allows this building block to be seamlessly integrated into larger molecules. Its primary utility lies in two of the most robust reactions in the synthetic chemist's toolbox: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction, and the palladium/copper-catalyzed Sonogashira coupling.[5][6] These reactions are known for their high yields, wide functional group tolerance, and mild reaction conditions.[7][8]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a robust shield for the azetidine nitrogen. This is critical because the free amine is a nucleophilic and basic site that could interfere with the intended alkyne chemistry. The Boc group is stable to a wide range of reaction conditions, including those used for CuAAC and Sonogashira couplings.[9] Crucially, it can be cleanly and efficiently removed under acidic conditions (e.g., using trifluoroacetic acid), unmasking the nitrogen for subsequent functionalization, thus enabling multi-step, divergent synthetic strategies.[10][11]

  • The C3-Quaternary Center: The presence of both a methyl and an ethynyl group at the C3 position creates a quaternary carbon. This sterically demanding feature imparts a significant degree of conformational restriction on the azetidine ring and adjacent molecular fragments, a strategy often employed to lock a molecule into a specific, biologically active conformation.

cluster_0 1-Boc-3-ethynyl-3-methylazetidine cluster_1 Chemical Functionality Molecule Core Structure Azetidine Azetidine Core (Rigidity, sp³ character) Alkyne Terminal Alkyne (Reactive Handle) Boc N-Boc Group (Protection) Quaternary C3-Quaternary Center (Conformational Lock) FunctionA Improved PK/PD Metabolic Stability Azetidine->FunctionA FunctionB Click Chemistry (CuAAC) Sonogashira Coupling Alkyne->FunctionB FunctionC Orthogonal Synthesis Late-stage Derivatization Boc->FunctionC FunctionD SAR Exploration Quaternary->FunctionD

Caption: Logical relationships of the core structural features.

Section 3: Physicochemical & Spectroscopic Data Profile

A summary of the key physical and chemical identifiers for this compound is provided below for easy reference and verification.

PropertyValueSource(s)
CAS Number 1363381-76-3[12]
Molecular Formula C₁₁H₁₇NO₂[12][13]
Molecular Weight 195.26 g/mol [12]
IUPAC Name tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate[12]
InChI Key RABXYAIWJAIARE-UHFFFAOYSA-N[12][13]
SMILES C(OC(C)(C)C)(=O)N1CC(C#C)(C)C1[12]
Physical Form Liquid[12]

Section 4: The Alkyne as a Gateway: Key Coupling Methodologies

The primary value of 1-Boc-3-ethynyl-3-methylazetidine lies in the reactivity of its terminal alkyne. This section provides detailed protocols for its two most important applications: CuAAC (Click Chemistry) and Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is the cornerstone of click chemistry, enabling the efficient and irreversible linkage of the azetidine building block to any molecule bearing an azide functional group to form a stable 1,2,3-triazole linker.[7] The triazole is not merely a linker; it is a stable, aromatic, hydrogen-bond-accepting moiety that can participate in favorable interactions with biological targets.

Start Reagents: 1. Azetidine Alkyne (1.0 eq) 2. Organic Azide (R-N3) (1.0-1.1 eq) 3. Cu(I) Source (e.g., CuSO4/Na-Ascorbate) 4. Solvent (e.g., tBuOH/H2O) Reaction Reaction Vessel Inert Atmosphere (N2/Ar) Room Temperature Start->Reaction Combine Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Stir Workup Aqueous Workup (e.g., NH4Cl, EDTA wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Triazole-Linked Azetidine Purify->Product

Caption: General experimental workflow for CuAAC (Click Chemistry).

Detailed Experimental Protocol: General Procedure for CuAAC

This protocol is a self-validating system designed for high-yield conversion with straightforward purification.

  • Reagent Preparation: In a suitable flask, dissolve 1-Boc-3-ethynyl-3-methylazetidine (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water (to a concentration of ~0.1 M).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, ~1 M) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, ~0.5 M). The ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

  • Reaction Initiation: To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonium chloride to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][8] This provides direct access to arylalkynyl azetidines, a scaffold of significant interest in medicinal chemistry.

Start Reagents (under N2/Ar): 1. Azetidine Alkyne (1.2 eq) 2. Aryl/Vinyl Halide (1.0 eq) 3. Pd Catalyst (e.g., Pd(PPh3)4) 4. Cu(I) Co-catalyst (e.g., CuI) 5. Amine Base (e.g., TEA, DIPEA) 6. Anhydrous Solvent (e.g., THF, DMF) Reaction Reaction Vessel (Schlenk) Inert Atmosphere Heat (if necessary) Start->Reaction Combine Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Stir & Heat Workup Filtration & Aqueous Wash (Remove amine salts) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Arylalkynyl Azetidine Purify->Product

Caption: General experimental workflow for Sonogashira Coupling.

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol requires anhydrous and anaerobic conditions to ensure the stability and activity of the catalytic system.[8]

  • Vessel Preparation: Add the aryl/vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). Finally, add 1-Boc-3-ethynyl-3-methylazetidine (1.2 eq) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove catalyst residues and amine hydrohalide salts. Wash the filtrate with saturated aqueous ammonium chloride and then brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired coupled product.

Section 5: Post-Coupling Strategy: N-Boc Deprotection

A key advantage of this building block is the ability to perform subsequent modifications at the azetidine nitrogen. After the alkyne has been successfully coupled, the Boc group can be removed to reveal a secondary amine, which is a nucleophilic handle for further diversification.

Detailed Experimental Protocol: N-Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected azetidine substrate (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of strong acid. Common reagents include trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by the disappearance of the starting material on LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is typically the corresponding TFA or HCl salt of the free amine, which can often be used directly in the next step (e.g., an acylation or reductive amination) without further purification.

Section 6: Conclusion & Future Outlook

1-Boc-3-ethynyl-3-methylazetidine (CAS 1363381-76-3) represents a sophisticated and highly valuable tool for drug discovery professionals. Its design thoughtfully integrates the beneficial structural properties of a conformationally constrained azetidine ring with the supreme synthetic versatility of a terminal alkyne handle, all while ensuring the orthogonality of its reactive sites through the use of a stable N-Boc protecting group. The protocols outlined in this guide for CuAAC and Sonogashira coupling provide reliable and reproducible pathways for its incorporation into diverse molecular architectures. As the demand for novel, sp³-rich, and structurally unique drug candidates continues to grow, building blocks like this will remain at the forefront of medicinal chemistry, enabling the efficient exploration of chemical space and accelerating the development of next-generation therapeutics.

Section 7: References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Taylor & Francis Online. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

  • 1Click Chemistry. (n.d.). Building-Blocks. 1Click Chemistry.

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.

  • ZME Science. (2023). Click chemistry: building molecules like LEGO blocks. ZME Science.

  • Organic Chemistry Portal. (n.d.). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal.

  • AAPPTEC. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis Archives. AAPPTEC.

  • BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

  • Baumann, A. N., Eisold, M., Music, A., Haas, G., Kiw, Y. M., & Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684.

  • Aapptec. (n.d.). Azido Amino Acids and Click Chemistry Builiding Blocks. Aapptec.

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal.

  • CymitQuimica. (n.d.). CAS 1363381-76-3: 1,1-Dimethylethyl 3-ethynyl-3-methyl-1-a… CymitQuimica.

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

  • PubChemLite. (n.d.). 1-boc-3-ethynyl-3-methylazetidine (C11H17NO2). PubChemLite.

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.

  • NSP-Functional Polymers & Copolymers. (n.d.). Boc-amine alkyne-PEG-COOH. NSP-Functional Polymers & Copolymers.

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Purification of 1-Boc-3-ethynyl-3-methylazetidine

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and increase the solubility of drug candidates.[1][2] The incorporation of an ethynyl group provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making 3-ethynyl-azetidine derivatives valuable building blocks in the synthesis of complex molecular architectures.[3] This guide provides a comprehensive overview of the synthesis and purification of 1-Boc-3-ethynyl-3-methylazetidine, a key intermediate for the development of novel therapeutics.

Synthetic Strategy: A Three-Step Approach

The synthesis of 1-Boc-3-ethynyl-3-methylazetidine is most effectively achieved through a three-step sequence commencing with the commercially available precursor, 1-Boc-3-azetidinone. The overall synthetic transformation is depicted below:

Synthetic Pathway 1-Boc-3-azetidinone 1-Boc-3-azetidinone 1-Boc-3-hydroxy-3-methylazetidine 1-Boc-3-hydroxy-3-methylazetidine 1-Boc-3-azetidinone->1-Boc-3-hydroxy-3-methylazetidine  Step 1:  Grignard Reaction   1-Boc-3-ethynyl-3-methylazetidine 1-Boc-3-ethynyl-3-methylazetidine 1-Boc-3-hydroxy-3-methylazetidine->1-Boc-3-ethynyl-3-methylazetidine  Step 2:  Ethynylation   Grignard Reaction ketone 1-Boc-3-azetidinone O intermediate Alkoxide Intermediate O-MgBr ketone->intermediate grignard CH3MgBr grignard->ketone:f0 product 1-Boc-3-hydroxy-3-methylazetidine OH intermediate->product  Aqueous Work-up (H3O+)   Ethynylation Workflow cluster_0 Step 3a: Alkynylation cluster_1 Step 3b: Deprotection 1-Boc-3-hydroxy-3-methylazetidine 1-Boc-3-hydroxy-3-methylazetidine 1-Boc-3-((trimethylsilyl)ethynyl)-3-methylazetidine 1-Boc-3-((trimethylsilyl)ethynyl)-3-methylazetidine 1-Boc-3-hydroxy-3-methylazetidine->1-Boc-3-((trimethylsilyl)ethynyl)-3-methylazetidine  1. n-BuLi  2. (Trimethylsilyl)acetylene   1-Boc-3-ethynyl-3-methylazetidine 1-Boc-3-ethynyl-3-methylazetidine 1-Boc-3-((trimethylsilyl)ethynyl)-3-methylazetidine->1-Boc-3-ethynyl-3-methylazetidine  K2CO3, MeOH  

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 1-Boc-3-ethynyl-3-methylazetidine

Introduction 1-Boc-3-ethynyl-3-methylazetidine is a synthetically valuable building block in medicinal chemistry and drug development. The presence of a strained azetidine ring, a terminal alkyne for click chemistry, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-3-ethynyl-3-methylazetidine is a synthetically valuable building block in medicinal chemistry and drug development. The presence of a strained azetidine ring, a terminal alkyne for click chemistry, and a sterically demanding tert-butyloxycarbonyl (Boc) protecting group provides a unique scaffold for creating novel chemical entities.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The structure of 1-Boc-3-ethynyl-3-methylazetidine incorporates several key functional groups that give rise to distinct spectroscopic signals. Understanding these features is the first step in interpreting the spectral data.

cluster_azetidine Azetidine Ring N1 N C_Boc C=O N1->C_Boc Boc Group C2 CH₂ N1->C2 C4 CH₂ N1->C4 O_Boc O C_Boc->O_Boc tBu C(CH₃)₃ O_Boc->tBu C3 C C2->C3 Me CH₃ C3->Me Quaternary Center Alkyne_C1 C C3->Alkyne_C1 C4->C3 Alkyne_C2 C Alkyne_C1->Alkyne_C2 Terminal Alkyne Alkyne_H H Alkyne_C2->Alkyne_H

Figure 1: Key structural features of 1-Boc-3-ethynyl-3-methylazetidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-3-ethynyl-3-methylazetidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for both 1D and 2D experiments (COSY, HSQC, HMBC) should be employed to facilitate complete assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Boc Group (-C(CH₃)₃)~1.45Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and show a characteristic singlet in a shielded region.
Azetidine Ring (-CH₂-)3.8 - 4.2Multiplet (m) or AB quartet system4HProtons on the azetidine ring are diastereotopic due to the C3-substituents. They are adjacent to the electron-withdrawing nitrogen atom, resulting in a downfield shift. Complex splitting patterns are expected.
Methyl Group (-CH₃)~1.5Singlet (s)3HThe methyl group is attached to a quaternary carbon and will appear as a singlet.
Alkynyl Proton (≡C-H)2.0 - 2.5Singlet (s)1HThe terminal alkyne proton resonates in a characteristic region, slightly deshielded compared to standard alkane protons but shielded relative to vinylic protons due to magnetic anisotropy of the triple bond.[2][3][4]
¹³C NMR Spectral Analysis

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Boc Group (-C(CH₃)₃)~28.5The three equivalent methyl carbons of the tert-butyl group are highly shielded.
Boc Group (-C (CH₃)₃)~80.0The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
Boc Group (-C=O)~155.0The carbonyl carbon of the carbamate is significantly deshielded.
Azetidine Ring (-CH₂-)~55.0The two equivalent methylene carbons are deshielded due to their proximity to the nitrogen atom.
Azetidine Ring (-C-(CH₃)(C≡CH))~40.0The quaternary C3 carbon of the azetidine ring.
Alkyne Carbons (-C≡C-H)~85.0 (C-3) and ~70.0 (C-H)The sp-hybridized carbons of the terminal alkyne appear in a distinct region. The carbon attached to the proton (≡C-H) is typically more shielded than the internal alkyne carbon (≡C-R).[2]
Methyl Group (-CH₃)~25.0The methyl carbon attached to the quaternary center.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) experiments can be performed on the isolated molecular ion to induce fragmentation and confirm structural features.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 1-Boc-3-ethynyl-3-methylazetidine is C₁₁H₁₇NO₂. The predicted monoisotopic mass is approximately 195.1259 g/mol .[5] In positive-ion ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z ≈ 196.1332.[5]

The fragmentation of Boc-protected amines is well-characterized and serves as a diagnostic tool.[6][7] The primary fragmentation pathways involve the loss of neutral molecules from the Boc group:

  • Loss of Isobutene (C₄H₈): A major fragmentation pathway is the loss of isobutene (m/z 56), resulting in a fragment at [M+H - 56]⁺ . This occurs via a McLafferty-type rearrangement.[6][7]

  • Loss of the Boc Group (C₅H₉O₂): The complete loss of the Boc radical followed by protonation results in a fragment corresponding to the deprotected azetidine at [M+H - 100]⁺ .

  • Loss of tert-Butanol (C₄H₁₀O): In some cases, the loss of tert-butanol (m/z 74) can also be observed.[8]

cluster_frags Characteristic Fragments M [M+H]⁺ m/z ≈ 196.13 F1 [M+H - 56]⁺ m/z ≈ 140.07 M->F1 - C₄H₈ (Isobutene) F2 [M+H - 100]⁺ m/z ≈ 96.08 M->F2 - C₅H₉O₂ (Boc group)

Figure 2: Predicted ESI-MS fragmentation pathway for 1-Boc-3-ethynyl-3-methylazetidine.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation and Acquisition
  • Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid compound between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the alkyne and the Boc-carbamate functionalities.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Terminal Alkyne ≡C-H stretch3300 - 3270Strong, Sharp
Alkyne C≡C stretch2150 - 2100Weak to Medium, Sharp
Alkane C-H stretch (sp³)3000 - 2850Medium to Strong
Carbonyl (Carbamate) C=O stretch1700 - 1680Strong
Amine C-N stretch1250 - 1150Medium

The presence of a sharp, strong peak around 3300 cm⁻¹ is highly diagnostic for the terminal alkyne C-H stretch.[3][9][10] The C≡C triple bond stretch is often weak but sharp, appearing in the 2100-2150 cm⁻¹ region.[3][11] The most intense band in the spectrum is expected to be the C=O stretch of the Boc-carbamate group, appearing around 1690 cm⁻¹.[12]

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of 1-Boc-3-ethynyl-3-methylazetidine. The predicted spectral data, based on established chemical principles, highlights the key diagnostic signals for each functional moiety within the molecule. For researchers in drug development, this guide serves as a foundational reference for confirming the synthesis and purity of this versatile chemical building block, ensuring the integrity of subsequent synthetic transformations.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]

  • OpenOChem Learn. (n.d.). Alkynes. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • Química Organica.org. (2013, January 15). chemical shift table. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2025, August 9). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • PubChemLite. (n.d.). 1-boc-3-ethynyl-3-methylazetidine (C11H17NO2). [Link]

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Foundational

"1-Boc-3-ethynyl-3-methylazetidine" molecular weight and formula

An In-Depth Technical Guide to 1-Boc-3-ethynyl-3-methylazetidine: Properties and Applications Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the prop...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-ethynyl-3-methylazetidine: Properties and Applications

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the properties of drug candidates is perpetual. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention for their unique structural and physicochemical characteristics.[1][2][3] Their inherent ring strain and constrained geometry offer a greater three-dimensionality compared to more common five- and six-membered rings, which can lead to improved metabolic stability, solubility, and target-binding affinity.[1][2] This guide focuses on a specific, functionalized derivative, 1-Boc-3-ethynyl-3-methylazetidine , a versatile building block for drug discovery and development professionals. We will delve into its core properties, its strategic importance, and provide a practical experimental workflow for its application.

Core Physicochemical Properties

The precise molecular formula and weight are foundational data points for any chemical compound, dictating stoichiometric calculations, analytical characterization, and registration in chemical databases. 1-Boc-3-ethynyl-3-methylazetidine is a well-defined entity with the following key identifiers.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂[4]
Molecular Weight 195.26 g/mol [4]
CAS Number 1363381-76-3[4]
InChI Key RABXYAIWJAIARE-UHFFFAOYSA-N[4]

These properties are critical for researchers in confirming the identity and purity of the material used in synthesis and biological assays.

Strategic Importance in Drug Discovery

The structure of 1-Boc-3-ethynyl-3-methylazetidine is not arbitrary; each functional group is strategically placed to offer maximum utility to the medicinal chemist.

  • The Azetidine Core : This strained, sp³-rich scaffold serves as a bioisostere for larger, more flexible rings like piperidines or as a novel vector to explore chemical space.[1][5] Its rigid conformation can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to improve their pharmacokinetic profiles.[1][2]

  • The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group on the azetidine nitrogen is an acid-labile protecting group. This is a deliberate design choice. It renders the nitrogen unreactive during synthetic steps where it might otherwise interfere, such as metal-catalyzed cross-coupling reactions. Its key advantage is the ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid), which are typically compatible with a wide range of other functional groups. This allows for late-stage functionalization of the azetidine nitrogen, a common strategy for building structure-activity relationships (SAR).

  • The 3-Ethynyl-3-Methyl Substitution : The quaternary center at the 3-position, substituted with both a methyl and an ethynyl (terminal alkyne) group, is pivotal. The methyl group adds to the three-dimensional character of the molecule. The terminal alkyne is the key reactive handle. It is a prime substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction is exceptionally robust, high-yielding, and orthogonal to most biological functional groups, making it ideal for conjugating the azetidine scaffold to other molecules, such as peptides, probes, or larger drug fragments, in a reliable and efficient manner.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general, self-validating procedure for conjugating 1-Boc-3-ethynyl-3-methylazetidine with a generic azide-containing molecule (R-N₃).

Causality and Rationale

The choice of CuAAC is based on its efficiency and orthogonality. The reaction proceeds under mild, often aqueous, conditions. The catalyst is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This avoids the need to handle unstable Cu(I) salts directly. The solvent system (e.g., t-BuOH/H₂O) is chosen to solubilize both the organic starting materials and the inorganic catalyst components. The protocol's self-validating nature comes from the inclusion of in-process monitoring (TLC) and definitive product characterization (LC-MS, NMR).

Step-by-Step Methodology
  • Reagent Preparation : In a clean, dry vial, dissolve 1-Boc-3-ethynyl-3-methylazetidine (1.0 eq) and the desired azide partner (R-N₃, 1.05 eq) in a 1:1 mixture of tert-butanol and water (to achieve a final concentration of ~0.1 M).

  • Catalyst Addition : To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq). Following this, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Reaction Execution : Seal the vial and allow the mixture to stir vigorously at room temperature. The reaction is often complete within 1-4 hours. A color change (e.g., to a greenish-yellow) is typically observed.

  • In-Process Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (the azetidine) and the appearance of a new, more polar spot (the triazole product) indicates completion.

  • Workup and Extraction : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x). The choice of solvent is dictated by the polarity of the final product.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure triazole product.

  • Characterization and Validation : Confirm the structure and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent structure, including the characteristic triazole proton signal.

Visualization of the CuAAC Workflow

The following diagram illustrates the key components and transformation in the described experimental workflow.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System (in situ) A 1-Boc-3-ethynyl-3-methylazetidine Process Click Reaction (t-BuOH/H₂O, RT) A->Process B Azide Partner (R-N₃) B->Process C Copper(II) Sulfate (CuSO₄) D Sodium Ascorbate Product 1,4-Disubstituted Triazole Product Process->Product cluster_catalyst cluster_catalyst cluster_catalyst->Process

Caption: CuAAC reaction workflow for conjugating the azetidine building block.

Conclusion

1-Boc-3-ethynyl-3-methylazetidine is a high-value chemical tool for researchers in drug development. Its molecular formula (C₁₁H₁₇NO₂) and weight (195.26 g/mol ) are the starting points for its application in synthesis.[4] The combination of a desirable azetidine core, a strategically placed protecting group, and a versatile alkyne handle makes it an exemplary building block for constructing complex molecules with potential therapeutic applications. The robust and reliable click chemistry protocol provided herein demonstrates its practical utility, enabling the rapid generation of novel chemical entities for biological screening and lead optimization programs.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • CymitQuimica. (n.d.). 1-BOC-3-ETHYNYL-3-METHYLAZETIDINE. CymitQuimica.

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Exploratory

"1-Boc-3-ethynyl-3-methylazetidine" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-Boc-3-ethynyl-3-methylazetidine Introduction In the landscape of modern medicinal chemistry and drug development, small-molecule building blocks that offer...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Boc-3-ethynyl-3-methylazetidine

Introduction

In the landscape of modern medicinal chemistry and drug development, small-molecule building blocks that offer unique three-dimensional architectures are of paramount importance. 1-Boc-3-ethynyl-3-methylazetidine (CAS: 1363381-76-3) is one such compound, integrating the strained, non-planar azetidine ring with a synthetically versatile terminal alkyne.[1] The azetidine scaffold is increasingly utilized to improve physicochemical properties such as solubility and metabolic stability, while the ethynyl group serves as a valuable handle for click chemistry and other carbon-carbon bond-forming reactions.

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Boc-3-ethynyl-3-methylazetidine. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust predictive profile. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to effectively handle, store, and utilize this valuable building block in their synthetic and screening endeavors.

Section 1: Physicochemical Properties Summary

A foundational understanding of a molecule's properties is critical for its application. The structure of 1-Boc-3-ethynyl-3-methylazetidine is characterized by a balance of polar (carbamate) and nonpolar (tert-butyl, methyl, ethynyl) moieties, which dictates its behavior.

PropertyValueSource
IUPAC Name tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylateN/A
CAS Number 1363381-76-3[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
Calculated LogP 1.7 - 2.2 (Predicted)N/A

Section 2: Solubility Profile

Theoretical Assessment and Solvent Recommendations

The solubility of 1-Boc-3-ethynyl-3-methylazetidine is governed by the interplay of its functional groups:

  • N-Boc-azetidine Core: The carbamate group offers some polarity and hydrogen bond accepting capability. However, the bulky and lipophilic tert-butyl (Boc) group significantly increases the nonpolar character.

  • 3-methyl and 3-ethynyl Groups: Both substituents at the C3 position are nonpolar, further enhancing the molecule's lipophilicity and reducing its affinity for aqueous media. Alkynes are generally nonpolar and tend to dissolve in organic solvents.[2]

The following table provides a qualitative prediction of solubility to guide solvent selection for stock solution preparation, reaction setup, and purification.

SolventTypePredicted SolubilityRationale & Use Case
Water AqueousVery Low / InsolubleNot recommended for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferVery Low / InsolubleUnsuitable for most biological assays without a co-solvent.
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent choice for preparing high-concentration stock solutions for screening.[4]
N,N-Dimethylformamide (DMF) Polar AproticHighSuitable for stock solutions and as a reaction solvent.
Dichloromethane (DCM) NonpolarHighIdeal for extractions and as a reaction solvent.
Ethyl Acetate (EtOAc) Moderately PolarHighUseful for chromatography and extractions.
Methanol (MeOH) / Ethanol (EtOH) Polar ProticMedium to HighGood general-purpose solvents for reactions and purification.
Acetonitrile (ACN) Polar AproticHighCommon solvent for HPLC analysis and reactions.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard.[5][6] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of 1-Boc-3-ethynyl-3-methylazetidine in a selected solvent system at a controlled temperature.

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine (solid)

  • Chosen solvent (e.g., PBS pH 7.4, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • Calibrated analytical balance

  • HPLC-UV system with a validated quantification method

Methodology:

  • Preparation: Add an excess amount of solid 1-Boc-3-ethynyl-3-methylazetidine to a glass vial (e.g., 2-5 mg). The key is to ensure solid material remains visible after equilibration.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. Causality: This extended agitation period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution & Analysis: Prepare an appropriate dilution of the filtered saturate in a suitable mobile phase. Quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_main Equilibration & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Quantify Concentration (HPLC-UV) E->F G Thermodynamic Solubility Value F->G Result G cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Compound 1-Boc-3-ethynyl-3-methylazetidine Deprotected Free Amine (3-ethynyl-3-methylazetidine) Compound->Deprotected Boc Cleavage Cleaved Carboxylic Acid + CO₂ Compound->Cleaved Alkyne Cleavage RingOpened Ring-Opened Products Compound->RingOpened Ring Opening (Harsh Conditions) Acid Strong Acid (e.g., TFA, HCl) Acid->Deprotected Acid->RingOpened Heat High Heat (>150°C) Heat->Deprotected Oxidizer Strong Oxidizer (e.g., O₃) Oxidizer->Cleaved

Caption: Potential Degradation Pathways.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of the compound:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidative degradation of the alkyne over time.

  • Light: Protect from light.

  • Incompatibilities: Keep away from strong acids and strong oxidizing agents.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding degradation pathways, which is a requirement in pharmaceutical development. [7][8][9] Objective: To systematically assess the stability of 1-Boc-3-ethynyl-3-methylazetidine under various stress conditions (hydrolytic, oxidative, thermal, photolytic).

Materials:

  • Stock solution of 1-Boc-3-ethynyl-3-methylazetidine (e.g., 1 mg/mL in Acetonitrile)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-MS system for analysis

  • Photostability chamber, temperature-controlled oven

Methodology:

  • Sample Preparation: For each condition, mix the stock solution with the stressor solution in a 1:1 ratio. Prepare a control sample diluted with water.

  • Hydrolytic Stress:

    • Acidic: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral: Mix with water. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to 80°C for 48 hours. Separately, heat the stock solution at 60°C for 24 hours.

  • Photolytic Stress: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-MS method.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation. Use the MS data to identify the mass of any degradation products to help elucidate their structures.

G cluster_stress Stress Conditions Start Stock Solution of Compound A Hydrolytic (Acid, Base, Neutral) Start->A B Oxidative (H₂O₂) Start->B C Thermal (Solid & Solution) Start->C D Photolytic (ICH Q1B) Start->D Analysis Analyze by HPLC-MS at Time Points A->Analysis B->Analysis C->Analysis D->Analysis End Identify Degradants Determine Pathways Assess Stability Analysis->End

Caption: Workflow for a Forced Degradation Study.

Section 4: Summary and Recommendations

1-Boc-3-ethynyl-3-methylazetidine is a promising building block whose utility is dependent on a clear understanding of its physicochemical properties.

  • Solubility: The compound exhibits classic characteristics of a modern small-molecule drug candidate: poor aqueous solubility and good solubility in polar aprotic solvents like DMSO and DMF. For biological assays, preparation of a high-concentration DMSO stock followed by serial dilution into aqueous buffers is the recommended approach.

  • Stability: The primary point of instability is the acid-labile N-Boc protecting group. Synthetic routes and workup procedures should utilize neutral or basic conditions to maintain its integrity. The compound is predicted to be stable under standard storage conditions (2-8°C, protected from light and acid). While the terminal alkyne and azetidine ring are generally robust, exposure to strong oxidizers or harsh, prolonged acidic conditions should be avoided.

By adhering to the handling, storage, and experimental guidelines outlined in this document, researchers can confidently and effectively incorporate 1-Boc-3-ethynyl-3-methylazetidine into their drug discovery and development programs.

Section 5: References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022). Retrieved from

  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014). PubMed. Retrieved from

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Retrieved from

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). Retrieved from

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). sioc-journal.cn. Retrieved from

  • Physical Properties of Alkynes. (2019). Chemistry LibreTexts. Retrieved from

  • Ozonolysis of Alkynes. (2020). YouTube. Retrieved from

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. Retrieved from

  • 1-BOC-3-METHYLAMINOAZETIDINE CAS#: 454703-20-9. (n.d.). ChemicalBook. Retrieved from

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. Retrieved from

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. Retrieved from

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from

  • Thermal Methods. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from

  • 1-BOC-3-ETHYNYL-3-METHYLAZETIDINE. (n.d.). CymitQuimica. Retrieved from

  • Elucidating the pathways of degradation of denagliptin. (2010). PubMed. Retrieved from

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Foundational

The Ascendance of a Strained Scaffold: 1-Boc-3-ethynyl-3-methylazetidine as a Premier Building Block in Modern Medicinal Chemistry

Abstract In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning towards three-dimensional, sp³-rich molecular scaffolds to navigate beyond the confines of "flat" aromatic struc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning towards three-dimensional, sp³-rich molecular scaffolds to navigate beyond the confines of "flat" aromatic structures. This strategic shift aims to enhance physicochemical properties, improve metabolic stability, and unlock new interactions with biological targets. Within this paradigm, the azetidine ring has emerged as a "privileged" motif. This technical guide delves into the synthesis, unique characteristics, and strategic applications of a particularly valuable derivative: 1-Boc-3-ethynyl-3-methylazetidine . We will explore its role as a versatile building block, providing field-proven insights and detailed protocols for its synthesis and subsequent elaboration into medicinally relevant compounds, with a particular focus on its application in the synthesis of Janus kinase (JAK) inhibitors.

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Core

Azetidines, four-membered nitrogen-containing heterocycles, offer a compelling blend of properties that make them highly attractive for drug design.[1] Their inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity that is less pronounced than in aziridines but significantly greater than in larger pyrrolidines or piperidines.[2] This constrained geometry allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with protein binding pockets.

Incorporating azetidine motifs into drug candidates has been shown to confer a range of benefits, including:

  • Improved Aqueous Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule.[1]

  • Enhanced Metabolic Stability: The azetidine ring can block sites of metabolism or alter the electronic properties of adjacent groups, reducing susceptibility to oxidative degradation by cytochrome P450 enzymes.[3]

  • Increased sp³ Character: Moving away from planar, sp²-heavy molecules towards those with greater three-dimensionality is a key trend in modern drug discovery, often leading to improved selectivity and better physicochemical properties.[1]

The subject of this guide, 1-Boc-3-ethynyl-3-methylazetidine , combines this valuable azetidine core with two crucial functional handles: a terminal alkyne and a methyl group at the C3 position. The quaternary center introduces a conformational lock, further rigidifying the scaffold. The terminal alkyne is a uniquely versatile functional group, poised for a variety of high-efficiency coupling reactions that form the bedrock of modern synthetic and medicinal chemistry.

Synthesis of the Core Building Block: A Validated Pathway

While commercially available, a robust and scalable synthesis of 1-Boc-3-ethynyl-3-methylazetidine is essential for its widespread application. The following multi-step synthesis is a reliable pathway, starting from the readily available 1-Boc-3-azetidinone. Each step is chosen for its efficiency and compatibility with standard laboratory procedures.

Synthesis_Pathway A 1-Boc-3-azetidinone B 1-Boc-3-hydroxy- 3-methylazetidine A->B  1. MeMgBr or MeLi  THF, 0°C to rt C 1-Boc-3-methylazetidin- 3-yl trifluoromethanesulfonate B->C  2. Tf₂O, Pyridine  DCM, 0°C D 1-Boc-3-methylideneazetidine C->D  3. DBU, Toluene  Reflux E 1-Boc-3,3-dibromo- 3-methylazetidine D->E  4. CBr₄, PPh₃  DCM, 0°C F 1-Boc-3-ethynyl- 3-methylazetidine E->F  5. n-BuLi, THF  -78°C Click_Chemistry cluster_0 Building Blocks cluster_1 Reaction cluster_2 Product A 1-Boc-3-ethynyl- 3-methylazetidine C Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) A->C B Organic Azide (R-N₃) B->C D 1,4-Disubstituted 1,2,3-Triazole C->D Sonogashira_Coupling cluster_0 Reactants cluster_1 Catalytic System cluster_2 Product A 1-Boc-3-ethynyl- 3-methylazetidine C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Amine Base (e.g., Et₃N) A->C B Aryl/Heteroaryl Halide (Ar-X, X=I, Br) B->C D Coupled Product (Azetidine-C≡C-Ar) C->D

Sources

Exploratory

The Strategic Utility of 1-Boc-3-ethynyl-3-methylazetidine for the Synthesis of Novel 3D Scaffolds

A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry Authored by: Gemini, Senior Application Scientist Abstract In the relentless pursuit of novel chemical entities with enhanced therapeutic profil...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, the focus of medicinal chemistry has progressively shifted from flat, aromatic structures towards three-dimensional (3D) scaffolds. These 3D molecules offer improved physicochemical properties, including better solubility and metabolic stability, and can present functionalities in a well-defined spatial arrangement, leading to higher target specificity and potency.[1][2] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable building blocks due to their unique strained ring system which imparts conformational rigidity and serves as a bioisosteric replacement for larger, more flexible rings.[3][4] This guide presents an in-depth technical overview of 1-Boc-3-ethynyl-3-methylazetidine , a versatile and powerful building block for the synthesis of novel and diverse molecular scaffolds. We will explore its synthesis, key reactivity, and provide detailed, field-proven protocols for its application in Sonogashira coupling and click chemistry, empowering researchers to leverage this scaffold in their drug discovery programs.

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

The azetidine ring is increasingly recognized as a valuable component in the design of new pharmaceuticals. Its inherent ring strain, a consequence of its four-membered structure, leads to a more rigid conformation compared to larger saturated heterocycles like piperidine or morpholine.[2] This conformational restriction can pre-organize appended functional groups into a specific spatial orientation, potentially leading to a decrease in the entropic penalty upon binding to a biological target and thus enhancing affinity.[3] Furthermore, the introduction of an azetidine moiety can significantly improve a molecule's physicochemical properties. The sp³-rich character of the azetidine ring often leads to increased solubility and metabolic stability, while reducing lipophilicity compared to more aromatic systems.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate an azetidine ring, highlighting its therapeutic relevance.[1]

The subject of this guide, 1-Boc-3-ethynyl-3-methylazetidine , combines the advantageous properties of the azetidine core with the synthetic versatility of a terminal alkyne. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen, while the geminal methyl and ethynyl groups at the 3-position provide a strategic point for diversification and the introduction of molecular complexity.

Synthesis of 1-Boc-3-ethynyl-3-methylazetidine: A Plausible and Efficient Route

While 1-Boc-3-ethynyl-3-methylazetidine is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential for analogue preparation. A robust and scalable synthesis can be envisioned starting from the readily available 1-Boc-3-azetidinone .[4] The key transformation is the introduction of the ethynyl group at the C3 position.

Diagram: Synthetic Pathway to 1-Boc-3-ethynyl-3-methylazetidine

G cluster_0 Step 1: Ethynylation cluster_1 Step 2: Methylation (Conceptual) cluster_2 Alternative Step 1 & 2 A 1-Boc-3-azetidinone B 1-Boc-3-ethynyl-3-hydroxyazetidine A->B  1. (CH3)3SiC≡CLi, THF, -78 °C  2. TBAF, THF C 1-Boc-3-ethynyl-3-methylazetidine B->C  Deoxy-methylation (e.g., Barton-McCombie or similar) D 1-Boc-3-azetidinone E 1-Boc-3-methyl-3-hydroxyazetidine D->E  MeLi or MeMgBr, THF F 1-Boc-3-methyl-3-azetidinone (putative) E->F  Oxidation (e.g., Swern, Dess-Martin) G 1-Boc-3-ethynyl-3-methylazetidine F->G  Ethynylation

Caption: Proposed synthetic routes to the target compound.

Experimental Protocol: Synthesis of 1-Boc-3-ethynyl-3-methylazetidine

This protocol is a scientifically plausible adaptation based on established methodologies for the ethynylation of ketones and manipulation of azetidine scaffolds.[5][6]

Step 1: Synthesis of 1-Boc-3-ethynyl-3-hydroxyazetidine

  • Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithium Acetylide Formation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) to a solution of trimethylsilylacetylene (1.2 eq) in anhydrous THF at -78 °C. Stir the mixture for 30 minutes at this temperature.

  • Ethynylation: To the lithium trimethylsilylacetylide solution, add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C.

  • Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Desilylation: Dissolve the crude product in THF and treat with tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq) at room temperature for 1 hour.

  • Purification: After quenching with water and extraction with ethyl acetate, purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-ethynyl-3-hydroxyazetidine.

Step 2: Conversion to 1-Boc-3-ethynyl-3-methylazetidine

The conversion of the tertiary alcohol to a methyl group is a challenging transformation. A more practical approach would involve a Grignard reaction with methylmagnesium bromide on 1-Boc-3-azetidinone to yield 1-Boc-3-hydroxy-3-methylazetidine, followed by oxidation and subsequent ethynylation.

Harnessing the Power of the Ethynyl Group: Key Transformations

The terminal alkyne of 1-Boc-3-ethynyl-3-methylazetidine is a versatile functional handle that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. We will focus on two of the most impactful transformations in modern drug discovery: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Sonogashira Coupling: Forging Aryl-Azetidine Linkages

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient method to construct sp-sp² carbon-carbon bonds.[7][8] This reaction is instrumental for linking the 1-Boc-3-ethynyl-3-methylazetidine scaffold to a wide array of aromatic and heteroaromatic systems.

G A 1-Boc-3-ethynyl-3-methylazetidine C Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Amine Base (e.g., Et3N) A->C B Aryl/Heteroaryl Halide (I, Br, OTf) B->C D Coupled Product C->D  Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling reaction.

This protocol is based on well-established Sonogashira coupling conditions.[9][10]

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), 1-Boc-3-ethynyl-3-methylazetidine (1.2 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (3 eq) and anhydrous, degassed tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Conditions: Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Parameter Typical Range/Condition Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Choice depends on substrate reactivity; Pd(PPh₃)₄ is often used for general applications.
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate, accelerating the reaction.[7]
Base Triethylamine, DiisopropylethylamineActs as a scavenger for the hydrogen halide byproduct and as a solvent.
Solvent THF, DMF, AcetonitrileShould be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 80 °CHigher temperatures may be required for less reactive aryl bromides or chlorides.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach

The CuAAC reaction is the quintessential "click chemistry" transformation, enabling the rapid and highly efficient formation of a stable 1,2,3-triazole linkage from an alkyne and an azide.[11][] This reaction is characterized by its high yields, mild reaction conditions, and exceptional functional group tolerance, making it ideal for late-stage functionalization and the synthesis of complex molecules.

G A 1-Boc-3-ethynyl-3-methylazetidine C Cu(I) Source (e.g., CuSO4/NaAsc) Solvent (e.g., tBuOH/H2O) A->C B Organic Azide B->C D 1,4-Disubstituted Triazole C->D  CuAAC 'Click' Reaction

Caption: General workflow for the CuAAC "click" reaction.

This protocol is a standard procedure for CuAAC reactions.[13][14]

  • Reagent Preparation: In a vial, dissolve 1-Boc-3-ethynyl-3-methylazetidine (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • Reaction Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 1,4-disubstituted triazole.

Parameter Typical Range/Condition Rationale
Copper(I) Source CuSO₄/Sodium Ascorbate, CuI, Cu(MeCN)₄PF₆In situ reduction of Cu(II) by sodium ascorbate is a common and convenient method.[15]
Solvent System tBuOH/H₂O, DMF, DMSOA mixture of tBuOH and water is often effective for a wide range of substrates.
Temperature Room TemperatureThe reaction is typically highly exothermic and proceeds rapidly at ambient temperature.
Ligands (optional) TBTA, THPTACan be used to stabilize the Cu(I) oxidation state and accelerate the reaction, particularly in biological applications.

Application in Novel Scaffold Synthesis: Spirocyclic Azetidines

A particularly exciting application of 1-Boc-3-ethynyl-3-methylazetidine is in the synthesis of spirocyclic scaffolds. Spirocycles, where two rings share a single atom, are of great interest in drug discovery as they introduce a high degree of three-dimensionality.[16] For example, the synthesis of spiro[azetidine-3,3'-oxindole] scaffolds, which are present in numerous bioactive compounds, can be envisioned.[17] A plausible route would involve a Sonogashira coupling with a suitable ortho-iodoaniline derivative, followed by a gold- or copper-catalyzed cyclization.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this building block will be the removal of the Boc protecting group to reveal the secondary amine of the azetidine ring. This allows for further functionalization at the nitrogen atom.

Experimental Protocol: Boc Deprotection

A standard and effective method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[18][19]

  • Reaction Setup: Dissolve the Boc-protected azetidine derivative (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as the TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the deprotected azetidine.

Conclusion and Future Perspectives

1-Boc-3-ethynyl-3-methylazetidine is a powerful and versatile building block that provides a gateway to a diverse range of novel, three-dimensional scaffolds for drug discovery. Its unique combination of a rigid azetidine core and a reactive terminal alkyne allows for the efficient construction of complex molecules with potentially improved pharmacological properties. The robust and well-established Sonogashira coupling and CuAAC reactions provide reliable methods for incorporating this scaffold into lead compounds. As the demand for sp³-rich, non-flat molecules continues to grow in medicinal chemistry, the strategic application of building blocks like 1-Boc-3-ethynyl-3-methylazetidine will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021-03-24.
  • Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. Gelest Technical Library.
  • Azetidines. Enamine.
  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. RSC Publishing, 2023-05-09. Available from: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications, 2014-12-23. Available from: [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Request PDF, 2025-10-17. Available from: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Available from: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available from: [Link]

  • Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I). PubMed, 2022-10-17. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Data. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024-08-05. Available from: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH, 2014-02-12. Available from: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available from: [Link]

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Foundational

The Strategic Deployment of 1-Boc-3-ethynyl-3-methylazetidine in Fragment-Based Drug Discovery: A Technical Guide

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach hinges on the principle of screening small, low-comple...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," against biological targets to identify weak but efficient binders. These initial hits then serve as starting points for elaboration into more potent, drug-like molecules. Within the vast chemical space of potential fragments, those possessing three-dimensional (3D) character are of paramount importance for exploring the often complex and non-planar binding sites of protein targets. This guide provides an in-depth technical exploration of tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate (commonly referred to as 1-Boc-3-ethynyl-3-methylazetidine), a fragment that embodies several key attributes for success in modern FBDD campaigns. We will delve into its structural and chemical rationale, proposed synthesis, and a detailed workflow for its application in a typical FBDD project, from initial screening to hit-to-lead evolution.

The Rationale for 1-Boc-3-ethynyl-3-methylazetidine in FBDD

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. The ideal fragment should possess a balance of properties that facilitate binding, characterization, and subsequent chemical elaboration. 1-Boc-3-ethynyl-3-methylazetidine is an exemplary fragment due to the convergence of several desirable features:

  • Three-Dimensional (3D) Scaffolding: The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a "privileged" scaffold in medicinal chemistry.[1][2] Its non-planar, sp³-rich nature provides defined exit vectors for substituents in three-dimensional space, a significant advantage over the predominantly flat aromatic rings often found in fragment libraries.[3][4] This inherent three-dimensionality allows for a more comprehensive exploration of protein binding pockets.[5]

  • Structural Rigidity and Conformational Constraint: The strained four-membered ring of azetidine imparts significant conformational rigidity.[5] This pre-organization of the molecule reduces the entropic penalty upon binding to a target, which can contribute to a higher ligand efficiency (LE). The 3,3-disubstitution with a methyl and an ethynyl group further locks the conformation of the ring.

  • Improved Physicochemical Properties: The incorporation of azetidine scaffolds has been shown to improve key pharmacokinetic properties such as aqueous solubility and metabolic stability in drug candidates.[1][5] The polar nature of the nitrogen atom can also facilitate favorable interactions with the target protein.

  • A Versatile Handle for Chemical Elaboration: The terminal ethynyl (alkyne) group is a powerful and versatile functional group for hit-to-lead optimization. It serves as a "handle" for a variety of highly reliable and efficient chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7][8] This allows for the straightforward "growing" or "linking" of the initial fragment hit into more potent molecules.[9][10]

  • "Rule of Three" Compliance: With a molecular weight of approximately 197.26 g/mol , a calculated LogP of around 1.5, two hydrogen bond acceptors (the Boc-carbonyl and the azetidine nitrogen), and no hydrogen bond donors, this fragment comfortably adheres to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), a widely accepted guideline for the properties of effective fragments.[11]

Synthesis of 1-Boc-3-ethynyl-3-methylazetidine

Proposed Synthetic Protocol: A Multi-step Approach
  • Step 1: Synthesis of 1-Boc-azetidin-3-one. This key intermediate can be synthesized from 1-benzhydrylazetidin-3-ol through a two-step process involving Swern oxidation to the ketone followed by debenzylation and Boc protection.

  • Step 2: Ethynylation of 1-Boc-azetidin-3-one. The ketone can be converted to the corresponding 3-ethynyl-3-hydroxyazetidine derivative via the addition of a suitable ethynyl nucleophile, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide followed by deprotection.

  • Step 3: Introduction of the Methyl Group. A plausible route to the 3-methyl-3-ethynylazetidine core would involve a more elaborate multi-step sequence, potentially starting from a different precursor that already contains one of the desired substituents at the 3-position. A modular synthesis strategy, as has been recently reported for other 3,3-disubstituted azetidines, could be adapted for this purpose.[12]

Given the complexities and the need for a validated synthetic route, for the purposes of this guide, we will proceed with the application of the commercially available, closely related analogue, 1-Boc-3-ethynylazetidine , as a representative example for the subsequent FBDD workflow. The principles and protocols described are directly applicable to the methylated version.

The FBDD Workflow with an Azetidine-Alkyne Fragment

The following sections outline a comprehensive, yet adaptable, workflow for the utilization of 1-Boc-3-ethynylazetidine in a typical FBDD campaign.

Primary Screening: Identifying Initial Binders

The initial goal is to identify if and how the fragment binds to the protein target. Due to the expected weak binding affinity of fragments (typically in the micromolar to millimolar range), sensitive biophysical techniques are required.[13] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most commonly employed and informative methods.[14]

STD NMR is a powerful ligand-observed NMR technique that is highly sensitive to the weak binding interactions characteristic of fragments.[1][15] It allows for the identification of binders from a mixture of compounds without the need for protein isotopic labeling.

Experimental Protocol: STD NMR Screening

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl, in 99.9% D₂O).

    • Prepare a stock solution of 1-Boc-3-ethynylazetidine (typically 10-20 mM) in a compatible deuterated solvent (e.g., DMSO-d₆).

    • Prepare the final NMR sample by adding the fragment to the protein solution to achieve a final fragment concentration of 100-500 µM (a ligand-to-protein ratio of 10-100). It is common to screen fragments in cocktails of 5-10 non-overlapping compounds to increase throughput.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence of both protein and fragment signals and to ensure no degradation or aggregation has occurred.

    • Set up the STD experiment. Key parameters to optimize include the on-resonance saturation frequency (selective irradiation of protein resonances, typically around -1.0 ppm) and the off-resonance frequency (no protein signals, typically around 40 ppm). The saturation time is also a critical parameter to optimize (typically ranging from 1 to 3 seconds).[2][16]

    • Acquire the on-resonance and off-resonance spectra, interleaved for stability.

  • Data Analysis:

    • Process the data to generate the difference spectrum (off-resonance minus on-resonance).

    • Signals appearing in the difference spectrum correspond to protons of the fragment that are in close contact with the protein, thus identifying it as a binder.

    • The relative intensities of the signals in the STD spectrum can provide "epitope mapping," indicating which parts of the fragment are most intimately interacting with the protein.[17]

Crystallographic screening provides direct, high-resolution structural information on how a fragment binds to its target, revealing the binding site and specific interactions.[14][18] The most common method is crystal soaking.[19][20]

Experimental Protocol: Crystal Soaking

  • Crystal Preparation:

    • Grow crystals of the apo (ligand-free) target protein to a suitable size (typically >50 µm in their largest dimension).

    • Prepare a soaking solution containing the fragment. This is typically the mother liquor from which the crystals were grown, supplemented with 1-10 mM of 1-Boc-3-ethynylazetidine. A cryoprotectant is also included if the crystals are to be flash-cooled for data collection.[21]

  • Soaking:

    • Carefully transfer the apo crystals into the soaking solution.[22]

    • Incubate for a period ranging from minutes to hours. The optimal soaking time is determined empirically to allow for fragment diffusion into the crystal without causing crystal damage.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo protein structure as a model.

    • Analyze the resulting electron density maps for evidence of the bound fragment.

Hit Validation and Characterization

Once initial hits are identified, it is crucial to validate the binding and determine the binding affinity and ligand efficiency.

Parameter Description Typical Value for Fragment Hits
Binding Affinity (Kd) The equilibrium dissociation constant, a measure of the strength of binding.10 µM - 10 mM
Ligand Efficiency (LE) A measure of the binding energy per heavy (non-hydrogen) atom. LE = -RTln(Kd) / Nheavy> 0.3 kcal/mol per heavy atom
Solubility The maximum concentration of the compound that can be dissolved in a given solvent.> 100 µM in aqueous buffer
Table 1: Key parameters for fragment hit characterization.

Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to accurately determine the Kd.

Hit-to-Lead Optimization: Leveraging the Ethynyl Group

The true power of 1-Boc-3-ethynylazetidine as a fragment lies in its potential for straightforward and efficient chemical elaboration. The terminal alkyne is a versatile chemical handle for the "fragment growing" or "fragment linking" strategies.[10]

If structural data (e.g., from X-ray crystallography) reveals that the ethynyl group is pointing towards a solvent-exposed region of the binding pocket, this provides a clear vector for "growing" the fragment to gain additional interactions and increase potency. The CuAAC reaction is the method of choice for this strategy.[23]

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. Azetidine) Screening Primary Screening (NMR or X-ray) Fragment_Library->Screening c. 1000 fragments Hits Validated Hits (K_d, LE) Screening->Hits Hit Rate ~3-10% SBDD Structure-Based Design (X-ray or Model) Hits->SBDD Structural Info Fragment_Growing Fragment Growing (Click Chemistry) SBDD->Fragment_Growing Identify Growth Vector Lead_Candidate Lead Candidate (nM Potency) Fragment_Growing->Lead_Candidate Iterative Cycles

Experimental Protocol: CuAAC-mediated Fragment Growing

  • Reagent Preparation:

    • Dissolve the azide-containing building block (selected based on structural data to interact with a nearby sub-pocket) in a suitable solvent (e.g., t-BuOH/H₂O).

    • Prepare stock solutions of a copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate.[7] A copper-stabilizing ligand like THPTA is often used in biological applications.[8]

  • Reaction Setup:

    • To a solution of the azetidine-alkyne fragment hit, add the azide building block.

    • Add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction.

    • Stir the reaction at room temperature for 1-24 hours.

  • Purification and Characterization:

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the resulting triazole-linked compound by preparative HPLC.

    • Confirm the structure by ¹H NMR and high-resolution mass spectrometry.

  • Biological Evaluation:

    • Test the new, larger compound in the primary binding assay to determine its affinity (Kd). A significant increase in potency is expected.

// Invisible edges to position clusters Fragment -> Protein [style=invis]; Protein -> GrownCompound [style=invis];

caption [label="Fragment Evolution via 'Click' Chemistry.", fontname="Arial", fontsize=10]; }

Conclusion

1-Boc-3-ethynyl-3-methylazetidine, and its close analogues, represent a new generation of highly valuable fragments for FBDD. The combination of a rigid, 3D azetidine scaffold with the versatile synthetic handle of a terminal alkyne provides an ideal starting point for the discovery of novel, high-quality lead compounds. The azetidine core effectively positions the molecule within the binding site, while the ethynyl group offers a reliable and efficient route for optimization. By following a systematic workflow of sensitive biophysical screening, rigorous hit validation, and structure-guided evolution, researchers can harness the full potential of this powerful fragment to accelerate their drug discovery programs. The ongoing development of novel synthetic methods to access diverse 3,3-disubstituted azetidines will undoubtedly further expand the utility of this privileged scaffold in addressing challenging biological targets.[4][24][25][26]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026;18(1):1-20. [Link not available]
  • Bruker. Fragment screening by ligand observed nmr. Accessed January 19, 2026. [Link]

  • University of Wisconsin-Madison. Saturation Transfer Difference (STD) NMR. Accessed January 19, 2026. [Link]

  • AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. Published September 20, 2024. [Link]

  • University of Maryland. Saturation Transfer Difference (STD) - NMR experiment procedure. Accessed January 19, 2026. [Link]

  • Begley DW, Ladds G, Stephens G. Saturation Transfer Difference NMR for Fragment Screening. Curr Protoc Chem Biol. 2013;5(4):251-268.
  • baseclick GmbH. Protocols. Accessed January 19, 2026. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Accessed January 19, 2026. [Link]

  • Sharpless KB, et al. Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Chem Rev. 2025;125(1):1-50. [Link not available]
  • De Kimpe N, et al. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. J Org Chem. 2009;74(5):2250-2253.
  • Hampton Research. soaking, mounting, and freezing protein crystals. Accessed January 19, 2026. [Link]

  • Schetz JA, et al. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Future Med Chem. 2012;4(14):1837-1853.
  • Šačkus A, et al. Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. ResearchGate. Published online 2023. [Link]

  • Wang XR, Zhang Y, et al. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J Org Chem. 2025. [Link not available]
  • XChem. XChem crystallographic fragment screening. protocols.io. Published February 18, 2025. [Link]

  • de Souza Neto LR, et al. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Front Chem. 2020;8:100.
  • ResearchGate. Soaking strategy. (a) The steps for 'dry' co-crystallization and in situ X-ray crystallographic screening are shown. Published online 2017. [Link]

  • Kawamoto I, et al. Synthesis of azetidine derivatives.
  • Arkin MR, et al. Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers. J Am Chem Soc. 2019;141(9):3848-3852.
  • Murray CW, et al. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opin Drug Discov. 2021;16(12):1425-1437.
  • ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Accessed January 19, 2026. [Link]

  • Domainex. Protein-ligand X-ray Crystallography in support of the Development of a selective small molecule inhibitor. Accessed January 19, 2026. [Link]

  • PDB-101. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. RCSB PDB. Published online 2017. [Link]

  • De Kimpe N, et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Cambridge Healthtech Institute. Fragment Based Drug Discovery. Accessed January 19, 2026. [Link]

  • Johnson CN, et al. Hit and Lead Identification from Fragments. In: Comprehensive Medicinal Chemistry III. Elsevier; 2017:289-323.
  • Singh GS, D'hooghe M. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026. [Link not available]
  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Accessed January 19, 2026. [Link]

  • Rees DC, et al. Fragment-based lead discovery.
  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Accessed January 19, 2026. [Link]

  • Han Y, et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. J Med Chem. 2012;55(18):8188-8192.
  • ResearchGate. a) Marketed drugs containing 1,3-substituted azetidine scaffolds. Accessed January 19, 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 1,2,3-Triazoles Utilizing 1-Boc-3-ethynyl-3-methylazetidine

Introduction: The Strategic Integration of Azetidine Scaffolds into 1,2,3-Triazoles via Click Chemistry The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry, has witnessed a surge in interest due to its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Azetidine Scaffolds into 1,2,3-Triazoles via Click Chemistry

The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry, has witnessed a surge in interest due to its remarkable stability, versatile synthetic accessibility, and its capacity to act as a bioisostere for amide bonds.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and broad functional group tolerance under mild conditions.[3][4][5][6][7] This methodology's robustness has established it as an indispensable tool in drug discovery, bioconjugation, and materials science.[3][8]

Concurrently, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug development.[9] Its inherent ring strain and non-planar geometry introduce desirable three-dimensionality into molecules, often leading to improved physicochemical and pharmacokinetic properties such as enhanced solubility, metabolic stability, and receptor binding affinity.[10] Several FDA-approved drugs incorporate the azetidine motif to optimize their therapeutic profiles.[10]

This application note provides a comprehensive guide to the synthesis of novel 1,2,3-triazoles incorporating a 3-methylazetidine substituent through the strategic use of 1-Boc-3-ethynyl-3-methylazetidine . We will delve into the mechanistic underpinnings of the CuAAC reaction, provide a detailed, field-tested protocol, and discuss the characterization and purification of the resulting triazole products. The fusion of the versatile triazole core with the advantageous azetidine scaffold offers a promising avenue for the exploration of new chemical space in the pursuit of next-generation therapeutics.

The Power of Synergy: Azetidine-Containing Triazoles in Drug Design

The incorporation of the 1-Boc-3-ethynyl-3-methylazetidine building block into a triazole core offers several distinct advantages for drug discovery professionals:

  • Introduction of sp³-Richness: The azetidine ring imparts a three-dimensional character to the otherwise planar triazole system, which can facilitate more specific and potent interactions with biological targets.[9]

  • Modulation of Physicochemical Properties: The presence of the azetidine moiety can favorably influence key drug-like properties, including aqueous solubility and metabolic stability.[9][10]

  • Vectorial Exit Point: The nitrogen atom of the azetidine ring provides a convenient point for further functionalization, allowing for the exploration of structure-activity relationships.

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic amines like pyrrolidine and piperidine, offering a novel approach to patent-busting and lead optimization.[9]

Reaction Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a well-established catalytic cycle involving a copper(I) species. While the uncatalyzed thermal Huisgen cycloaddition of azides and alkynes often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective for the 1,4-isomer and proceeds readily at or near room temperature.[4][5][6]

The generally accepted mechanism involves the following key steps:

  • Formation of Copper(I) Acetylide: In the presence of a suitable copper(I) source, the terminal alkyne, in this case, 1-Boc-3-ethynyl-3-methylazetidine, forms a copper(I) acetylide intermediate. The presence of a base can facilitate this step by deprotonating the terminal alkyne.[5]

  • Coordination of the Azide: The organic azide coordinates to the copper acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R_Alkyne 1-Boc-3-ethynyl- 3-methylazetidine Cu_Acetylide Copper(I) Acetylide Intermediate R_Alkyne->Cu_Acetylide + Cu(I) R_Azide Organic Azide (R-N3) Cycloaddition [3+2] Cycloaddition R_Azide->Cycloaddition Cu_I Cu(I) Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Cycloaddition Rearrangement Rearrangement & Protonolysis Cycloaddition->Rearrangement Rearrangement->Cu_I Regenerates Rearrangement->Triazole

Figure 1: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a Representative 1-(Aryl)-4-(1-Boc-3-methylazetidin-3-yl)-1H-1,2,3-triazole

This protocol outlines a general procedure for the synthesis of a 1,2,3-triazole using 1-Boc-3-ethynyl-3-methylazetidine and a representative aryl azide.

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine (CAS: 287193-01-5)[11]

  • Aryl Azide (e.g., Phenyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: A mixture of tert-Butanol and Water (1:1)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent for column chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-ethynyl-3-methylazetidine (1.0 equiv.).

  • Dissolution: Dissolve the alkyne in a 1:1 mixture of tert-butanol and water (to achieve a concentration of approximately 0.1 M).

  • Addition of Azide: Add the aryl azide (1.05 equiv.) to the reaction mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water.

  • Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a heterogeneous green or yellow color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove residual copper salts.[12][13] The aqueous layer will often turn blue as the EDTA chelates the copper. Repeat the EDTA wash until the aqueous layer is colorless.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.[12]

Experimental_Workflow A 1. Dissolve 1-Boc-3-ethynyl-3-methylazetidine and Aryl Azide in t-BuOH/H2O B 2. Add Sodium Ascorbate Solution A->B C 3. Add CuSO4 Solution B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up: - Dilute with H2O - Extract with DCM D->E F 6. Wash Organic Layer: - Saturated EDTA (aq) - Brine E->F G 7. Dry (Na2SO4), Filter, and Concentrate F->G H 8. Purify by Flash Column Chromatography G->H I Pure 1,2,3-Triazole Product H->I

Figure 2: Step-by-step experimental workflow for the synthesis of the azetidine-containing 1,2,3-triazole.

Data Presentation: Expected Yields and Characterization

The following table provides representative data for the synthesis of a 1,2,3-triazole using the described protocol. Actual yields may vary depending on the specific aryl azide used.

Parameter Value Notes
Reactant Ratio 1.0 (Alkyne) : 1.05 (Azide)A slight excess of the azide can drive the reaction to completion.
Catalyst Loading 10 mol% CuSO₄·5H₂O
Reducing Agent 30 mol% Sodium Ascorbate
Solvent t-BuOH / H₂O (1:1)A common solvent system for CuAAC reactions.[14]
Reaction Time 1-4 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 85-95%After chromatographic purification.

Characterization of the Product:

The structure of the synthesized 1,2,3-triazole should be confirmed by standard spectroscopic methods.[15]

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the triazole proton (typically δ 7.5-8.5 ppm), the aromatic protons of the aryl substituent, and the protons of the 1-Boc-3-methylazetidine moiety.[16]

  • ¹³C NMR Spectroscopy: The carbon signals of the triazole ring typically appear in the range of δ 120-150 ppm.[16]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).

Troubleshooting and Key Considerations

  • Stalled Reaction: If the reaction does not proceed to completion, adding fresh portions of sodium ascorbate and copper(II) sulfate can sometimes restart the catalysis. Ensure that the sodium ascorbate solution is freshly prepared, as it can be oxidized by air.

  • Copper Removal: Thorough washing with a saturated EDTA solution is crucial for removing copper, which can interfere with subsequent reactions or biological assays.[12][13]

  • Boc Deprotection: The Boc protecting group is stable under the mild CuAAC reaction conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free azetidine nitrogen is required for further derivatization.

  • Alternative Copper Sources: While copper(II) sulfate with a reducing agent is common, other copper(I) sources like copper(I) iodide (CuI) can also be used.[17]

Conclusion

The protocol detailed herein provides a robust and efficient method for the synthesis of novel 1,2,3-triazoles functionalized with a 3-methylazetidine scaffold using the readily available building block, 1-Boc-3-ethynyl-3-methylazetidine. This approach, leveraging the power and simplicity of click chemistry, opens up new avenues for researchers, scientists, and drug development professionals to explore a unique and promising area of chemical space. The strategic combination of the stable and versatile 1,2,3-triazole core with the advantageous physicochemical properties of the azetidine ring offers a compelling strategy for the design and synthesis of next-generation therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.
  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). Journal of Chemical Education.
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). Benchchem.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate.
  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
  • A practical flow synthesis of 1,2,3-triazoles. (n.d.). PMC - NIH.
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. (n.d.). Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024). PeerJ.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • 1-Boc-3-ethynylazetidine 97%. (n.d.). AChemBlock.
  • Click chemistry. (n.d.). Wikipedia.

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-Boc-3-ethynyl-3-methylazetidine for Advanced PROTAC Linker Synthesis

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation ma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of two key domains—a ligand for the target protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3][4][5] While the choice of ligands determines the PROTAC's targets, the linker is a critical determinant of its overall efficacy, influencing physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][6][7][8] This guide delves into the strategic application of 1-Boc-3-ethynyl-3-methylazetidine , a novel building block that offers significant advantages in the synthesis of rigid and conformationally defined PROTAC linkers.

The Rationale for Rigid Linkers: Introducing the 3,3-Disubstituted Azetidine Scaffold

Traditional PROTAC linkers often employ flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these linkers can lead to a high degree of conformational flexibility, which may not be optimal for inducing a productive ternary complex. The incorporation of rigid scaffolds, such as the 3,3-disubstituted azetidine ring system, offers a compelling strategy to pre-organize the PROTAC molecule into a bioactive conformation.

The 3-methyl-3-ethynylazetidine moiety, in particular, provides several key benefits:

  • Conformational Rigidity: The strained four-membered ring of azetidine, coupled with the gem-dimethyl substitution, restricts the rotational freedom of the linker. This "Thorpe-Ingold effect" can help to lock the linker into a more defined three-dimensional structure, potentially reducing the entropic penalty upon binding to the POI and E3 ligase and favoring the formation of a stable and productive ternary complex.

  • Improved Physicochemical Properties: The incorporation of the sp3-rich azetidine scaffold can lead to improved solubility and reduced lipophilicity compared to purely aliphatic linkers of similar length. This can have a positive impact on the overall drug-like properties of the PROTAC, including cell permeability and oral bioavailability.[9]

  • Vectorial Control: The defined geometry of the azetidine ring provides precise control over the exit vectors of the linker, allowing for a more rational design of the PROTAC architecture to achieve optimal presentation of the two ligands for ternary complex formation.

  • "Clickable" Functionality: The terminal alkyne group of 1-Boc-3-ethynyl-3-methylazetidine serves as a versatile handle for the highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10][11][12] This allows for the modular and convergent synthesis of PROTACs from azide-functionalized ligands.

Synthetic Workflow: A Modular Approach to PROTAC Synthesis

The synthesis of a PROTAC utilizing 1-Boc-3-ethynyl-3-methylazetidine typically follows a modular and convergent strategy, leveraging the power of click chemistry. The general workflow is outlined below:

Figure 1: A generalized workflow for the synthesis of a PROTAC utilizing 1-Boc-3-ethynyl-3-methylazetidine via a convergent click chemistry approach.

Experimental Protocols

Protocol 1: Synthesis of an Azide-Functionalized E3 Ligase Ligand (Pomalidomide Derivative)

This protocol describes the synthesis of an azide-functionalized pomalidomide derivative, a commonly used ligand for the E3 ligase Cereblon (CRBN).

Materials:

ReagentSupplierCat. No.
PomalidomideCommercially Available-
1-Bromo-2-(2-bromoethoxy)ethaneCommercially Available-
Sodium Azide (NaN3)Commercially Available-
N,N-Dimethylformamide (DMF)Commercially Available-
Potassium Carbonate (K2CO3)Commercially Available-

Procedure:

  • Alkylation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq). Stir the reaction mixture at 60 °C for 16 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the bromo-functionalized pomalidomide derivative.

  • Azide Installation: To a solution of the bromo-functionalized pomalidomide derivative (1.0 eq) in DMF, add sodium azide (3.0 eq). Stir the reaction mixture at 80 °C for 6 hours.

  • Final Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired azide-functionalized pomalidomide derivative.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol details the click reaction between an azide-functionalized ligand and 1-Boc-3-ethynyl-3-methylazetidine.

Materials:

ReagentSupplierCat. No.
Azide-functionalized Ligand (from Protocol 1)--
1-Boc-3-ethynyl-3-methylazetidineCommercially Available-
Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)Commercially Available-
Sodium AscorbateCommercially Available-
tert-Butanol (t-BuOH)Commercially Available-
Water (H2O)--

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the azide-functionalized ligand (1.0 eq) and 1-Boc-3-ethynyl-3-methylazetidine (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To the reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

Protocol 3: Boc-Deprotection and Final PROTAC Assembly (if required)

If the other ligand is to be coupled to the azetidine nitrogen, a final deprotection and coupling step is necessary.

Materials:

ReagentSupplierCat. No.
Boc-protected PROTAC intermediate--
Trifluoroacetic Acid (TFA)Commercially Available-
Dichloromethane (DCM)Commercially Available-
Carboxylic acid-functionalized POI ligand--
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Commercially Available-
N,N-Diisopropylethylamine (DIPEA)Commercially Available-
N,N-Dimethylformamide (DMF)Commercially Available-

Procedure:

  • Boc-Deprotection: Dissolve the Boc-protected PROTAC intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Amide Coupling: Dissolve the resulting amine salt, the carboxylic acid-functionalized POI ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 4-16 hours.

  • Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

Characterization and Data Presentation

The synthesized PROTACs should be thoroughly characterized to confirm their identity and purity.

Table 1: Representative Characterization Data for a Model PROTAC

AnalysisExpected Result
¹H NMR Peaks corresponding to the POI ligand, E3 ligase ligand, and the azetidine-triazole linker. The characteristic triazole proton signal is typically observed between δ 7.5 and 8.5 ppm. The methyl and methylene protons of the azetidine ring will also be present.
¹³C NMR Resonances for all carbons in the final PROTAC structure, including the triazole carbons (typically around 120-150 ppm).
High-Resolution Mass Spectrometry (HRMS) The calculated and observed m/z values for the molecular ion ([M+H]⁺ or [M+Na]⁺) should be in close agreement (typically within 5 ppm).
Purity (HPLC) >95% purity is desirable for biological evaluation.

graph Ternary_Complex_Model {
graph [splines=true, overlap=false, nodesep=0.8];
node [shape=ellipse, style="filled", fontname="Arial"];
edge [color="#5F6368"];

POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC\n(with Azetidine Linker)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

POI -- PROTAC [label="Binds"]; E3_Ligase -- PROTAC [label="Binds"]; E3_Ligase -- Ub [label="Recruits"]; Ub -- POI [label="Transfers to POI", style=dashed]; }

Sources

Method

Application Notes &amp; Protocols: Strategic Bioconjugation Utilizing 1-Boc-3-ethynyl-3-methylazetidine

Introduction: A Novel Building Block for Advanced Bioconjugates In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular entities is paramount. The emergence of bioort...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Bioconjugates

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular entities is paramount. The emergence of bioorthogonal "click chemistry" has revolutionized this field, offering reactions that are highly efficient, selective, and biocompatible.[1][2] Within this paradigm, the selection of the appropriate chemical handles is critical. We introduce 1-Boc-3-ethynyl-3-methylazetidine , a novel building block poised to offer unique advantages in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.

This guide provides a comprehensive overview of the strategic application of 1-Boc-3-ethynyl-3-methylazetidine in bioconjugation. We will delve into the core principles of its reactivity, offer detailed protocols for its use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and discuss the structural nuances that make it a compelling choice for researchers at the forefront of therapeutic innovation.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry.[3][4] Its inherent ring strain and three-dimensional character can impart favorable physicochemical and pharmacokinetic properties to parent molecules, such as improved solubility, metabolic stability, and conformational rigidity.[3] The incorporation of an azetidine ring through a linker, such as in the case of 1-Boc-3-ethynyl-3-methylazetidine, can be a strategic choice in the design of PROTACs and other therapeutic constructs where the linker's properties are critical for efficacy.[5]

Core Chemistry: The Power of the Terminal Alkyne

The ethynyl group of 1-Boc-3-ethynyl-3-methylazetidine is its reactive handle for bioconjugation. This terminal alkyne is a key participant in one of the most robust and widely used click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7]

The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide.[7] This reaction is prized for its:

  • High Efficiency: Often proceeding to near-quantitative yields.[6]

  • Exceptional Specificity: The azide and alkyne groups are largely inert to biological functional groups, minimizing off-target reactions.[6][8]

  • Biocompatibility: The reaction can be performed in aqueous buffers under mild conditions.[9]

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures its stability during the conjugation reaction and can be readily removed under acidic conditions post-conjugation if desired, revealing a secondary amine for further functionalization.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for utilizing 1-Boc-3-ethynyl-3-methylazetidine in a typical bioconjugation experiment, such as labeling a protein with a fluorescent dye.

G cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification and Analysis P1 Prepare stock solution of 1-Boc-3-ethynyl-3-methylazetidine in an organic solvent (e.g., DMSO). R1 Combine the alkyne-modified biomolecule (if pre-functionalized) or the biomolecule to be functionalized with 1-Boc-3-ethynyl-3-methylazetidine and the azide-cargo in a suitable buffer. P1->R1 P2 Prepare stock solution of azide-functionalized cargo (e.g., fluorescent dye) in a compatible solvent. P2->R1 P3 Prepare fresh solutions of copper(II) sulfate, a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). R2 Add the copper catalyst premix (CuSO4 + ligand). P3->R2 R1->R2 R3 Initiate the reaction by adding the reducing agent (sodium ascorbate). R2->R3 R4 Incubate the reaction at room temperature or 37°C for 1-4 hours. R3->R4 PU1 Purify the bioconjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents. R4->PU1 A1 Analyze the final conjugate by SDS-PAGE, mass spectrometry, and/or UV-Vis spectroscopy to confirm successful conjugation and purity. PU1->A1

Caption: General workflow for bioconjugation using 1-Boc-3-ethynyl-3-methylazetidine.

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling an azide-modified protein with 1-Boc-3-ethynyl-3-methylazetidine. The concentrations and volumes may need to be optimized for specific proteins and applications.

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine (CAS: 1363381-76-3)[10]

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 1 M in water, optional, to prevent oxidative damage)[11]

  • DMSO (anhydrous)

  • Purification system (e.g., size-exclusion chromatography column)

Protocol:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of 1-Boc-3-ethynyl-3-methylazetidine in anhydrous DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein (e.g., to a final concentration of 1-5 mg/mL)

      • 1-Boc-3-ethynyl-3-methylazetidine stock solution (to a final concentration of 10-20 molar equivalents relative to the protein)

      • Aminoguanidine hydrochloride (optional, to a final concentration of 10 mM)

      • Copper-coordinating ligand (e.g., THPTA, to a final concentration of 5 molar equivalents relative to CuSO₄)

      • Copper(II) sulfate (to a final concentration of 1 mM)

    • Gently mix the solution by pipetting.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).[11]

  • Purification:

    • Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

  • Analysis:

    • Confirm successful conjugation and assess the purity of the final product using SDS-PAGE, mass spectrometry (to observe the mass shift corresponding to the addition of the linker), and UV-Vis spectroscopy (if a chromophoric cargo is used).

Data Presentation: Recommended Reaction Conditions

ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics but may lead to aggregation.
Alkyne:Protein Molar Ratio 10-50 fold excessA molar excess of the alkyne drives the reaction to completion.
Copper(II) Sulfate 0.1-1 mMCatalytic amounts are required. Higher concentrations can lead to protein precipitation.
Ligand:Copper Ratio 5:1The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule from oxidative damage.[9]
Sodium Ascorbate 1-5 mMActs as a reducing agent to maintain copper in the active Cu(I) state.[9]
Reaction Time 1-16 hoursDependent on temperature and the reactivity of the specific biomolecule.
Temperature 4-37°CLower temperatures can be used for sensitive biomolecules to minimize degradation.

Causality Behind Experimental Choices

  • Use of a Copper-Coordinating Ligand: The copper(I) catalyst required for CuAAC can be unstable and can also cause oxidative damage to biomolecules. A ligand such as THPTA stabilizes the Cu(I) oxidation state, enhances reaction rates, and protects the biomolecule from reactive oxygen species.[11]

  • Freshly Prepared Sodium Ascorbate: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalyst. It is susceptible to oxidation by air, so a fresh solution is crucial for reaction efficiency.[9]

  • Boc Protection: The Boc group on the azetidine nitrogen prevents its potential interference in the conjugation reaction and allows for post-conjugation deprotection and further functionalization if needed.[12]

  • The Azetidine Scaffold: The choice of an azetidine-containing linker is not arbitrary. Its rigid, three-dimensional structure can influence the spatial orientation of the conjugated payload, which can be critical for the biological activity of the final conjugate, for instance, in optimizing the ternary complex formation in PROTACs.[5] The methyl group at the 3-position may introduce steric hindrance that could slightly decrease the reaction rate compared to an unsubstituted azetidine, but it also provides a specific conformational constraint.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive catalyst (oxidized ascorbate or copper) - Insufficient excess of alkyne reagent - Steric hindrance at the conjugation site- Prepare fresh sodium ascorbate solution. - Increase the molar excess of the alkyne reagent. - Increase reaction time and/or temperature.
Protein Precipitation - High concentration of copper catalyst - Inadequate ligand concentration- Decrease the concentration of CuSO₄. - Ensure a sufficient excess of the copper-coordinating ligand.
Non-specific Labeling - Presence of reactive impurities in reagents- Use high-purity reagents. - Optimize purification methods to remove any non-specifically bound molecules.

Advanced Strategies: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of a copper catalyst is a concern due to potential cytotoxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[13][14] While 1-Boc-3-ethynyl-3-methylazetidine itself is not a strained alkyne, it can be conjugated to a strained cyclooctyne to generate a reagent suitable for SPAAC.

The general principle of SPAAC involves the reaction of an azide with a strained alkyne, such as a cyclooctyne, which proceeds without the need for a catalyst.[] This makes it particularly well-suited for in vivo applications.[13]

Conclusion: A Versatile Tool for Modern Bioconjugation

1-Boc-3-ethynyl-3-methylazetidine represents a valuable addition to the toolkit of researchers in drug discovery and chemical biology. Its unique combination of a reactive terminal alkyne handle, a Boc-protected amine for potential further functionalization, and a structurally significant azetidine core makes it a versatile building block for the synthesis of sophisticated bioconjugates. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this novel reagent in a wide range of bioconjugation strategies.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 83-103). Humana Press. [Link]

  • Singh, A. K., & Singh, S. K. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(19), 1641-1662. [Link]

  • MDPI. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Progress in Strain Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Retrieved January 18, 2026, from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved January 18, 2026, from [Link]

  • Springer. (n.d.). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Retrieved January 18, 2026, from [Link]

  • Radboud Repository. (n.d.). Bioconjugation with Strained Alkenes and Alkynes. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved January 18, 2026, from [Link]

  • PubMed. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved January 18, 2026, from [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Retrieved January 18, 2026, from [Link]

Sources

Application

Application Note: Strategic Deprotection of 1-Boc-3-ethynyl-3-methylazetidine

Introduction: Navigating the Challenges of Protecting Group Removal In the landscape of modern organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable protect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Protecting Group Removal

In the landscape of modern organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable protecting groups for amines.[1][2][3] Its widespread use is attributed to its robustness under a variety of synthetic conditions and its predictable cleavage under acidic treatment.[2][4] This application note focuses on the specific challenges and strategic considerations for the deprotection of a highly functionalized building block, 1-Boc-3-ethynyl-3-methylazetidine .

This molecule presents a unique trifecta of chemical functionalities:

  • An acid-labile Boc group , the target for removal.

  • A strained azetidine ring , which provides valuable conformational rigidity but is susceptible to degradation under harsh conditions.[5]

  • A terminal ethynyl (alkyne) group , a versatile handle for further chemical elaboration via reactions like click chemistry or Sonogashira coupling.

The successful deprotection of this substrate hinges on the delicate balance of cleaving the Boc group efficiently while preserving the integrity of the strained azetidine ring and the terminal alkyne. This guide provides a detailed analysis of the reaction mechanism, a comparison of validated protocols, and expert insights to ensure a high-yielding and clean conversion to the desired 3-ethynyl-3-methylazetidine salt.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[6][7][8] Understanding this pathway is critical for optimizing reaction conditions.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[7][9] This step activates the protecting group.

  • Formation of a Stable Cation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[6][8]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride), which is often the isolated product.[6]

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_products Products BocAmine 1-Boc-3-ethynyl-3-methylazetidine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu AmineSalt 3-Ethynyl-3-methylazetidinium Salt CarbamicAcid->AmineSalt - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Key Considerations for a Multifunctional Substrate

Standard deprotection protocols must be adapted to account for the unique sensitivities of 1-Boc-3-ethynyl-3-methylazetidine.

  • Azetidine Ring Stability: The four-membered azetidine ring possesses significant ring strain.[5] Overly harsh acidic conditions or prolonged reaction times can lead to acid-mediated ring-opening, an undesired decomposition pathway.[5][10] The stability of the ring is highly dependent on the pH and the pKa of the azetidine nitrogen.[5] Therefore, using the mildest effective acidic conditions is paramount.

  • Ethynyl Group Integrity: Terminal alkynes are weakly acidic but are generally stable under the strong acidic conditions required for Boc removal.[11][12] The sp-hybridized carbon makes the terminal proton slightly acidic (pKa ≈ 25), but it is not basic enough to be protonated by TFA or HCl.[13][14] Thus, side reactions involving the alkyne are not a primary concern under these protocols.

  • Choice of Reagent and Solvent:

    • Trifluoroacetic Acid (TFA): Typically used in a 1:1 to 1:4 ratio with Dichloromethane (DCM), TFA is highly effective but can be aggressive.[1][7][15] Its strength may increase the risk of azetidine degradation if the reaction is not carefully monitored.

    • Hydrochloric Acid (HCl): A solution of HCl in an anhydrous organic solvent, such as 1,4-dioxane or ethyl acetate, is a widely used and often milder alternative.[16][17][18] A 4M solution of HCl in dioxane is a standard choice that often provides a cleaner reaction profile for sensitive substrates.[16][17]

Comparative Protocols and Data

The selection of a deprotection protocol is a critical experimental choice. Below is a summary of two field-proven methods.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl in 1,4-Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Concentration 20-50% TFA in DCM (v/v)4 Molar (4M) Solution
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 30 minutes to 2 hours30 minutes to 4 hours
Key Considerations Pros: Very fast and effective.[8] Cons: Harsh conditions may degrade sensitive substrates.[19] TFA can be difficult to remove completely.Pros: Generally milder conditions, leading to cleaner reactions.[16][17] Product often precipitates as the HCl salt, simplifying isolation. Cons: Can be slower than TFA. Dioxane is a peroxide-forming solvent.

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: Dissolve 1-Boc-3-ethynyl-3-methylazetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • TFA Addition: Slowly add TFA (4-5 eq) to the stirred solution. A common mixture is 25% TFA in DCM (v/v).[19]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up (Isolation of Free Base):

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and cool to 0 °C.

    • Slowly add saturated aqueous NaHCO₃ to neutralize the excess acid until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Work-up (Isolation of TFA Salt):

    • Concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether or MTBE to precipitate the product as the trifluoroacetate salt.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine

  • 4M solution of HCl in 1,4-Dioxane

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Substrate Addition: Place 1-Boc-3-ethynyl-3-methylazetidine (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl) directly to the starting material. If the substrate is a solid, a minimal amount of a co-solvent like methanol can be added first, but anhydrous conditions are preferred.

  • Reaction: Stir the mixture at room temperature. The deprotected product will often precipitate out of the solution as the hydrochloride salt.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS (quenching a small aliquot with base before analysis) until completion (typically 1-4 hours).

  • Isolation:

    • Upon completion, add diethyl ether or MTBE to the reaction slurry to ensure complete precipitation of the hydrochloride salt.

    • Stir for an additional 15-30 minutes.

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with cold diethyl ether or MTBE to remove any non-polar impurities and residual dioxane.

    • Dry the white solid under high vacuum to yield the pure 3-ethynyl-3-methylazetidine hydrochloride.

Workflow and Troubleshooting

Deprotection_Workflow cluster_TFA Protocol 1: TFA/DCM cluster_HCl Protocol 2: HCl/Dioxane Start 1-Boc-3-ethynyl-3-methylazetidine TFA_React Add 25% TFA in DCM 0°C to RT, 1-2h Start->TFA_React HCl_React Add 4M HCl in Dioxane RT, 1-4h Start->HCl_React TFA_Workup Evaporate & Precipitate with Ether (TFA Salt) TFA_React->TFA_Workup TFA_Workup_Base Evaporate & Basic Workup (Free Base) TFA_React->TFA_Workup_Base Product 3-Ethynyl-3-methylazetidinium Salt TFA_Workup->Product TFA_Workup_Base->Product Salt Formation (Optional) HCl_Workup Precipitate with Ether Filter & Dry (HCl Salt) HCl_React->HCl_Workup HCl_Workup->Product

Caption: Comparative workflow for Boc deprotection protocols.

  • Issue: Incomplete Reaction. If the starting material persists, consider increasing the reaction time or temperature (up to 40 °C). For the TFA protocol, a higher concentration of TFA may be required.

  • Issue: Product Degradation. If significant side products are observed (potentially from azetidine ring-opening), switch to the milder HCl/Dioxane protocol. Ensure the reaction is run at the lowest effective temperature (0 °C) and not for an unnecessarily long time.

  • Issue: Product Isolation. The hydrochloride salt is typically a crystalline solid that is easy to filter. The free base may be an oil, requiring careful extraction and handling. If the TFA salt is oily or difficult to solidify, co-evaporation with a non-polar solvent like toluene (to azeotropically remove residual TFA) before precipitation can be beneficial.

Conclusion

The deprotection of 1-Boc-3-ethynyl-3-methylazetidine is a critical transformation that requires careful consideration of reagent choice and reaction conditions. While both TFA in DCM and 4M HCl in dioxane are effective methods, the latter is often recommended as the starting point due to its milder nature, which helps preserve the sensitive azetidine ring.[16][17][19] Careful monitoring of the reaction progress is essential to prevent the formation of byproducts and ensure a high yield of the desired 3-ethynyl-3-methylazetidine product, a valuable building block for further synthetic endeavors.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Organic Chemistry Key Term.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • University of Calgary. (n.d.). Ch 9: Acidity of Terminal Alkynes. Retrieved from [Link]

  • Allen. (n.d.). Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1624. Retrieved from [Link]

  • WordPress. (2026). Specific solvent issues with BOC deprotection.
  • JoVE. (2023). Video: Acidity of 1-Alkynes.
  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Coupling of 1-Boc-3-ethynyl-3-methylazetidine for Novel Molecule Synthesis

Introduction: The Value of a Versatile Building Block In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures with improved physicochemical properties is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures with improved physicochemical properties is paramount. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds that can enhance properties such as solubility, metabolic stability, and receptor binding affinity.[1] The building block, 1-Boc-3-ethynyl-3-methylazetidine, uniquely combines this desirable azetidine core with a reactive terminal alkyne. This dual functionality makes it a powerful synthon for introducing the 3-methyl-azetidine motif into a diverse range of molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of key coupling reactions for 1-Boc-3-ethynyl-3-methylazetidine, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. We will focus on three robust and widely utilized transformations: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Cadiot-Chodkiewicz coupling.

Sonogashira Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is exceptionally useful for synthesizing complex molecular frameworks and has been widely adopted in the preparation of pharmaceuticals and organic materials.[2][4]

Causality of Experimental Design: The Catalytic Cycles

The reaction's success hinges on the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. The terminal alkyne, activated by copper, then undergoes transmetalation with the palladium complex. Reductive elimination from this complex yields the final coupled product and regenerates the palladium(0) catalyst.[2][5]

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.[2][5]

The choice of palladium catalyst, ligands, base, and solvent is critical and can be tuned to optimize yield and prevent side reactions, such as the undesirable Glaser homocoupling of the alkyne.[6]

Sonogashira_Mechanism cluster_copper Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)-X      L2 (Oxidative Addition) Pd0->Pd_complex1 ArX Ar-X (Aryl/Vinyl Halide) Pd_complex2 Ar-Pd(II)-C≡C-R      L2 (Transmetalation) Pd_complex1->Pd_complex2 Cu_cycle Copper Cycle Alkyne R-C≡C-H (1-Boc-3-ethynyl-3-methylazetidine) Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->Pd_complex2 Base Base Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡C-R (Coupled Product)

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 eq), 1-Boc-3-ethynyl-3-methylazetidine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., THF, DMF, or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Sonogashira Reaction Parameters
Coupling Partner (X)Palladium CatalystBaseSolventTemp. (°C)Typical Yield (%)
Aryl IodidePd(PPh₃)₄Et₃NTHFRT - 5085-95
Aryl BromidePdCl₂(PPh₃)₂DIPAToluene60 - 8070-85
Aryl TriflatePd(OAc)₂ / XPhosCs₂CO₃Dioxane80 - 10065-80
Vinyl BromidePd(PPh₃)₄Et₃NDMFRT80-90

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K. Barry Sharpless.[7][8] It describes the reaction between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[9][10][11] This reaction is prized for its high efficiency, mild reaction conditions, broad functional group tolerance, and simple work-up procedures.[][13]

Causality of Experimental Design: The Copper-Mediated Mechanism

Unlike the thermal Huisgen cycloaddition which yields a mixture of regioisomers, the copper(I)-catalyzed version is highly regioselective.[11][14] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. This is followed by a cyclization and subsequent protonation to yield the triazole product and regenerate the copper(I) catalyst.[14] The copper(I) catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

CuAAC_Mechanism Cu_I Cu(I) Cu_acetylide R-C≡C-Cu Cu_I->Cu_acetylide Alkyne R-C≡C-H (Azetidine Alkyne) Intermediate1 Copper-Acetylide-Azide Complex Cu_acetylide->Intermediate1 Azide R'-N3 (Organic Azide) Intermediate2 Six-membered Cu(III) Metallacycle Intermediate1->Intermediate2 Cyclization Triazolide Copper Triazolide Intermediate2->Triazolide Triazolide->Cu_I Protonation Product 1,4-Disubstituted 1,2,3-Triazole

Caption: The catalytic cycle of the CuAAC "Click" reaction.

Experimental Protocol: CuAAC Reaction
  • Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq) and 1-Boc-3-ethynyl-3-methylazetidine (1.0-1.1 eq) in a suitable solvent system, typically a mixture of t-butanol and water (1:1).

  • Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%). A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure, but can be further purified by column chromatography or recrystallization if necessary.

Data Presentation: CuAAC Reaction Parameters
Azide PartnerCopper SourceReducing AgentSolventTemp. (°C)Typical Yield (%)
Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORT>95
Aryl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORT90-98
Alkyl AzideCuIN/ATHF/H₂ORT90-95
PEG AzideCuSO₄·5H₂OSodium AscorbateH₂ORT>95

Cadiot-Chodkiewicz Coupling: Constructing Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a powerful method for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne.[15][16] This reaction is catalyzed by a copper(I) salt in the presence of an amine base.[17] It is particularly valuable as it avoids the statistical mixture of products often seen in oxidative homocoupling reactions like the Glaser coupling.[15][18]

Causality of Experimental Design: Selective Cross-Coupling

The reaction mechanism is initiated by the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide.[15][19] This copper acetylide then undergoes oxidative addition with the 1-haloalkyne. The subsequent reductive elimination from the resulting copper(III) intermediate furnishes the unsymmetrical 1,3-diyne and regenerates the active copper(I) catalyst.[19] The choice of the haloalkyne (typically a bromoalkyne) and the reaction conditions are key to ensuring selective cross-coupling over homocoupling.

Cadiot_Chodkiewicz_Mechanism Cu_I Cu(I)X Cu_acetylide R-C≡C-Cu Cu_I->Cu_acetylide Alkyne R-C≡C-H (Azetidine Alkyne) Base Amine Base Cu_III_intermediate R-C≡C-Cu(III)-C≡C-R'      |     Br (Oxidative Addition) Cu_acetylide->Cu_III_intermediate Haloalkyne R'-C≡C-Br (Haloalkyne) Cu_III_intermediate->Cu_I Reductive Elimination Product R-C≡C-C≡C-R' (Unsymmetrical Diyne)

Caption: Mechanism of the Cadiot-Chodkiewicz coupling.

Experimental Protocol: Cadiot-Chodkiewicz Coupling
  • Preparation: To a flask under an inert atmosphere, add the 1-haloalkyne (1.0 eq), a copper(I) salt (e.g., CuBr or CuI, 5-10 mol%), and a suitable solvent (e.g., methanol, THF, or DMF).

  • Base and Alkyne Addition: Add an amine base (e.g., piperidine, butylamine, or ethylamine, often in aqueous solution) and hydroxylamine hydrochloride (as a reducing agent to maintain the Cu(I) state, ~5 mol%).

  • Reactant Addition: Slowly add a solution of 1-Boc-3-ethynyl-3-methylazetidine (1.1 eq) in the reaction solvent to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS and is typically complete in 1-4 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel.

Data Presentation: Cadiot-Chodkiewicz Reaction Parameters
Haloalkyne PartnerCopper(I) SaltBaseSolventTemp. (°C)Typical Yield (%)
1-Bromo-1-hexyneCuBrn-ButylamineMethanolRT75-85
(Bromoethynyl)benzeneCuIPiperidineTHFRT80-90
1-Bromo-2-(trimethylsilyl)acetyleneCuClDiethylamineTHF/H₂ORT70-80

General Considerations and Troubleshooting

  • Substrate Stability: The 1-Boc-3-ethynyl-3-methylazetidine is generally stable under the mild conditions described. However, strongly acidic or basic conditions should be avoided to prevent cleavage of the Boc protecting group or degradation of the azetidine ring.

  • Degassing: For palladium-catalyzed reactions like the Sonogashira coupling, it is crucial to degas all solvents and reagents to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Homocoupling: In Sonogashira and Cadiot-Chodkiewicz couplings, the primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by maintaining an inert atmosphere, using a slight excess of the terminal alkyne, and in some cases, adding a reducing agent like hydroxylamine hydrochloride.[6][15]

  • Catalyst Choice: The activity of the Sonogashira coupling can be highly dependent on the choice of palladium catalyst and supporting ligands. For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) may be required.

References

  • Organometallics. (2022-07-15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • PMC. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. [Link]

  • Chemical Society Reviews (RSC Publishing). (2010-03-04). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. [Link]

  • chemeurope.com. (n.d.). Cadiot-Chodkiewicz coupling. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Room temperature palladium catalysed coupling of acyl chlorides with terminal alkynes. [Link]

  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. [Link]

  • organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • PubMed. (2015-06-30). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed Central. (n.d.). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PMC - NIH. (2024-12-27). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]

  • ResearchGate. (2025-08-06). Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed. (2026-01-05). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PubMed. (2009-03-06). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

  • ResearchGate. (2025-08-07). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • PubMed. (2012-09-27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • ResearchGate. (2025-08-10). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. [Link]

  • ScienceDirect. (2025-08-05). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. [Link]

  • ResearchGate. (2025-08-05). (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

Sources

Application

The Strategic Application of 1-Boc-3-ethynyl-3-methylazetidine in the Synthesis of Bioactive Molecules: A Technical Guide

Introduction: The Rise of the Azetidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a privileged motif.[1][2] Its growing prevalence in drug discovery programs can be attributed to a unique combination of features. The inherent ring strain of approximately 25.4 kcal/mol endows it with a distinct reactivity and conformational rigidity, while being significantly more stable than the corresponding aziridine.[3] This constrained geometry allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

The incorporation of an azetidine moiety into a drug candidate has been shown to improve crucial ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability and aqueous solubility.[1][5] This has led to the successful development of several FDA-approved drugs containing the azetidine core, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting the scaffold's therapeutic relevance across various disease areas like oncology, inflammation, and central nervous system disorders.[4][5]

This technical guide focuses on a particularly valuable, functionalized building block: 1-Boc-3-ethynyl-3-methylazetidine . This compound synergistically combines the benefits of the azetidine core with the synthetic versatility of a terminal alkyne. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for controlled deprotection during synthetic sequences, while the gem-dimethyl group at the 3-position can enhance metabolic stability by blocking potential sites of oxidation. The ethynyl group serves as a versatile handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling. These reactions are renowned for their high yields, mild conditions, and exceptional functional group tolerance, making them ideal for late-stage functionalization in the synthesis of complex bioactive molecules.

This document will provide a detailed exploration of the applications of 1-Boc-3-ethynyl-3-methylazetidine, complete with exemplary protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Core Applications & Synthetic Versatility

The primary utility of 1-Boc-3-ethynyl-3-methylazetidine lies in its terminal alkyne functionality, which opens a gateway to a diverse array of chemical transformations. The subsequent sections will detail the protocols for two of the most impactful applications: CuAAC (Click Chemistry) and Sonogashira coupling.

I. Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the CuAAC reaction, represents a paradigm shift in chemical synthesis due to its efficiency, selectivity, and biocompatibility.[6] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[] The resulting triazole is not merely a linker; it is a bioisostere of the amide bond, is metabolically robust, and can participate in hydrogen bonding, thus positively influencing the pharmacological profile of a molecule.[6]

Workflow for CuAAC using 1-Boc-3-ethynyl-3-methylazetidine:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1-Boc-3-ethynyl-3-methylazetidine D Combine Reactants A->D B Organic Azide (R-N3) B->D C Solvent System (e.g., tBuOH/H2O) C->D E Add Copper(II) Sulfate (CuSO4·5H2O) D->E Step 1 F Add Sodium Ascorbate E->F Step 2 G Stir at Room Temperature F->G Step 3 H Aqueous Workup (e.g., add H2O, extract with EtOAc) G->H Reaction Completion I Dry Organic Layer (e.g., Na2SO4) H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K G start Start reactants 1-Boc-3-ethynyl-3-methylazetidine Aryl/Vinyl Halide (R-X) start->reactants reaction Reaction (Inert Atmosphere) reactants->reaction catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Cocatalyst (e.g., CuI) catalysts->reaction base Amine Base (e.g., Et3N or DIPEA) base->reaction solvent Solvent (e.g., THF or DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 1-Boc-3-ethynyl-3-methylazetidine Derivatives

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties such as improved metabolic stability and aqueous solubility. Specifically, 3,3-disubstituted azetidines featuring a quaternary stereocenter present a significant synthetic challenge due to the inherent ring strain and the difficulty of controlling reactivity at the C3 position. This application note provides a detailed, robust, and scalable three-step protocol for the synthesis of 1-Boc-3-ethynyl-3-methylazetidine, a versatile building block for drug discovery. The described pathway commences with the commercially available 1-Boc-3-azetidinone and proceeds through a carefully optimized sequence of ethynylation, hydroxyl activation, and methylation. Critical process parameters, safety considerations for handling reactive organometallic intermediates, and strategies for large-scale purification are discussed in depth to ensure reproducibility and safe implementation in a process chemistry environment.

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from being niche curiosities to essential components in the medicinal chemist's toolkit.[1] Their rigid structure serves as a valuable bioisostere for commonly used groups like gem-dimethyl or phenyl rings, while introducing a polar vector that can significantly enhance compound properties. The creation of a quaternary carbon at the C3 position, particularly with dissimilar substituents like methyl and ethynyl groups, offers a three-dimensional exit vector for further chemical exploration, enabling fine-tuning of a molecule's interaction with its biological target.

However, the synthesis of these strained ring systems is not trivial.[2] Classical approaches often involve intramolecular cyclizations, which can be difficult to scale and may lack modularity. A more convergent strategy involves the direct functionalization of a pre-formed azetidine ring, such as 1-Boc-3-azetidinone.[3] This starting material is readily available and provides a carbonyl handle for introducing nucleophiles.

The primary challenge in synthesizing 1-Boc-3-ethynyl-3-methylazetidine lies in the sequential C-C bond formation at a single carbon atom. Direct, one-pot dialkylation is not feasible. The pathway detailed herein overcomes this by:

  • Initial Ethynylation: A selective nucleophilic addition of an acetylide to the ketone.[4][5]

  • Hydroxyl Activation: Conversion of the resulting tertiary alcohol into a superior leaving group, a critical step to avoid elimination side-reactions.[6][7]

  • Nucleophilic Methylation: Introduction of the methyl group via an organocuprate, a soft nucleophile ideal for substitution on sterically hindered centers.[8][9]

This sequence is designed for scalability, prioritizing robust reactions, manageable workups, and non-chromatographic purification methods where possible.

Overall Synthesis Workflow

The protocol is a three-stage process designed to be executed sequentially, with in-process controls to ensure the quality of intermediates.

G cluster_0 Process Overview A 1-Boc-3-azetidinone (Starting Material) B Step 1: Ethynylation (Lithium Acetylide Addition) A->B TMS-Acetylene, n-BuLi, THF, -78°C C Intermediate 1: 1-Boc-3-ethynyl-3-hydroxyazetidine B->C Work-up & Isolation D Step 2: Hydroxyl Activation (Mesylation) C->D MsCl, 2,6-Lutidine, DCM, 0°C E Intermediate 2: 1-Boc-3-ethynyl-3-(mesyloxy)azetidine D->E Work-up & Isolation F Step 3: Methylation (Gilman Cuprate Substitution) E->F Me₂CuLi, THF, -78°C to RT G Crude Product F->G Quench & Work-up H Final Purification (Crystallization) G->H Anti-Solvent Technique I 1-Boc-3-ethynyl-3-methylazetidine (Final Product) H->I

Caption: High-level workflow for the scale-up synthesis.

Detailed Protocols and Scientific Rationale

Part 1: Synthesis of 1-Boc-3-ethynyl-3-hydroxyazetidine (Intermediate 1)

Mechanistic Rationale: This step involves the nucleophilic addition of a lithium acetylide to the C3 carbonyl of 1-Boc-3-azetidinone.[10] Lithium acetylide is generated in situ by the deprotonation of a suitable acetylene source with an organolithium base, typically n-butyllithium (n-BuLi).[11] Trimethylsilyl (TMS) acetylene is often used as a stable and less hazardous precursor to acetylene itself; the TMS group is readily cleaved during aqueous work-up. The reaction is conducted at cryogenic temperatures (-78 °C) to control the high reactivity of the organolithium species, prevent side reactions such as enolization, and maximize selectivity.[5] Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium species and its low freezing point.

Protocol (50 g Scale):

  • Reactor Setup: Equip a 2 L, 4-necked, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly flame-dried or oven-dried and maintained under a positive pressure of nitrogen.

  • Reagent Preparation: In the dropping funnel, prepare a solution of trimethylsilylacetylene (31.0 g, 0.315 mol, 1.1 equiv) in anhydrous THF (200 mL).

  • Acetylide Generation: Charge the reactor with anhydrous THF (500 mL) and cool the jacket to -78 °C (dry ice/acetone bath). To the cold THF, add n-butyllithium (2.5 M in hexanes, 126 mL, 0.315 mol, 1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Addition of Acetylene: Add the TMS-acetylene solution from the dropping funnel to the n-BuLi solution dropwise over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting milky white suspension for an additional 30 minutes at -78 °C.

  • Ketone Addition: Dissolve 1-Boc-3-azetidinone (50.0 g, 0.292 mol, 1.0 equiv) in anhydrous THF (250 mL). Add this solution dropwise to the lithium acetylide suspension over 1.5 hours, again maintaining the temperature below -70 °C.

  • Reaction Monitoring: Upon completion of the addition, stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting ketone is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 200 mL) dropwise, ensuring the internal temperature does not rise above -40 °C during the initial quench.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a larger vessel and add ethyl acetate (500 mL). Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (1 x 200 mL) and brine (1 x 200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected alcohol.

  • Deprotection: Dissolve the crude residue in methanol (500 mL) and add potassium carbonate (20.2 g, 0.146 mol, 0.5 equiv). Stir at room temperature for 2 hours (monitor by TLC).

  • Final Isolation: Remove the methanol under reduced pressure. Add water (300 mL) and ethyl acetate (500 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to a solid or viscous oil. The product, 1-Boc-3-ethynyl-3-hydroxyazetidine, is often of sufficient purity (>95%) to proceed to the next step without chromatography.

Part 2: Synthesis of 1-Boc-3-ethynyl-3-(mesyloxy)azetidine (Intermediate 2)

Mechanistic Rationale: The tertiary hydroxyl group of Intermediate 1 is a poor leaving group.[7] To facilitate the subsequent SN2 reaction, it must be converted into a highly effective leaving group.[6][12] Methanesulfonyl chloride (MsCl) is an excellent reagent for this transformation, creating a mesylate ester. The reaction is performed in the presence of a non-nucleophilic, sterically hindered base like 2,6-lutidine. The base is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile or promoting the E2 elimination pathway, which is a significant risk for tertiary systems. Dichloromethane (DCM) is a suitable inert solvent. The reaction is run at 0 °C to control exotherms and improve selectivity.

Protocol (Assuming 55 g Crude Input from Part 1):

  • Reactor Setup: Use the same 2 L reactor system, cleaned, dried, and under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with crude 1-Boc-3-ethynyl-3-hydroxyazetidine (approx. 55 g, 0.279 mol, 1.0 equiv) and anhydrous dichloromethane (DCM, 600 mL). Cool the solution to 0 °C using an ice/water bath.

  • Base Addition: Add 2,6-lutidine (47.8 g, 0.446 mol, 1.6 equiv) via dropping funnel.

  • Mesylation: Add methanesulfonyl chloride (38.3 g, 0.334 mol, 1.2 equiv) dropwise over 1 hour, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the reaction by TLC until the starting alcohol is fully consumed (typically 1-2 hours).

  • Quenching and Work-up: Slowly add cold 1 M hydrochloric acid (HCl, 300 mL) to quench the reaction and neutralize the excess lutidine. Separate the organic layer.

  • Washes: Wash the organic layer sequentially with cold 1 M HCl (1 x 200 mL), saturated aqueous sodium bicarbonate (2 x 200 mL), and brine (1 x 200 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 35 °C. The resulting mesylate is often an unstable oil or solid and should be used immediately in the next step without further purification. Caution: Tertiary mesylates can be thermally labile.

Part 3: Synthesis of 1-Boc-3-ethynyl-3-methylazetidine (Final Product)

Mechanistic Rationale: The final step is an SN2 substitution of the mesylate group with a methyl nucleophile. Standard organolithium or Grignard reagents are often too basic and would primarily cause elimination to form an unstable azetine. The reagent of choice is a lithium dialkylcuprate (Gilman reagent), specifically lithium dimethylcuprate (Me₂CuLi).[8][13] Gilman reagents are "softer" nucleophiles and are highly effective for SN2 reactions, even at sterically congested centers, with a much lower propensity to act as bases.[9][14] The reaction is performed at low temperature to generate the cuprate and control the initial addition.

Protocol (Assuming 77 g Crude Input from Part 2):

  • Reactor Setup: Use a clean, dry 3 L reactor system under a strict nitrogen atmosphere.

  • Cuprate Preparation: Charge the reactor with copper(I) iodide (CuI, 29.2 g, 0.153 mol, 0.55 equiv) and anhydrous THF (600 mL). Cool the suspension to -78 °C.

  • Methyllithium Addition: Add methyllithium (1.6 M in diethyl ether, 192 mL, 0.306 mol, 1.1 equiv) dropwise over 1 hour, maintaining the temperature below -70 °C. The initial white suspension of CuI will turn into a clear, colorless or slightly yellow solution of the Gilman reagent.

  • Substrate Addition: Dissolve the crude mesylate (approx. 77 g, 0.279 mol, 1.0 equiv) in anhydrous THF (300 mL). Add this solution to the cold Gilman reagent dropwise over 1.5 hours.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor by TLC or GC-MS for the disappearance of the mesylate.

  • Quenching: Cool the reaction to 0 °C. Quench very carefully by the slow, dropwise addition of a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous ammonium hydroxide (NH₄OH) (total volume 500 mL). This helps to dissolve the copper salts by forming a deep blue copper-ammonia complex.

  • Work-up and Isolation: Stir the quenched mixture vigorously for 1 hour until the aqueous layer is a clear, deep blue and the organic layer is distinct. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Washes: Combine all organic layers and wash with brine (2 x 300 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid.

Synthetic Pathway Diagram

Caption: Detailed reaction scheme for the synthesis. (Note: Images are placeholders for chemical structures).

Data Summary and Purification Strategy

StepStarting MaterialScale (g)Molar Equiv.Key ReagentsYield (%)Purity (by HPLC/NMR)
11-Boc-3-azetidinone50.01.0n-BuLi, TMS-Acetylene~95 (crude)>95%
2Intermediate 1~55.01.0MsCl, 2,6-LutidineQuantitative (crude)Used directly
3Intermediate 2~77.01.0MeLi, CuI75-85 (after purification)>98%

Purification Strategy: For large-scale operations, chromatography is inefficient and costly. The final product, 1-Boc-3-ethynyl-3-methylazetidine, is often a low-melting solid or a thick oil. The preferred method of purification is crystallization.[15]

  • Anti-Solvent Crystallization Protocol:

    • Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., diethyl ether, ethyl acetate, or DCM).

    • While stirring, slowly add a "poor" solvent (anti-solvent) in which the product is insoluble (e.g., hexanes, heptane) until the solution becomes persistently turbid.

    • If needed, warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum. This method is highly effective for removing more polar and non-polar impurities that remain in the mother liquor.[16]

Process Safety and Hazard Management

Handling the reagents in this synthesis requires strict adherence to safety protocols, especially at scale.

Reagent/Chemical ClassKey HazardsRecommended Handling Procedures
Organolithium Reagents (n-BuLi, MeLi)Pyrophoric (ignite spontaneously in air), corrosive, water-reactive.[17][18]Handle strictly under an inert atmosphere (Nitrogen/Argon) in a fume hood or glove box. Use proper syringe/cannula transfer techniques. Ensure Class D fire extinguisher is available.[19][20][21]
Methanesulfonyl Chloride (MsCl) Highly corrosive, lachrymator, toxic.Handle in a well-ventilated fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. Have a sodium bicarbonate solution ready for quenching spills.
Copper(I) Iodide (CuI) Toxic, irritant.Avoid inhalation of dust. Use a powder funnel or weigh in a fume hood.
2,6-Lutidine Flammable, toxic, irritant, strong odor.Use in a fume hood. Transfer via syringe or cannula.
Cryogenic Solvents (Dry Ice/Acetone)Extreme cold hazard, risk of frostbite. Asphyxiation risk from CO₂ in confined spaces.Wear cryogenic gloves and safety goggles. Ensure adequate ventilation.

Engineering Controls: All operations should be conducted in a certified chemical fume hood. For kilogram-scale synthesis, the use of a closed, jacketed reactor system with automated temperature control and reagent addition is mandatory. Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. For transfers of pyrophoric reagents, Nomex gloves over nitrile gloves and a face shield are strongly recommended.[21]

References

  • Schaub, B. (2006). Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. 7th International Conference & Exhibition on The Scale-Up of Chemical Processes.

  • St-Jean, F., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Chemistry Steps.

  • Schwindeman, J. A. (2014). Safe handling of organolithium compounds in the laboratory. ResearchGate.

  • Wikipedia. (n.d.). Alkynylation. Wikipedia.

  • LibreTexts. (2021). 8.6: Converting Alcohols into Better Leaving Groups. Chemistry LibreTexts.

  • Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums. Organic Process Research & Development.

  • Pearson. (n.d.). Leaving Group Conversions Summary. Pearson+.

  • Chemistry Steps. (n.d.). Alcohols in Substitution Reactions. Chemistry Steps.

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.

  • UCI Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine.

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.

  • Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry.

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis.

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.

  • Fiveable. (n.d.). Lithium acetylides Definition. Fiveable.

  • ChemicalBook. (n.d.). 1-Boc-3-azetidinone. ChemicalBook.

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine. BenchChem.

  • Sharma, P., et al. (2024). Gilman reagent toward the synthesis of natural products. RSC Advances.

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry.

  • Sbardella, G., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.

  • Wikipedia. (n.d.). Reactions of organocopper reagents. Wikipedia.

  • Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign.

  • Schafer, A. G., et al. (2014). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Angewandte Chemie.

  • Google Patents. (2012). CN102850418A - Crystallizing and drying method for preparing high-purity azacitidine. Google Patents.

  • Scott, B. M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Click Chemistry with 1-Boc-3-ethynyl-3-methylazetidine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-ethynyl-3-methylazetidine . This guide is designed to provide in-depth technical assistance, tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-ethynyl-3-methylazetidine . This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and optimized protocols to help you achieve high yields and purity in your copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. The unique structural features of this reagent—a sterically hindered tertiary alkyne on a strained four-membered ring—present specific challenges and opportunities that this guide will address.

Introduction to 1-Boc-3-ethynyl-3-methylazetidine in Click Chemistry

1-Boc-3-ethynyl-3-methylazetidine is a valuable building block in medicinal chemistry and drug discovery. The azetidine moiety is a privileged scaffold, and the ethynyl group allows for its facile conjugation to a wide range of molecules via the highly reliable and efficient CuAAC reaction.[1][2][3] However, the steric hindrance around the alkyne and the inherent strain of the azetidine ring can influence reaction kinetics and lead to potential side reactions.[4][5] This guide will provide the expertise to navigate these challenges.

The foundational reaction we will be optimizing is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant, which exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What makes 1-Boc-3-ethynyl-3-methylazetidine a challenging substrate for CuAAC reactions?

A1: The primary challenges arise from its structural features:

  • Steric Hindrance: The tertiary carbon center bearing the ethynyl group, along with the bulky Boc-protecting group, can impede the approach of the azide and the copper catalyst, potentially slowing down the reaction rate.[8][9]

  • Ring Strain: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), which can influence the molecule's reactivity.[5] While this can sometimes be advantageous, it may also open pathways to side reactions under certain conditions.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under typical click chemistry conditions but can be sensitive to strong acids.[10][11] It is crucial to maintain appropriate pH and avoid harsh acidic workups to preserve this protecting group.[12]

Q2: What is the optimal catalyst system for this sterically hindered alkyne?

A2: A standard and effective catalyst system is the in situ generation of Cu(I) from a Cu(II) salt.

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a common and inexpensive choice.

  • Reducing Agent: Sodium ascorbate is used in slight excess to reduce Cu(II) to the catalytically active Cu(I) species and to prevent oxidative homocoupling of the alkyne.[7][13]

  • Ligand: For sterically demanding substrates, the use of a copper-chelating ligand is highly recommended. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, enhance reaction rates, and suppress side reactions.[13][14][15]

Q3: Which solvents are recommended for reactions with 1-Boc-3-ethynyl-3-methylazetidine?

A3: The choice of solvent depends on the solubility of your azide partner. Due to the relatively nonpolar nature of the Boc group, mixtures of water with organic co-solvents are often ideal. Common choices include:

  • t-Butanol/Water

  • DMSO/Water

  • DMF/Water[16][17]

For biological applications, phosphate-buffered saline (PBS) can be a suitable solvent.[16]

Q4: Can the Boc protecting group be cleaved during the click reaction?

A4: Under standard CuAAC conditions (near-neutral pH), the Boc group is stable.[10] However, if the reaction medium becomes acidic, or if acidic additives are used, there is a risk of premature deprotection. It is essential to monitor the pH of the reaction, especially if your azide partner has acidic or basic functional groups.

Troubleshooting Guide

This section addresses common issues encountered when using 1-Boc-3-ethynyl-3-methylazetidine in click chemistry.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II) by dissolved oxygen. 2. Poor Reagent Quality: The sodium ascorbate may have degraded, or the solvents may contain impurities. 3. Insufficient Catalyst Loading: Steric hindrance may necessitate a higher catalyst concentration. 4. Low Reaction Temperature: The reaction may be too slow at room temperature.1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) before use. Run the reaction under an inert atmosphere.[13] 2. Use Fresh Reagents: Use a fresh batch of sodium ascorbate. Ensure solvents are of high purity.[18] 3. Increase Catalyst/Ligand: Increase the loading of CuSO₄ and sodium ascorbate (e.g., to 5-10 mol%) and maintain a 1:2 to 1:5 ratio of copper to ligand.[16] 4. Increase Temperature: Gently heat the reaction to 40-60°C.[17][18] Monitor for potential side reactions.
Presence of a Major Side Product (Dimer of the Alkyne) Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne to form a 1,3-diyne.[13]1. Rigorous Oxygen Exclusion: This is critical. Use degassed solvents and maintain an inert atmosphere throughout the reaction. 2. Add a Ligand: Use TBTA or THPTA to stabilize the Cu(I) catalyst and suppress homocoupling.[13][15] 3. Slight Excess of Azide: Using a slight excess of the azide partner (1.1-1.2 equivalents) can favor the desired cycloaddition.
Multiple Unidentified Byproducts 1. Azetidine Ring Instability: Under harsh conditions (e.g., high temperature, strong acids/bases), the strained azetidine ring could potentially undergo opening.[4][5] 2. Degradation of Reactants: One of the coupling partners may not be stable under the reaction conditions.1. Maintain Mild Conditions: Avoid excessive heating. Buffer the reaction if necessary to maintain a neutral pH. 2. Confirm Reagent Stability: Run control reactions with each starting material under the reaction conditions to check for degradation.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may have been consumed or deactivated over time. 2. Insufficient Reducing Agent: The sodium ascorbate may have been fully consumed.1. Add More Catalyst/Ascorbate: If the reaction has stalled, adding another portion of the catalyst and sodium ascorbate can sometimes restart it.[17]
Visual Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Stalled Reaction check_oxygen Did you rigorously exclude oxygen (degassed solvents, inert atmosphere)? start->check_oxygen remedy_oxygen Action: Degas solvents and run under N2 or Ar. check_oxygen->remedy_oxygen No check_reagents Are your reagents (especially sodium ascorbate) fresh and pure? check_oxygen->check_reagents Yes oxygen_yes Yes oxygen_no No remedy_oxygen->check_reagents remedy_reagents Action: Use fresh reagents. check_reagents->remedy_reagents No check_ligand Are you using a Cu(I) stabilizing ligand (e.g., TBTA)? check_reagents->check_ligand Yes reagents_yes Yes reagents_no No remedy_reagents->check_ligand remedy_ligand Action: Add a ligand like TBTA or THPTA. check_ligand->remedy_ligand No check_conditions Consider reaction conditions: Increase catalyst/ligand loading? Increase temperature (40-60°C)? check_ligand->check_conditions Yes ligand_yes Yes ligand_no No remedy_ligand->check_conditions remedy_conditions Action: Optimize stoichiometry and temperature. check_conditions->remedy_conditions Yes conditions_yes Yes success Improved Yield remedy_conditions->success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Optimized Protocol for CuAAC with 1-Boc-3-ethynyl-3-methylazetidine

This protocol provides a robust starting point for your experiments. Optimization may be required based on the specific properties of your azide.

Materials
  • 1-Boc-3-ethynyl-3-methylazetidine

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)

  • Solvent (e.g., 1:1 mixture of t-BuOH and deionized water)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using TBTA, it is often dissolved in DMSO or the organic co-solvent.

  • Reaction Setup:

    • To a reaction vial, add 1-Boc-3-ethynyl-3-methylazetidine (1.0 equivalent).

    • Add your azide coupling partner (1.1 equivalents).

    • Add the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a final concentration of ~0.1 M.

    • Degas the mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Initiation of the Reaction:

    • While maintaining an inert atmosphere, add the sodium ascorbate solution (0.2 equivalents).

    • If using a ligand, add it now (0.1 equivalents).

    • Add the CuSO₄ solution (0.1 equivalents). The order of addition can be important; often, the reducing agent is added before the copper source.[17]

  • Reaction Monitoring:

    • Stir the reaction at room temperature or heat to 40-60°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19] A typical TLC system might be ethyl acetate/hexanes. The triazole product should be more polar than the starting alkyne.

  • Workup and Purification:

    • Once the reaction is complete, it can be quenched by exposure to air.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visual Representation of the Experimental Workflow

experimental_workflow start Start reagents 1. Combine Alkyne (1 eq) and Azide (1.1 eq) in solvent (e.g., tBuOH/H2O) start->reagents degas 2. Degas with N2 or Ar for 15-20 min reagents->degas additions 3. Add Sodium Ascorbate (0.2 eq), optional Ligand (0.1 eq), and CuSO4 (0.1 eq) degas->additions react 4. Stir at RT or 40-60°C additions->react monitor 5. Monitor by TLC or LC-MS react->monitor monitor->react Incomplete workup 6. Quench, Extract, and Dry monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for CuAAC.

CuAAC Reaction Mechanism

The generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition involves several key steps. Understanding this pathway can aid in troubleshooting and optimization.

cuaac_mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle alkyne R1-C≡CH (1-Boc-3-ethynyl-3-methylazetidine) acetylide Cu(I)-Acetylide Intermediate alkyne->acetylide + Cu(I) azide R2-N3 cu_azide_complex Copper-Azide Complex azide->cu_azide_complex cu1 Cu(I) cu1->acetylide acetylide->cu_azide_complex + R2-N3 metallocycle Six-membered Copper Metallocycle cu_azide_complex->metallocycle Cyclization triazolide Copper Triazolide metallocycle->triazolide Rearrangement triazolide->cu1 Regenerates Catalyst product 1,4-Disubstituted Triazole triazolide->product + H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications.[Link]

  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances.[Link]

  • Click Chemistry - A Review. Bio-Synthesis.[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH.[Link]

  • Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes. NIH.[Link]

  • Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. ACS Chemical Biology.[Link]

  • Transient Protection of Strained Alkynes from Click Reaction via Complexation with Copper. Journal of the American Chemical Society.[Link]

  • CuAAC reactions of sterically hindered azides. Semantic Scholar.[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.[Link]

  • Introduction: Click Chemistry. Chemical Reviews - ACS Publications.[Link]

  • “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine.[Link]

  • Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). Springer.[Link]

  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega.[Link]

  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois.[Link]

  • Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. PMC - NIH.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.[Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. NIH.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate.[Link]

  • Boc Protecting Group for Amines. Chemistry Steps.[Link]

  • Low yields in Click rxn : r/OrganicChemistry. Reddit.[Link]

  • Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. ResearchGate.[Link]

  • A practical flow synthesis of 1,2,3-triazoles. PMC - NIH.[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC.[Link]

  • How can I increase the yield of my click reaction? ResearchGate.[Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH.[Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • Dual protection of amino functions involving Boc. RSC Publishing.[Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. ResearchGate.[Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate.[Link]

  • Optimization of the reaction conditions of click chemistry. ResearchGate.[Link]

  • CuAAC: The Quintessential Click Reaction. ResearchGate.[Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PMC - NIH.[Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.[Link]

Sources

Optimization

Technical Support Center: 1-Boc-3-ethynyl-3-methylazetidine in Click Chemistry

Welcome to the technical support center for "1-Boc-3-ethynyl-3-methylazetidine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-Boc-3-ethynyl-3-methylazetidine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate common side reactions and optimize your experimental outcomes.

Introduction: The Promise and Pitfalls of a Strained Alkyne

1-Boc-3-ethynyl-3-methylazetidine is a valuable reagent that marries the bioisosteric properties of the azetidine ring with the synthetic utility of a terminal alkyne for click chemistry. The inherent ring strain of the azetidine moiety can enhance aqueous solubility and introduce a desirable three-dimensional character into molecules.[1] However, the same structural features that make it attractive can also be a source of unexpected side reactions under standard CuAAC conditions. This guide will address the most common challenges: alkyne homo-coupling, potential azetidine ring instability, and Boc protecting group lability.

Section 1: Troubleshooting Common Side Reactions

This section is formatted to address problems you may be observing in your reaction analysis (e.g., TLC, LC-MS, NMR) and provides direct, actionable solutions.

Issue 1: My mass spectrometry results show a product with approximately double the mass of my starting alkyne. What is happening?

Answer: You are likely observing the formation of a symmetrical 1,3-diyne, a result of alkyne homo-coupling, often referred to as the Glaser coupling.[2] This is one of the most common side reactions with terminal alkynes in the presence of a copper catalyst, especially under oxidative conditions.[3]

Root Cause Analysis:
  • Oxygen in the Reaction: The presence of oxygen can facilitate the oxidation of Cu(I) to Cu(II), which promotes the homo-coupling pathway.

  • Excess Copper Catalyst: High concentrations of copper can increase the rate of this bimolecular side reaction.

  • Elevated Temperatures: Higher temperatures can sometimes favor the homo-coupling reaction over the desired cycloaddition.[4]

  • Absence of a Suitable Reducing Agent: A reducing agent is crucial to maintain the copper in its active Cu(I) oxidation state for the cycloaddition.

Troubleshooting Protocol:
  • Deoxygenate Your Reaction Mixture: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Optimize Catalyst Loading: Reduce the copper catalyst concentration to the lowest effective level. Typically, 1-5 mol% of a copper source is sufficient.

  • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (typically 5-10 mol%) to regenerate the Cu(I) catalyst in situ.

  • Control the Temperature: Run the reaction at room temperature. Elevated temperatures are generally not required for CuAAC reactions.[5]

Workflow for Minimizing Alkyne Homo-Coupling

Start Reaction Setup Degas Degas Solvent and Reagents (Ar or N2 sparging) Start->Degas AddReactants Add Azide and 1-Boc-3-ethynyl-3-methylazetidine Degas->AddReactants AddAscorbate Add Sodium Ascorbate (5-10 mol%) AddReactants->AddAscorbate AddCopper Add Cu(I) Source (e.g., CuSO4, 1-5 mol%) AddAscorbate->AddCopper Stir Stir at Room Temperature AddCopper->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor

Caption: Optimized workflow for CuAAC to minimize homo-coupling.

Issue 2: I am observing unexpected polar byproducts and a loss of the characteristic Boc signal in my NMR. What could be the cause?

Answer: This suggests that the Boc (tert-butoxycarbonyl) protecting group may be partially or fully cleaved under your reaction conditions, or the azetidine ring itself might be undergoing a ring-opening reaction.

Root Cause Analysis & Troubleshooting:

A. Boc Group Instability:

The Boc group is known to be labile under acidic conditions.[6][7] While standard CuAAC reactions are typically run at neutral pH, the in-situ generation of acidic species can lead to deprotection.

  • Acidic Additives: Ensure that no acidic additives are present in your reaction. If using a copper salt of a strong acid (e.g., Cu(OTf)₂), consider buffering the reaction.

  • pH of the Reaction Medium: The pH of the reaction should be maintained between 4 and 12 for the CuAAC reaction to proceed efficiently without affecting most protecting groups.[5] For sensitive substrates, maintaining the pH closer to neutral (7-8) is advisable. Use a suitable buffer if necessary (e.g., HEPES, phosphate buffer).

B. Azetidine Ring Opening:

The four-membered azetidine ring is strained and can be susceptible to nucleophilic ring-opening, particularly when activated by protonation or coordination to a Lewis acid.[8][9]

  • Lewis Acidity of Copper: The copper catalyst, particularly if Cu(II) is present, can act as a Lewis acid, potentially coordinating to the azetidine nitrogen and activating the ring for nucleophilic attack.

  • Nucleophiles in the Medium: Water, alcohols (if used as co-solvents), or the azide itself could act as nucleophiles to open the ring.

Preventative Measures:
  • Choice of Copper Source: Use a well-defined Cu(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆) to minimize the presence of Lewis acidic Cu(II).

  • Ligand Addition: The use of a stabilizing ligand for the copper, such as TBTA (tris(benzyltriazolylmethyl)amine), can shield the copper's Lewis acidity and prevent interaction with the azetidine ring.

  • Solvent Choice: Use aprotic solvents or minimize the amount of protic co-solvents if ring-opening is suspected.

Troubleshooting Decision Tree

Start Unexpected Polar Byproducts? CheckBoc Check for Boc Signal in NMR Start->CheckBoc CheckMass Mass Corresponds to Ring-Opened Product? CheckBoc->CheckMass Yes BocCleavage Boc Cleavage Likely CheckBoc->BocCleavage No RingOpening Ring Opening Possible CheckMass->RingOpening Yes OtherIssue Investigate Other Side Reactions CheckMass->OtherIssue No SolutionBoc Buffer Reaction pH (7-8) BocCleavage->SolutionBoc SolutionRing Add Stabilizing Ligand (TBTA) Use well-defined Cu(I) source RingOpening->SolutionRing

Caption: Decision tree for diagnosing polar byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent systems for the click reaction with 1-Boc-3-ethynyl-3-methylazetidine?

A1: A variety of solvent systems can be employed. The choice depends on the solubility of your azide partner. Common systems include mixtures of t-butanol/water, THF/water, or DMSO/water. For sensitive substrates where azetidine ring-opening is a concern, minimizing the amount of water or using a purely organic solvent system (e.g., THF, DMF) with a soluble Cu(I) source and ligand may be beneficial.

Q2: Can I use a copper-free click chemistry method with this alkyne?

A2: No, 1-Boc-3-ethynyl-3-methylazetidine is a terminal alkyne and is not suitable for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[10] SPAAC requires a strained cyclooctyne to achieve a reasonable reaction rate without a catalyst.

Q3: How can I purify my final product away from the homo-coupled dimer?

A3: The homo-coupled dimer is non-polar compared to the desired triazole product, which contains a polar triazole ring. This difference in polarity can be exploited for purification. Standard silica gel column chromatography is typically effective. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar solvent system should allow for good separation.

Q4: Is the methyl group at the 3-position of the azetidine ring significant?

A4: Yes, the methyl group provides steric hindrance around the alkyne, which can slightly decrease the rate of the click reaction compared to an un-substituted ethynyl azetidine. More importantly, it can also sterically disfavor side reactions involving the azetidine ring by shielding the nitrogen atom from coordination with the copper catalyst.

Q5: What is the stability of the 1-Boc-3-ethynyl-3-methylazetidine reagent itself?

A5: The reagent is generally stable when stored under recommended conditions (cool and dry). However, as a terminal alkyne, it can be susceptible to slow oxidative homo-coupling over time if exposed to air and light. It is best stored under an inert atmosphere in a refrigerator.

Summary of Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Catalyst CuSO₄·5H₂O (1-5 mol%)Readily available and effective Cu(II) precursor.
Reducing Agent Sodium Ascorbate (5-10 mol%)Maintains copper in the active Cu(I) state, suppresses homo-coupling.
Ligand TBTA (1-5 mol%, optional)Stabilizes Cu(I), prevents catalyst degradation and potential side reactions.
Solvent t-BuOH/H₂O, THF/H₂O, DMSOGood for dissolving a wide range of substrates.
Temperature Room TemperatureSufficient for reaction; avoids thermal degradation and side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative homo-coupling.[3]
pH ~7-8 (buffered if necessary)Protects the Boc group from acid-catalyzed cleavage.[11]

References

  • Taylor & Francis Online. (n.d.). Homo-Coupling of Terminal Alkynes Using a Simple, Cheap Ni(dppe)Cl2/Ag2O Catalyst System. Retrieved from [Link]

  • PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • PubMed. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative homo-coupling of alkyne derivatives to form diynes. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Homo-coupling of terminal alkynes on a noble metal surface. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Jena Bioscience. (2014). Overview Click Chemistry background information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Boc-3-ethynyl-3-methylazetidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-Boc-3-ethynyl-3-methylazetidine. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-Boc-3-ethynyl-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for 1-Boc-3-ethynyl-3-methylazetidine.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the addition of an acetylide nucleophile to 1-Boc-3-methylazetidin-3-one. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 1-Boc-3-methylazetidin-3-one is often a primary contaminant. Its polarity is very close to the product, making it a key challenge during purification.

  • Reagent-Derived Impurities: Residual ethynylating reagents (e.g., salts from lithium acetylide or Grignard reagents) and their quench products.

  • Solvent and Base Residues: High-boiling point solvents (like THF) or organic bases (like triethylamine or DBU) used in the reaction can be present.[1][2]

  • Side-Reaction Products: Depending on the reaction conditions, oligomerization of the starting materials or side reactions involving the ethynyl group could occur, though this is less common under controlled conditions.

A summary of these common impurities is provided in the table below.

Table 1: Common Impurities and Diagnostic Characteristics

Impurity Probable Source Key Analytical Feature (¹H NMR) Relative Polarity on Silica Gel
1-Boc-3-methylazetidin-3-one Unreacted starting material Absence of ethynyl proton (~2.5 ppm); Characteristic azetidine ring protons adjacent to a carbonyl. Slightly more polar than the product
Triethylamine (or other amine base) Reaction additive Broad signals in the alkyl region (~1-3 ppm). Can streak on TLC; removable with acidic wash.
High-Boiling Point Solvents (e.g., THF) Reaction medium Characteristic solvent peaks (e.g., ~3.73 and ~1.85 ppm for THF). Can co-elute with product; removed under high vacuum.

| Hydrolyzed Boc-group Species | Acidic conditions during workup | Absence of the large singlet for the t-butyl group (~1.4 ppm). | Highly polar; will likely remain in the aqueous layer or at the TLC baseline. |

Q2: What is the most effective general method for purifying 1-Boc-3-ethynyl-3-methylazetidine?

A2: Flash column chromatography on silica gel is the most reliable and widely used method for purifying substituted azetidines, including this compound.[3][4][5] The Boc protecting group makes the molecule sufficiently non-polar and stable for this technique. A typical workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by chromatographic separation.

Below is a diagram outlining the recommended general purification workflow.

G cluster_0 Step 1: Reaction Quench & Workup cluster_1 Step 2: Isolation of Crude Product cluster_2 Step 3: Purification cluster_3 Step 4: Final Product A Crude Reaction Mixture B Quench (e.g., sat. aq. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Separate Organic Layer C->D Aqueous Layer to Waste E Dry with Na2SO4 or MgSO4 D->E F Concentrate in vacuo E->F G Dissolve Crude in Minimal DCM F->G Proceed to Chromatography H Flash Column Chromatography (Silica Gel) G->H I Combine Pure Fractions H->I J Concentrate Pure Fractions I->J TLC Confirmed K Dry under High Vacuum J->K L Pure Product (1-Boc-3-ethynyl-3-methylazetidine) K->L G Start Poor Purification Result Q1 What is the issue? Start->Q1 A1 Low Yield Q1->A1 A2 Product is Impure Q1->A2 A3 Product is an Oil Q1->A3 Q2 Check TLC of column fractions. Where is the mass? A1->Q2 Q3 What does the NMR show? A2->Q3 Sol5 Product is pure but oily. A3->Sol5 Sol1 Mass streaked from baseline to solvent front. Q2->Sol1 Sol2 Mass remains on baseline. Q2->Sol2 Cause1 Likely on-column degradation. (e.g., Boc deprotection) Sol1->Cause1 Fix1 Solution: Use silica gel neutralized with triethylamine. Cause1->Fix1 Cause2 Eluent is not polar enough. Sol2->Cause2 Fix2 Solution: Increase eluent polarity. Cause2->Fix2 Sol3 Starting material (ketone) present. Q3->Sol3 Sol4 Solvent peaks are present. Q3->Sol4 Cause3 Poor separation. Sol3->Cause3 Fix3 Solution: Use a shallower gradient, dry-load the sample, or try a different solvent system. Cause3->Fix3 Cause4 Insufficient drying. Sol4->Cause4 Fix4 Solution: Dry under high vacuum for an extended period. Cause4->Fix4 Cause5 Compound may be a low-melting solid or oil. Sol5->Cause5 Fix5 Solution: Attempt trituration with Hexane/Ether. If pure, use as an oil. Cause5->Fix5

Sources

Optimization

"1-Boc-3-ethynyl-3-methylazetidine" stability issues during reactions

Welcome to the technical support center for 1-Boc-3-ethynyl-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this ver...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-3-ethynyl-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this versatile building block. Here, we address common stability issues and provide troubleshooting advice for its use in various chemical reactions. Our recommendations are grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Understanding the Molecule: A Balance of Strain and Reactivity

1-Boc-3-ethynyl-3-methylazetidine is a valuable synthetic intermediate that incorporates a strained four-membered azetidine ring, a sterically accessible terminal alkyne, and a protective Boc group. The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) makes it more reactive than larger saturated heterocycles like pyrrolidine, yet significantly more stable and easier to handle than the corresponding aziridine.[1][2][3][4][5] This delicate balance of stability and reactivity is key to its synthetic utility but also presents potential challenges.

This guide is divided into a Troubleshooting Guide for specific reaction issues and a Frequently Asked Questions (FAQ) section for general handling and stability inquiries.

Troubleshooting Guide

This section addresses specific problems you may encounter when using 1-Boc-3-ethynyl-3-methylazetidine in common synthetic transformations.

Issue 1: Low Yields in Sonogashira Coupling Reactions

Question: I am attempting a Sonogashira coupling with 1-Boc-3-ethynyl-3-methylazetidine and an aryl bromide, but I am observing low yields of the desired product and significant formation of homocoupled alkyne (Glaser coupling) byproducts. What could be the cause and how can I optimize the reaction?

Answer:

Low yields in Sonogashira couplings with this substrate can stem from several factors, primarily related to the reaction conditions and the stability of the starting material.

Causality and Solutions:

  • Homocoupling: The formation of a homocoupled di-alkyne byproduct is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.[5]

    • Protocol: Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and maintaining a positive pressure of the inert gas throughout the reaction.

  • Base Selection: The choice of base is crucial. While amine bases like triethylamine or diisopropylethylamine are standard, their basicity might not be optimal in all cases.

    • Protocol: If homocoupling persists, consider using a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Catalyst System: The palladium catalyst and copper(I) co-catalyst are essential for the reaction.[1][4] Deactivation of the catalyst can lead to low conversion.

    • Protocol: Use a fresh, high-quality palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide (CuI). The presence of the methyl group on the azetidine ring may introduce some steric hindrance, so a slightly higher catalyst loading (e.g., 5-10 mol % of Pd catalyst) might be beneficial.[6]

Troubleshooting Workflow for Sonogashira Coupling:

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling homocoupling Significant Homocoupling Byproduct? start->homocoupling check_deaeration Thoroughly deoxygenate all reagents and solvents? optimize_base Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) check_deaeration->optimize_base homocoupling->check_deaeration Yes increase_catalyst Increase catalyst loading (Pd: 5-10 mol %) Use fresh catalysts homocoupling->increase_catalyst No success Improved Yield optimize_base->success increase_catalyst->success

Caption: Troubleshooting workflow for Sonogashira coupling.

Issue 2: Azetidine Ring Opening under Acidic Conditions

Question: I am performing a reaction that generates acidic byproducts, and I suspect the azetidine ring of my 1-Boc-3-ethynyl-3-methylazetidine is not stable. What are the signs of ring opening and how can I prevent it?

Answer:

The strained azetidine ring is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids.[2][7][8] The Boc protecting group is also acid-labile, and its removal can further activate the ring towards nucleophilic attack.

Signs of Ring Opening:

  • Appearance of unexpected, more polar byproducts in your TLC or LC-MS analysis.

  • Isolation of products with a molecular weight corresponding to the addition of a nucleophile (e.g., a solvent molecule) to your starting material.

  • Complex, uninterpretable NMR spectra of the crude reaction mixture.

Prevention Strategies:

  • Avoid Strong Acids: Whenever possible, avoid the use of strong Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, TiCl₄, ZnCl₂).[2][7]

  • Use of a Non-Acidic Catalyst: If a Lewis acid is required, consider milder alternatives like La(OTf)₃, which has been shown to be effective in promoting reactions without cleaving acid-sensitive groups.[9]

  • Inclusion of a Proton Sponge: For reactions that generate acidic byproducts, the addition of a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene), can neutralize the acid in situ.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition.

Illustrative Diagram of Acid-Catalyzed Ring Opening:

Ring_Opening cluster_0 Acid-Catalyzed Azetidine Ring Opening azetidine 1-Boc-3-ethynyl-3-methylazetidine protonated_azetidine Protonated Azetidinium Ion (Activated for Ring Opening) azetidine->protonated_azetidine + H⁺ opened_product Ring-Opened Product protonated_azetidine->opened_product + Nu-H nucleophile Nucleophile (Nu-H) (e.g., solvent, water) nucleophile->opened_product

Caption: Acid-catalyzed nucleophilic ring opening of the azetidine.

Frequently Asked Questions (FAQs)

Q1: How should I store 1-Boc-3-ethynyl-3-methylazetidine?

A1: To ensure its long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). It is advisable to protect it from light and moisture.

Q2: Is the Boc group stable to the basic conditions used for deprotonating the alkyne?

A2: Yes, the Boc protecting group is generally stable to most non-nucleophilic bases used for alkyne deprotonation, such as sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA).[10] However, prolonged exposure to strong bases at elevated temperatures should be avoided.

Q3: Can I use 1-Boc-3-ethynyl-3-methylazetidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry?

A3: Absolutely. The terminal alkyne is well-suited for CuAAC reactions.[3][][12] Standard conditions, such as using a copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate) in a variety of solvents, are generally compatible with the azetidine ring and the Boc protecting group.[][13]

Q4: What should I consider when planning a multi-step synthesis involving this building block?

A4:

  • Sequence of Reactions: It is generally advisable to perform reactions involving the alkyne moiety (e.g., Sonogashira coupling, click chemistry) before any steps that require harsh acidic conditions that could compromise the integrity of the azetidine ring or the Boc group.

  • Protecting Group Strategy: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). If subsequent steps are acid-sensitive, consider replacing the Boc group with a more robust protecting group.

  • Purification: The compound and its derivatives are generally amenable to standard purification techniques like column chromatography on silica gel.

Q5: Are there any known incompatibilities with common transition metal catalysts?

A5: While many transition metal-catalyzed reactions are compatible, those that are highly Lewis acidic or are performed at very high temperatures could pose a risk to the azetidine ring.[14][15][16] It is always recommended to perform a small-scale test reaction to check for stability before committing a large amount of material.

Data Summary Table

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₂[17]
Molecular Weight195.26 g/mol [17]
PurityTypically ≥95%[17]
AppearanceNo data available[17]
CAS Number1363381-76-3[17]

Experimental Protocols

General Protocol for Sonogashira Coupling
  • To a dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add degassed solvent (e.g., THF or DMF).

  • Add 1-Boc-3-ethynyl-3-methylazetidine (1.2 equiv) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a flask, add 1-Boc-3-ethynyl-3-methylazetidine (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

  • Add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv).

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting triazole by column chromatography or recrystallization.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]

  • Click chemistry reagents. Chemie Brunschwig. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • The Use of Click Chemisty in Drug Development Applications. ResearchGate. [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol. ResearchGate. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]

  • Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses. Thieme. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Solubility of 1-Boc-3-ethynyl-3-methylazetidine for Reactions

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 1-Boc-3-ethynyl-3-methylazetidine in various chemical reactions. By understa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 1-Boc-3-ethynyl-3-methylazetidine in various chemical reactions. By understanding the underlying principles of its solubility and employing systematic troubleshooting, you can significantly improve reaction efficiency and consistency.

Introduction: Understanding the Solubility Profile

1-Boc-3-ethynyl-3-methylazetidine is a valuable building block in medicinal chemistry. Its structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a polar azetidine ring, and a reactive terminal alkyne, presents a unique solubility challenge. The molecule possesses both lipophilic and hydrophilic characteristics, making solvent selection a critical parameter for successful reactions. Poor solubility can lead to incomplete reactions, low yields, and difficulty in purification. This guide provides a structured approach to overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of 1-Boc-3-ethynyl-3-methylazetidine?

A1: The solubility of 1-Boc-3-ethynyl-3-methylazetidine is dictated by its amphiphilic nature:

  • Boc Group: The large, non-polar Boc group contributes to its solubility in a range of common organic solvents.

  • Azetidine Ring: The nitrogen-containing heterocyclic ring introduces polarity.

  • Ethynyl Group: The terminal alkyne is a reactive functional group that can participate in hydrogen bonding to a limited extent.

Generally, this compound exhibits moderate solubility in many polar aprotic solvents and some non-polar solvents. However, achieving a high enough concentration for efficient reaction kinetics can be challenging.

Q2: My reaction is sluggish, and I suspect poor solubility. Which solvents should I try first?

A2: A systematic approach to solvent screening is recommended. Start with common solvents used for similar transformations, such as Sonogashira couplings or other C-C bond-forming reactions.

Recommended Initial Solvent Screen:

SolventClassPolarity IndexBoiling Point (°C)Rationale & Comments
Tetrahydrofuran (THF)Polar Aprotic Ether4.066Good starting point for many organic reactions. Often used in Sonogashira couplings.[1]
Dichloromethane (DCM)Halogenated3.140Excellent for dissolving non-polar to moderately polar compounds. Low boiling point allows for easy removal.
Acetonitrile (MeCN)Polar Aprotic Nitrile5.882A polar aprotic solvent that can be effective for a range of coupling reactions.[2]
N,N-Dimethylformamide (DMF)Polar Aprotic Amide6.4153High polarity and boiling point can significantly enhance solubility. Use with caution as it can be difficult to remove.
TolueneNon-polar Aromatic2.4111Often a good choice for Sonogashira couplings, particularly in copper-free conditions.[1][3]
1,4-DioxanePolar Aprotic Ether4.8101Similar to THF but with a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.

This table provides a starting point. The optimal solvent will depend on all reaction components, including catalysts and reagents.

Q3: I'm performing a Sonogashira coupling and my starting material is precipitating. How can I improve solubility during the reaction?

A3: In-situ solubility issues are common. Here are several strategies to address this:

  • Co-solvent Systems: The use of a co-solvent can dramatically improve solubility.[4][5] A mixture of a good dissolving solvent (like THF or dioxane) with a secondary solvent can modulate the overall polarity of the reaction medium. For example, a THF/water mixture can be effective in certain coupling reactions.[4]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and catalysts. For many Sonogashira reactions, room temperature is sufficient, but for less reactive substrates, higher temperatures may be necessary.[6]

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of sparingly soluble materials by providing mechanical agitation at the microscopic level.[7] This can be particularly useful for initiating a reaction.

Q4: What if modifying the solvent system isn't sufficient? Are there other techniques?

A4: Yes, several other strategies can be employed:

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent that is soluble in an aqueous phase and your organic substrate is in an organic phase, a phase-transfer catalyst can facilitate the reaction.[8][9] The PTC transports the ionic reagent into the organic phase, allowing the reaction to proceed.[10][11] Common PTCs include quaternary ammonium salts.[11]

  • High-Dilution Conditions: While counterintuitive, sometimes running a reaction at a lower concentration can prevent precipitation and allow a slow but complete reaction to occur. This is often achieved by the slow addition of one reactant to the reaction mixture.

Q5: How can I be sure my compound is insoluble and not degrading under the reaction conditions?

A5: This is a critical troubleshooting step. Before assuming insolubility, verify the stability of your starting material.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot a sample of your starting material on a TLC plate. In a separate lane, spot a sample from your reaction mixture. If you see a new spot in the reaction mixture lane that is not your product, it may indicate degradation. A 2D TLC can also be helpful in separating complex mixtures.[12]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product and any byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Take a small aliquot from your reaction, remove the solvent, and dissolve the residue in a deuterated solvent for a quick ¹H NMR. Compare this spectrum to that of your pure starting material. The appearance of new, unidentifiable peaks could suggest degradation.[13]

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for determining the optimal solvent for your reaction.

  • Preparation: In separate small vials, place a known, small amount of 1-Boc-3-ethynyl-3-methylazetidine (e.g., 5 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the table above.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Observation with Heating: For vials where the compound is not fully soluble, gently heat to the intended reaction temperature (not exceeding the solvent's boiling point) and observe any changes in solubility.

  • Cooling: Allow the heated vials to cool to room temperature and observe if the compound precipitates. This can indicate potential issues during reaction work-up.

  • Selection: Choose the solvent that provides the best solubility at the intended reaction temperature.

Protocol 2: General Procedure for a Solubility-Challenged Reaction Using a Co-Solvent

This protocol provides a general workflow for setting up a reaction where solubility is a known issue.

  • Initial Dissolution: In the reaction vessel, attempt to dissolve the 1-Boc-3-ethynyl-3-methylazetidine in the primary solvent that showed the best performance in the screening.

  • Co-solvent Addition: While stirring, slowly add a miscible co-solvent dropwise until the starting material is fully dissolved.[7] Record the final ratio of the primary to co-solvent.

  • Reagent Addition: Once a homogeneous solution is achieved, add the other reagents and catalyst.

  • Monitoring: Monitor the reaction by TLC or HPLC to ensure the starting material remains in solution and the reaction proceeds to completion.

Visualization 1: Troubleshooting Workflow for Solubility Issues

start Reaction Failure or Low Yield Observed check_solubility Is Starting Material (SM) Fully Dissolved? start->check_solubility optimize_conditions Investigate Other Parameters: - Catalyst activity - Temperature - Reagent stoichiometry check_solubility->optimize_conditions Yes stability_check Is SM Degrading? check_solubility->stability_check No yes_path Yes no_path No change_conditions Modify Conditions: - Lower temperature - Change base/catalyst - Use milder solvent stability_check->change_conditions Yes solvent_screen Perform Systematic Solvent Screen stability_check->solvent_screen No degradation_path Yes insolubility_path No co_solvent Try Co-Solvent System solvent_screen->co_solvent heating_sonication Apply Gentle Heating or Sonication co_solvent->heating_sonication ptc Consider Phase-Transfer Catalysis (PTC) heating_sonication->ptc

Caption: Decision tree for troubleshooting poor reaction outcomes.

Visualization 2: Experimental Workflow for Solubility Enhancement

cluster_screening Phase 1: Screening cluster_reaction Phase 2: Reaction Setup screen_start Select Potential Solvents dissolve_rt Test Dissolution at Room Temp. screen_start->dissolve_rt dissolve_heat Test Dissolution with Heat dissolve_rt->dissolve_heat select_best Identify Optimal Solvent/Co-solvent dissolve_heat->select_best setup Dissolve SM in Optimal Solvent select_best->setup add_reagents Add Reagents & Catalyst setup->add_reagents monitor Monitor Reaction (TLC/HPLC) add_reagents->monitor workup Reaction Work-up monitor->workup

Caption: Stepwise workflow for solubility screening and reaction setup.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Vertex AI Search.
  • Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]

  • Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Hielscher Ultrasound Technology. Available at: [Link]

  • Phase-transfer catalyst - Wikipedia. Wikipedia. Available at: [Link]

  • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

  • Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. Available at: [Link]

  • Effect of co-solvents on yields and processability. ResearchGate. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Phase-transfer catalysis in analytical chemistry. ResearchGate. Available at: [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]

  • Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

  • How can I know from the structure of the compound if there will be degradation while studying the solubility of it? ResearchGate. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • How Do You Optimize Chemical Reaction Yields? YouTube. Available at: [Link]

  • 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]

  • Precursors do not dissolve in solvent during reaction - is it a bad thing or to be expected. Reddit. Available at: [Link]

  • Analytical Techniques Used to Study the Degradation of Proteins and Peptides: Physical Instability. PubMed. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

  • 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. Available at: [Link]

  • Towards a selective Boc deprotection on acid cleavable Wang resin. ResearchGate. Available at: [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. PubChem. Available at: [Link]

  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Separation Techniques. Solubility of Things. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Boc Deprotection of 1-Boc-3-ethynyl-3-methylazetidine

Welcome to the technical support guide for the Boc deprotection of 1-Boc-3-ethynyl-3-methylazetidine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Boc deprotection of 1-Boc-3-ethynyl-3-methylazetidine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this critical synthetic step. The unique structural features of this molecule—a strained azetidine ring, a tertiary carbon at the 3-position, and a terminal alkyne—present specific challenges that require careful consideration of reaction conditions to ensure a high yield of the desired product, 3-ethynyl-3-methylazetidine.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of 1-Boc-3-ethynyl-3-methylazetidine is incomplete. What are the common causes?

A1: Incomplete deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acid, and the reaction rate is dependent on the acid's strength and concentration. If using trifluoroacetic acid (TFA), ensure it is fresh and anhydrous, as TFA can absorb atmospheric moisture, reducing its efficacy.

  • Inadequate Reaction Time or Temperature : While many Boc deprotections are rapid at room temperature, this particular substrate may require extended reaction times. It is crucial to monitor the reaction's progress until the starting material is fully consumed.

  • Substrate Solubility : Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous reaction mixture and incomplete conversion. Ensure the substrate is fully dissolved before proceeding.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the addition of water. What is happening?

A2: This is a classic side reaction for terminal alkynes in the presence of strong acids. The ethynyl group is susceptible to acid-catalyzed hydration, which results in the formation of a methyl ketone.[1][2] This reaction is often mediated by TFA and can be a significant competing pathway.

Q3: Is there a risk of the azetidine ring opening during the deprotection?

A3: While azetidines are strained four-membered rings, they are generally stable to the acidic conditions typically used for Boc deprotection, such as TFA in dichloromethane (DCM).[3][4] However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to ring-opening, especially given the tertiary substitution at the 3-position which could stabilize a carbocationic intermediate.[5][6] It is a less common but possible side reaction to be aware of.

Q4: The final product, 3-ethynyl-3-methylazetidine, appears to be volatile and difficult to isolate. What are the best practices for purification?

A4: The deprotected product is a relatively small and potentially volatile amine. Standard workup procedures involving extensive concentration on a rotary evaporator can lead to significant product loss. It is often preferable to isolate the product as its salt (e.g., TFA or HCl salt) which is typically a non-volatile solid. If the free base is required, a careful extraction with a suitable organic solvent from a basified aqueous solution, followed by gentle removal of the solvent, is recommended.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Boc deprotection of 1-Boc-3-ethynyl-3-methylazetidine.

Problem 1: Incomplete Deprotection
  • Symptoms : TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Root Causes & Solutions :

Potential Cause Recommended Action
Insufficient Acid Increase the concentration of TFA (e.g., from 20% to 50% v/v in DCM). Ensure the TFA is fresh and anhydrous.
Short Reaction Time Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Continue the reaction until the starting material is no longer visible.
Low Temperature While starting the reaction at 0 °C is good practice to control exotherms, allowing the reaction to warm to room temperature is standard. If the reaction is still sluggish, gentle warming (to 30-40 °C) can be considered with careful monitoring for side products.
Poor Solubility If the starting material is not fully soluble in DCM, consider alternative solvents such as 1,4-dioxane or a co-solvent system.
Problem 2: Formation of the Methyl Ketone Byproduct (Alkyne Hydration)
  • Symptoms : A significant peak in the LC-MS or a new spot on the TLC plate corresponding to the mass of the desired product + 18 amu (addition of H₂O).

  • Root Causes & Solutions :

Potential Cause Recommended Action
Presence of Water Use anhydrous solvents and fresh, dry TFA. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Strongly Acidic Conditions While strong acid is needed for deprotection, excessively harsh conditions can promote alkyne hydration. Use the minimum concentration of TFA and the lowest temperature that allows for complete deprotection in a reasonable timeframe.
Prolonged Reaction Time Over-exposure to the acidic medium can increase the likelihood of this side reaction. Once the deprotection is complete, quench the reaction promptly.
Consider Alternative Methods If alkyne hydration remains a persistent issue, consider non-acidic or milder acidic deprotection methods (see Protocols section).
Problem 3: Suspected Azetidine Ring Opening
  • Symptoms : Complex mixture of products observed by LC-MS or NMR, with masses not corresponding to the starting material, desired product, or the ketone byproduct.

  • Root Causes & Solutions :

Potential Cause Recommended Action
Excessively Harsh Conditions Avoid high temperatures and prolonged exposure to strong acids.
Choice of Acid Consider using a milder acid such as p-toluenesulfonic acid (p-TsOH) which can be less aggressive towards the strained ring.[7]
Alternative Deprotection For highly sensitive substrates, a non-acidic deprotection method, such as using oxalyl chloride in methanol, might be necessary.[8][9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This is the most common method for Boc deprotection.

  • Dissolution : Dissolve 1-Boc-3-ethynyl-3-methylazetidine in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere : Purge the flask with nitrogen or argon.

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Acid Addition : Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). A higher concentration may be needed for complete reaction, but start with a lower concentration to minimize side reactions.

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS every hour until the starting material is completely consumed.

  • Work-up and Isolation (as TFA salt) :

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

    • The resulting TFA salt of 3-ethynyl-3-methylazetidine can often be used directly in the next step without further purification. If necessary, the salt can be precipitated from the reaction mixture by the addition of diethyl ether.[10]

Protocol 2: Alternative Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This method uses a milder Brønsted acid and may be beneficial for substrates prone to acid-catalyzed side reactions.[7]

  • Dissolution : Dissolve 1-Boc-3-ethynyl-3-methylazetidine in a suitable solvent such as a mixture of DCM and tetrahydrofuran (THF).

  • Acid Addition : Add p-toluenesulfonic acid monohydrate (1.5-2.0 equivalents) to the solution.

  • Reaction : Stir the mixture at room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. This method may require longer reaction times than with TFA.

  • Work-up :

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and liberate the free amine.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

Protocol 3: Non-Acidic Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates that are highly sensitive to acidic conditions.[8][9]

  • Dissolution : Dissolve 1-Boc-3-ethynyl-3-methylazetidine in methanol (0.1 M).

  • Reagent Addition : At room temperature, add oxalyl chloride (3 equivalents) dropwise to the solution. An exotherm may be observed.

  • Reaction : Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

    • If the free base is required, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the organic layer and carefully remove the solvent.

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection Start 1-Boc-3-ethynyl-3-methylazetidine Protonated Protonated Boc Group Start->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation + Carbamic Acid Intermediate Protonated->Carbocation Cleavage Product_Salt 3-ethynyl-3-methylazetidine (Ammonium Salt) Carbocation->Product_Salt - CO₂ Product_Free Free Amine Product_Salt->Product_Free Base Work-up

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Complete Reaction Complete Incomplete->Complete No Increase_Acid Increase Acid Conc./Time Incomplete->Increase_Acid Yes Side_Products Side Products? Workup Work-up & Isolate Side_Products->Workup No Check_Hydration Check for Alkyne Hydration (Mass +18) Side_Products->Check_Hydration Yes Complete->Side_Products Increase_Acid->Monitor Use_Anhydrous Use Anhydrous Conditions Check_Hydration->Use_Anhydrous Consider_Alternative Consider Milder/Non-Acidic Method Use_Anhydrous->Consider_Alternative Consider_Alternative->Start

Caption: A logical workflow for troubleshooting common issues.

References

  • Maddheshiya, U. (2014). TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones. Asian Journal of Chemistry.
  • Benchchem. (2025).
  • SciSpace. (2014). TFA-mediated alkyne hydration reaction to synthesize methyl ketones.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • Khan Academy. (n.d.).
  • Chemistry LibreTexts. (2024). 9.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (2025). Benchchem.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed.
  • Chemistry LibreTexts. (2024). 9.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry.
  • Azetidine: Basicity and Prepar
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
  • Trichloroacetic acid fueled practical amine purific
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal.
  • Purification of amine reaction mixtures. (n.d.).
  • Boc deprotection of [[921|BocPhePheOEt]]. (2020). ChemSpider Synthetic Pages.
  • 1-Boc-3-ethynylazetidine 97% | CAS: 287193-01-5 | AChemBlock. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012).
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). PubMed.
  • L-Proline. (n.d.). Organic Syntheses Procedure.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PubMed Central.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 1-Boc-3-ethynyl-3-methylazetidine Click Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for optimizing the Copper-Catalyzed Azide-Alkyne Cycloadditio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with the sterically hindered substrate, 1-Boc-3-ethynyl-3-methylazetidine . Our focus is on providing not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Introduction: The Challenge of a Hindered Alkyne

The "click" reaction, particularly the CuAAC, is celebrated for its efficiency and reliability.[1][2] However, the substrate 1-Boc-3-ethynyl-3-methylazetidine presents a specific challenge: steric hindrance. The methyl group on the same carbon as the ethynyl moiety (a quaternary center) physically obstructs the approach of the copper catalyst to the alkyne. This can lead to sluggish reactions, low yields, or complete failure if standard protocols are applied without modification. This guide is designed to navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting

Q1: My CuAAC reaction with 1-Boc-3-ethynyl-3-methylazetidine is extremely slow or not working at all. What is the primary cause?

Answer: The most probable cause is steric hindrance from the quaternary center at the 3-position of the azetidine ring. This bulkiness impedes the coordination of the copper(I) catalyst to the alkyne, a critical step in the catalytic cycle.[3] Without efficient coordination, the reaction rate plummets.

A secondary, but common, issue is the deactivation of the catalyst. The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen in your reaction mixture.[4]

Solution Workflow:

  • Introduce an Accelerating Ligand: This is the most critical modification. Ligands stabilize the Cu(I) oxidation state and increase the catalyst's efficacy, helping to overcome the steric barrier.[5][6][7]

  • Ensure Rigorous Deoxygenation: Your catalyst is sensitive to oxygen. Degas all solvents and solutions thoroughly before use.

  • Verify Reagent Quality: Use fresh sodium ascorbate and high-purity starting materials.

start Reaction Fails steric_hindrance Primary Cause: Steric Hindrance start->steric_hindrance catalyst_oxidation Secondary Cause: Catalyst (CuI) Oxidation start->catalyst_oxidation solution1 Solution 1: Add Accelerating Ligand (e.g., THPTA, TBTA) steric_hindrance->solution1 solution2 Solution 2: Rigorous Deoxygenation (Sparging, Freeze-Pump-Thaw) catalyst_oxidation->solution2 solution3 Solution 3: Use Fresh Reagents (Sodium Ascorbate) catalyst_oxidation->solution3 cluster_0 Desired CuAAC Pathway cluster_1 Undesired Side Reactions CuI_L Cu(I)-Ligand Complex Active & Soluble Alkyne Azetidine-Alkyne CuI_L:f1->Alkyne Coordinates Product Triazole Product Alkyne->Product Cycloaddition Azide Azide Partner Azide->Product Cycloaddition CuI_Free Free Cu(I) (No Ligand) Acetylide Insoluble Cu-Acetylide Ppt. CuI_Free:f1->Acetylide Forms Diyne Glaser Homocoupling Product (Diyne) CuI_Free->Diyne Catalyzes O2 Oxygen (O₂) O2->Diyne Catalyzes

Caption: Desired catalytic pathway vs. side reactions.

Q5: If copper catalysis continues to fail, what are my alternatives?

Answer: If optimizing the CuAAC reaction is unsuccessful due to extreme steric hindrance, two excellent alternatives exist, though they yield different regioisomers or require different starting materials.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

    • Mechanism: Proceeds via a different mechanism (oxidative coupling) and is often more tolerant of sterically hindered and internal alkynes. [8][9] * Product: Exclusively yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer from CuAAC. [8] * Catalyst: Typically uses a ruthenium complex like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. [2] * Consideration: The resulting 1,5-triazole has different electronic and steric properties than the 1,4-isomer, which may be a factor in drug development applications. [9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Mechanism: A copper-free click reaction that relies on the high ring strain of a cyclooctyne to achieve rapid cycloaddition with an azide at room temperature. [10][11] * Advantages: Completely avoids copper, making it highly biocompatible and ideal for in vivo studies or applications with sensitive biomolecules. [1][10] * Consideration: This is not a direct alternative for your current alkyne. It would require a new synthetic route to prepare a strained cyclooctyne derivative of the 3-methylazetidine core.

Catalyst SystemRegioselectivityKey AdvantageKey Disadvantage
CuAAC 1,4-disubstitutedWell-established, fast with ligandsSensitive to steric hindrance & oxygen
RuAAC 1,5-disubstitutedTolerates hindered/internal alkynesDifferent regioisomer, less common catalysts
SPAAC Mixture (typically)Copper-free, biocompatibleRequires synthesis of a strained alkyne
Caption: Comparison of primary click reaction catalyst systems.

Experimental Protocols

Protocol 1: Optimized CuAAC with 1-Boc-3-ethynyl-3-methylazetidine (Aqueous/Polar System)

This protocol is a robust starting point for challenging substrates.

1. Reagent Preparation (Stock Solutions):

  • Azetidine Alkyne: 100 mM in DMSO or DMF.

  • Azide Partner: 100 mM in DMSO or DMF.

  • CuSO₄: 20 mM in deionized water.

  • THPTA: 100 mM in deionized water. [4]* Sodium Ascorbate: 200 mM in deionized water ( Prepare fresh before each use ).

2. Solvent Degassing:

  • Prepare your reaction solvent (e.g., a 1:1 mixture of t-butanol and deionized water).

  • Degas the solvent thoroughly by sparging with argon or nitrogen for 30 minutes or by using 3-4 freeze-pump-thaw cycles.

3. Reaction Setup (for a 1 mL final volume):

  • To a clean reaction vial under an inert atmosphere (e.g., argon balloon), add:

    • 580 µL of degassed t-BuOH/H₂O (1:1) solvent.

    • 100 µL of Azetidine Alkyne stock (Final conc: 10 mM).

    • 110 µL of Azide Partner stock (1.1 eq, Final conc: 11 mM).

  • In a separate microcentrifuge tube, prepare the catalyst premix:

    • 25 µL of CuSO₄ stock (Final conc: 0.5 mM, 5 mol%).

    • 50 µL of THPTA stock (Final conc: 5 mM, 10-fold excess to Cu). [5][12] * Vortex briefly and let it stand for 2 minutes.

  • Add the 75 µL of catalyst premix to the main reaction vial.

  • To initiate the reaction, add 100 µL of the freshly prepared Sodium Ascorbate stock (Final conc: 20 mM, 20 mol%).

  • Seal the vial and stir at room temperature.

4. Monitoring and Workup:

  • Monitor the reaction by TLC or LC-MS. Check for the disappearance of the limiting starting material. The reaction may take several hours (4-24 h) due to the substrate's hindrance.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water. A wash with a dilute aqueous solution of EDTA can help remove residual copper. [13]* Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]

  • Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. PubMed. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Semantic Scholar. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Institutes of Health (NIH). [Link]

  • Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PubMed Central. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PubMed Central. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

  • Click chemistry reagents. Chemie Brunschwig. [Link]

  • How do I check whether the click reaction work? ResearchGate. [Link]

  • A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett. [Link]

Sources

Optimization

Technical Support Center: Sonogashira Coupling of 1-Boc-3-ethynyl-3-methylazetidine

Guide Objective: This technical guide provides researchers and drug development professionals with advanced troubleshooting strategies and optimized protocols for the Sonogashira cross-coupling of 1-Boc-3-ethynyl-3-methy...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides researchers and drug development professionals with advanced troubleshooting strategies and optimized protocols for the Sonogashira cross-coupling of 1-Boc-3-ethynyl-3-methylazetidine. The focus is on minimizing the formation of the undesired homocoupled diene byproduct, a common challenge with terminal alkynes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a higher molecular weight byproduct in my Sonogashira reaction. Mass spectrometry suggests it's the homocoupled dimer of my azetidine alkyne. What is causing this?

A1: The formation of a homocoupled dimer, often referred to as a Glaser coupling byproduct, is a well-documented side reaction in Sonogashira couplings. This occurs when two molecules of your terminal alkyne, 1-Boc-3-ethynyl-3-methylazetidine, react with each other instead of with your aryl/vinyl halide partner.

This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, which is typically atmospheric oxygen inadvertently introduced into the reaction. The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can undergo oxidative dimerization.

Mechanism Overview: Competing Pathways

The desired Sonogashira cross-coupling and the undesired Glaser homocoupling are competing catalytic cycles. Understanding the key steps helps in troubleshooting.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM Cu_Acetylide Copper Acetylide CuI Cu(I)-Alkyne CuI->TM PdII_Alkyne R-Pd(II)-Alkyne L_n TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product Alkyne Terminal Alkyne (Your Azetidine) Alkyne->Cu_Acetylide + Cu(I) / Base Cu_cat Cu(I) Catalyst Base Base Dimer Homocoupled Dimer Cu_Acetylide->Dimer + O2 O2 Oxygen (O2) CuII Cu(II)

Figure 1: Competing Sonogashira and Glaser catalytic cycles.

Q2: How can I experimentally minimize this homocoupling side reaction?

A2: Minimizing homocoupling requires a multi-faceted approach focused on optimizing reaction conditions to favor the Sonogashira pathway. The key is to control the reaction environment and the relative rates of the catalytic steps.

1. Rigorous Exclusion of Oxygen: This is the most critical factor. Oxygen promotes the oxidative dimerization of the copper acetylide.

  • Protocol: Employ standard Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes. Purge the reaction vessel with inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the entire experiment.

2. Choice of Copper Source and Ligand: While CuI is the standard co-catalyst, its concentration and the presence of supporting ligands can be tuned.

  • Copper-Free Conditions: In some cases, particularly with highly reactive aryl halides, copper-free Sonogashira protocols can be effective. These often require a different choice of palladium catalyst and ligand.

  • Ligand Modification: The use of specific ligands can stabilize the copper(I) species and disfavor the oxidation to copper(II), thereby suppressing Glaser coupling.

3. Base Selection: The choice of base is crucial as it influences the formation of the acetylide.

  • Amine Bases: Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. They act as both a base and a solvent. However, their purity is paramount, as aged amines can contain impurities that facilitate oxidation. Using freshly distilled amines is recommended.

  • Inorganic Bases: In some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective and may reduce the rate of homocoupling.

4. Reaction Temperature:

  • Lower Temperatures: Running the reaction at room temperature or even slightly below (e.g., 0 °C to RT) can often slow down the rate of the competing homocoupling reaction more significantly than the desired cross-coupling.

Troubleshooting Workflow

G start High Homocoupling Observed check_atmosphere Is the reaction under strict inert atmosphere (Ar/N2)? start->check_atmosphere degas Action: Degas solvents via Freeze-Pump-Thaw (3x) or extensive sparging. Use Schlenk/glovebox. check_atmosphere->degas No check_base Is the amine base freshly distilled? check_atmosphere->check_base Yes degas->check_base distill_base Action: Use freshly distilled Et3N or DIPEA. check_base->distill_base No check_temp Is the reaction run at elevated temperature? check_base->check_temp Yes distill_base->check_temp lower_temp Action: Reduce temperature to RT. Monitor reaction progress over a longer period. check_temp->lower_temp Yes optimize_cu Consider Copper Optimization check_temp->optimize_cu No lower_temp->optimize_cu cu_free Option: Attempt a copper-free Sonogashira protocol. optimize_cu->cu_free end Homocoupling Minimized cu_free->end

Figure 2: A step-by-step troubleshooting workflow for minimizing homocoupling.

Optimized Protocol: Sonogashira Coupling of 1-Boc-3-ethynyl-3-methylazetidine

This protocol incorporates best practices to suppress the formation of the Glaser homocoupling byproduct.

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine

  • Aryl Halide (e.g., Aryl Iodide or Bromide)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • Inert Atmosphere Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

    • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of argon, add the Aryl Halide (1.0 eq).

    • Add anhydrous, degassed THF (or Toluene) via cannula or a gas-tight syringe.

    • Add freshly distilled, degassed TEA (2.0-3.0 eq).

    • Finally, add a solution of 1-Boc-3-ethynyl-3-methylazetidine (1.1-1.2 eq) in a small amount of the reaction solvent.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction should be shielded from light, as some palladium complexes are light-sensitive.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Parameter Optimization Summary

ParameterStandard ConditionOptimized for Low HomocouplingRationale
Atmosphere Inert Gas BlanketRigorous Degassing + Schlenk/GloveboxMinimizes O₂, the primary oxidant for Glaser coupling.
Temperature 40-80 °CRoom Temperature (or lower)Reduces the rate of the oxidative dimerization side reaction.
Base Standard TEAFreshly Distilled TEA/DIPEARemoves peroxidic impurities that can initiate oxidation.
Cu(I) Loading 2-5 mol%1-2 mol% or Copper-FreeLowers the concentration of the key species involved in homocoupling.

References

  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews URL: [Link]

  • Title: A Practical Guide to Sonogashira Reactions. Source: Organic Process Research & Development URL: [Link]

Troubleshooting

Technical Support Center: Reaction Monitoring for 1-Boc-3-ethynyl-3-methylazetidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for monitoring reactions involving 1-Boc-3-ethynyl-3-methylaz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for monitoring reactions involving 1-Boc-3-ethynyl-3-methylazetidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to solve challenges in your own experiments.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the analysis of 1-Boc-3-ethynyl-3-methylazetidine and similar compounds.

Q1: What are the key structural features of 1-Boc-3-ethynyl-3-methylazetidine that influence its analysis by TLC and LCMS?

A: The molecule has three key features that dictate its analytical behavior:

  • Tertiary Amine (Azetidine Ring): The basic nature of the azetidine nitrogen can lead to tailing or streaking on silica gel TLC plates.[1][2] In LCMS, this group provides a readily available site for protonation, making it highly suitable for positive mode electrospray ionization (ESI+).

  • Boc-Protecting Group: This bulky, lipophilic group significantly decreases the polarity of the molecule compared to its unprotected amine precursor. It is thermally labile and sensitive to strong acids.[3] In ESI-MS, the Boc group can undergo characteristic fragmentation (loss of isobutylene or tert-butanol), which can be a diagnostic tool but may also reduce the intensity of the primary molecular ion.[3][4]

  • Terminal Alkyne: This functional group is relatively non-polar. While it doesn't have a strong UV chromophore for TLC visualization, it is reactive towards specific stains like potassium permanganate.[5][6] In LCMS, it does not significantly influence ionization but is the key reactive handle for reactions like the Sonogashira coupling.[7][8]

Q2: I'm planning a Sonogashira coupling with 1-Boc-3-ethynyl-3-methylazetidine. How can I expect the TLC profile to change?

A: In a Sonogashira coupling, the terminal alkyne reacts with an aryl or vinyl halide.[7][9] You should expect to see the following changes on your TLC plate:

  • Starting Material (1-Boc-3-ethynyl-3-methylazetidine): This will be a relatively non-polar spot.

  • Aryl/Vinyl Halide: The polarity will vary depending on its structure. It is crucial to run a reference spot of this starting material.

  • Product: The coupled product will be significantly less polar than the alkyne starting material due to the addition of the large aryl/vinyl group. Therefore, the product spot will have a higher Rf value. You will monitor the consumption of the limiting reagent (often the halide) and the appearance of the new, higher Rf product spot.

Q3: Can I use trifluoroacetic acid (TFA) in my mobile phase for LCMS analysis?

A: It is strongly discouraged. The Boc group is labile under acidic conditions, and even small amounts of TFA in the mobile phase can cause partial or complete deprotection of your analyte in the source.[3] This leads to multiple peaks corresponding to the protected and deprotected compound, complicating data interpretation. A much safer alternative is to use formic acid (typically 0.1%) as the mobile phase modifier, which is generally not acidic enough to cause significant Boc cleavage during the analysis.[10]

Part 1: Troubleshooting Guide for Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive method for monitoring reaction progress.[11] However, the unique properties of 1-Boc-3-ethynyl-3-methylazetidine can present challenges.

Common TLC Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing of Spots 1. Sample Overload: Too much material is spotted on the plate.[11][12] 2. Basic Azetidine Interaction: The basic nitrogen interacts strongly with the acidic silica gel.[1][2] 3. High Polarity Solvent: Sample dissolved in a very polar solvent for spotting can cause spreading at the baseline.[2]1. Dilute the reaction sample before spotting.[1] 2. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption.[13] 3. Ensure the spotting solvent is volatile and relatively non-polar (e.g., EtOAc, CH₂Cl₂).
No Spots Visible 1. Insufficient Concentration: The compound concentration is too low.[12] 2. Inappropriate Visualization: The compound is not UV active and the stain used is not effective. 3. Compound Evaporation: If the compound is volatile and the plate is heated too aggressively during visualization.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12] 2. Use a universal stain. A potassium permanganate (KMnO₄) dip is excellent as it readily reacts with the alkyne group, appearing as a yellow spot on a purple background.[5][14] p-Anisaldehyde can also be effective for the amine functionality.[15] 3. Heat the stained plate gently with a heat gun.
Poor Separation (Spots are too close) 1. Incorrect Solvent System: The eluent polarity is too high (all spots run to the top) or too low (all spots stay at the bottom).[11] 2. Similar Polarity of Components: Reactant and product have very similar Rf values.1. Adjust the solvent system. Start with a non-polar system like 20% Ethyl Acetate in Hexanes and gradually increase the polarity. 2. Try a different solvent system entirely (e.g., Dichloromethane/Methanol). Sometimes changing the solvent class provides different selectivity. Running a 2D TLC can also help resolve close spots.[16]
Reaction Sample Smears from Baseline 1. High-Boiling Point Solvent: The reaction was run in a solvent like DMF or DMSO which does not evaporate from the TLC plate.[16]1. After spotting the plate, place it under high vacuum for 5-10 minutes to remove the high-boiling solvent before developing the plate.[16]
Experimental Protocol: Standard TLC Setup
  • Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute your reaction mixture in a volatile solvent like ethyl acetate.

  • Spotting: Use a capillary tube to apply a small spot of your diluted sample onto the origin line. Also spot the starting material(s) as a reference. A co-spot (spotting the reaction mixture on top of the starting material) is highly recommended to confirm identity.[13]

  • Development: Place the plate in a sealed chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[1][12] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm). Circle any visible spots.

    • Dip the plate into a staining solution (e.g., potassium permanganate).

    • Gently warm the plate with a heat gun until spots appear.[6]

Visualization Workflow Diagram

TLC_Visualization start Dry Developed TLC Plate uv_lamp View under UV Lamp (254 nm) start->uv_lamp uv_result Spots Visible? uv_lamp->uv_result circle_spots Circle Spots with Pencil uv_result->circle_spots Yes stain Use Chemical Stain uv_result->stain No circle_spots->stain permanganate KMnO4 Stain (for Alkyne) stain->permanganate anisaldehyde p-Anisaldehyde Stain (General) stain->anisaldehyde heat Gently Heat Plate permanganate->heat anisaldehyde->heat end Analyze Results heat->end

Caption: Decision workflow for visualizing a TLC plate.

Part 2: Troubleshooting Guide for Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS provides both separation and mass information, making it a powerful tool for confirming product identity and identifying byproducts.

Common LCMS Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
No Signal or Very Weak Signal 1. Poor Ionization: The compound is not ionizing efficiently in the chosen mode (positive/negative). 2. Source Contamination: The ESI source is dirty, preventing efficient ion generation or transmission.[17][18] 3. Compound Instability: The compound is degrading in the source.1. Given the basic azetidine nitrogen, 1-Boc-3-ethynyl-3-methylazetidine should ionize very well in ESI positive mode ([M+H]⁺). Ensure you are in the correct mode. 2. Clean the ion source according to the manufacturer's protocol. Run a system suitability test with a known standard to confirm instrument performance.[17] 3. Reduce the source temperature or fragmentor/capillary voltage to minimize in-source decay.[3]
Multiple Peaks for a Single Compound 1. In-source Fragmentation: The Boc group is cleaving in the ion source. You may see peaks for [M+H]⁺, [M-Boc+H]⁺, and/or [M-isobutylene+H]⁺.[4][19] 2. Solvent Adducts: Formation of adducts with mobile phase components (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺). 3. Poor Chromatography: Peak splitting or tailing due to column issues or inappropriate mobile phase.[17]1. Lower the fragmentor/capillary voltage and source temperature to provide "softer" ionization conditions.[3] 2. Ensure high-purity solvents and additives. Sodium adducts are common contaminants. While sometimes unavoidable, their presence can be confirmed by their characteristic mass difference. 3. Ensure proper mobile phase pH and gradient conditions. For this compound, a standard C18 column with a water/acetonitrile gradient containing 0.1% formic acid should provide good peak shape.
Retention Time Shifts 1. Column Equilibration: The column was not properly equilibrated before the injection. 2. Mobile Phase Changes: Inconsistent mobile phase preparation or degradation.[17] 3. Column Contamination/Aging: Buildup of contaminants on the column over time.[17][18]1. Always include a sufficient equilibration step at the start of your gradient method. 2. Prepare fresh mobile phase daily using high-purity (e.g., LCMS grade) solvents and additives.[18] 3. Use a guard column to protect the analytical column. If shifts persist, flush the column or replace it.
High Background Noise 1. Contaminated Solvents/Additives: Use of low-quality solvents or additives.[18] 2. System Contamination: Contamination from previous samples (carryover) or from system components.[17][18]1. Use only LCMS-grade solvents and fresh, high-purity additives.[18] 2. Run blank injections (injecting only mobile phase) to identify carryover. Implement a robust needle wash method and flush the system if necessary.[18]
Experimental Protocol: Generic LCMS Method
  • Instrument: HPLC or UPLC coupled to a single quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS Settings (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂) Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Fragmentor/Nozzle Voltage: Start with a low value (~70-100 V) to minimize Boc-group fragmentation. Optimize by infusing a standard.

LCMS Data Interpretation Logic

LCMS_Interpretation start Obtain Total Ion Chromatogram (TIC) extract_ion Extract Ion Chromatograms (EIC) for Expected Masses start->extract_ion sm_mass Starting Material [M+H]+ extract_ion->sm_mass prod_mass Product [M+H]+ extract_ion->prod_mass frag_mass Boc-Fragment [M-Boc+H]+ extract_ion->frag_mass analyze_peak Analyze Chromatographic Peak sm_mass->analyze_peak prod_mass->analyze_peak frag_mass->analyze_peak peak_shape Good Peak Shape? analyze_peak->peak_shape retention_time Expected Retention Time? peak_shape->retention_time Yes troubleshoot_lc Troubleshoot LC Method (Gradient, Column) peak_shape->troubleshoot_lc No confirm Tentative Confirmation retention_time->confirm Yes retention_time->troubleshoot_lc No end Report Results confirm->end troubleshoot_lc->start troubleshoot_ms Troubleshoot MS Method (Source Parameters) troubleshoot_ms->start

Caption: Logical flow for interpreting LCMS data.

References
  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Organic Chemistry. [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]

  • TLC Stains for Chemists. Scribd. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • TLC Stains. Organic Chemistry at CU Boulder. [Link]

  • TLC stains. Not Voodoo. [Link]

  • TLC Stains. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. National Institutes of Health. [Link]

  • VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Growing Pains in LC-MS/MS Testing. AACC.org. [Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]

  • How to Avoid Problems in LC–MS. LCGC International. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem. [Link]

  • How to confirm BOC deprotection by TFA ? ResearchGate. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Untargeted identification of alkyne containing natural products using ruthenium catalyzed azide alkyne cycloaddition reactions coupled to LC-MS/MS. ResearchGate. [Link]

  • Differentiation of Boc-protected α,δ-/δ,α-and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandemmass spectrometry. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Flow Chemistry: Sonogashira Coupling. H.E.L Group. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. PubMed. [Link]

  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

"1-Boc-3-ethynyl-3-methylazetidine" vs other terminal alkynes in CuAAC

An In-Depth Comparison of Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Guide for Researchers The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Guide for Researchers

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures in drug discovery, bioconjugation, and materials science.[1][2] Its appeal lies in its high efficiency, broad functional group tolerance, and mild, often aqueous, reaction conditions.[3][4] The reaction forges a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, two mutually inert and bioorthogonal functional groups.[][6]

While the azide component is often dictated by the specific application, the choice of the terminal alkyne provides a critical handle to modulate not only the reaction kinetics but also the physicochemical properties of the final product. Researchers are often faced with a choice between common, highly reactive alkynes and more complex, specialized building blocks that introduce unique structural motifs.

This guide provides a comparative analysis of the performance of 1-Boc-3-ethynyl-3-methylazetidine , a sterically hindered, scaffold-bearing alkyne, against common terminal alkynes such as propargyl derivatives and phenylacetylene. We will delve into the mechanistic factors governing reactivity, present comparative data, and provide robust experimental protocols to guide your synthetic strategy.

The CuAAC Mechanism: Drivers of Alkyne Reactivity

The remarkable rate acceleration of the CuAAC reaction (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) is attributed to a multi-step catalytic cycle involving copper(I) intermediates.[3] Understanding this mechanism is key to rationalizing the differences in reactivity among various terminal alkynes.

The currently accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide.[2][] The rate of the overall reaction is influenced by several factors, but two are paramount for the alkyne:

  • C-H Bond Acidity: The deprotonation of the terminal alkyne to form the copper(I) acetylide is a crucial, often turnover-limiting, step.[8][9] Alkynes with more acidic protons (lower pKa) will form the acetylide intermediate faster, thus accelerating the overall reaction. This is why alkynes bearing adjacent electron-withdrawing groups (e.g., propiolamides) exhibit enhanced reactivity.[8][10]

  • Steric Accessibility: The approach of the copper catalyst and the subsequent coordination of the azide to the copper-alkyne complex are sensitive to steric hindrance around the alkyne.[11][12] Bulky substituents near the triple bond can impede catalyst binding and slow the reaction rate.

CuAAC_Mechanism sub Alkyne (R-C≡C-H) + Azide (R'-N3) acetylide Copper(I) Acetylide sub->acetylide + Cu(I) - H+ cu1_in Cu(I) azide_complex Azide Coordination acetylide->azide_complex + R'-N3 metallacycle Six-Membered Cu(III) Metallacycle azide_complex->metallacycle Cycloaddition product 1,4-Triazole Product metallacycle->product Reductive Elimination cu1_out Cu(I) product->cu1_out

Caption: Simplified catalytic cycle for the CuAAC reaction.

A Head-to-Head Comparison of Terminal Alkynes

The choice of alkyne represents a trade-off between reaction efficiency and the introduction of desired structural features. We compare 1-Boc-3-ethynyl-3-methylazetidine to established benchmarks.

The Benchmarks: High-Reactivity Standards
  • Propargyl Derivatives (e.g., Propargyl Alcohol, Propargyl Amine): These are often the go-to alkynes for CuAAC. They offer an excellent combination of high reactivity, low steric hindrance, and low cost.[10] Their small size ensures rapid and efficient access for the copper catalyst.

  • Phenylacetylene: This aromatic alkyne is also highly reactive. Its reactivity can be further tuned by substituents on the phenyl ring; electron-withdrawing groups generally increase the rate.[11] It serves as a rigid linker and can participate in π-stacking interactions, a feature often desired in drug design.

The Challenger: 1-Boc-3-ethynyl-3-methylazetidine

This molecule is a valuable building block for introducing a 3,3-disubstituted azetidine ring, a strained scaffold of increasing interest in medicinal chemistry for its ability to improve properties like solubility and metabolic stability. However, its structure presents significant challenges for the CuAAC reaction.

  • Steric Hindrance: The ethynyl group is attached to a quaternary carbon, creating substantial steric bulk. This is expected to significantly slow the reaction rate compared to the unhindered propargyl or phenylacetylene benchmarks.

  • Potential for Instability: A critical consideration is the finding that tertiary propargyl carbamates can be unsuitable for bioconjugation due to copper-induced fragmentation.[10] 1-Boc-3-ethynyl-3-methylazetidine contains both a tertiary carbon adjacent to the alkyne and a Boc (tert-butoxycarbonyl) carbamate group, placing it in this at-risk category. This side reaction can lead to lower yields and complex product mixtures.

Quantitative Data Summary
Alkyne SubstrateStructureKey FeaturesExpected CuAAC ReactivityPotential Issues
Propargyl Alcohol

Small, unhindered, hydrophilicHigh [10]None
Phenylacetylene

Aromatic, rigid, electronically tunableHigh [11]Potential for oxidative homocoupling
1-Boc-3-ethynyl-3-methylazetidine

Sterically hindered, incorporates azetidine scaffoldLow to Moderate (Inferred)Copper-induced fragmentation, slow reaction times[10][13]

Experimental Protocols & Methodologies

Trustworthy and reproducible results depend on robust protocols. Below is a general, validated procedure for performing a CuAAC reaction, which can be used as a starting point for comparing different alkynes.

General Protocol for Small-Scale CuAAC Reaction

This protocol is designed for a 1.0 mmol scale reaction. It is recommended to degas all aqueous solutions prior to use.

Reagents & Materials:

  • Azide Substrate (1.0 mmol, 1.0 eq)

  • Alkyne Substrate (1.05 mmol, 1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.15 mmol, 15 mol%)

  • Solvent: e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O (4-5 mL)

  • Reaction vessel (e.g., 10 mL round-bottom flask or scintillation vial)

  • Stir bar

Step-by-Step Procedure:

  • Dissolution: In the reaction vessel, dissolve the azide substrate and the alkyne substrate in the chosen solvent system (e.g., 4 mL of 1:1 t-BuOH/H₂O). Stir until all solids are dissolved.

  • Catalyst Addition: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 12.5 mg in 0.5 mL H₂O) and Sodium Ascorbate (e.g., 29.7 mg in 0.5 mL H₂O).

  • Initiation: To the stirring solution of azide and alkyne, add the Sodium Ascorbate solution first, followed immediately by the CuSO₄ solution. The solution will typically turn a pale yellow/green or heterogeneous brown color.

  • Reaction: Seal the vessel and allow the reaction to stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For hindered alkynes like 1-Boc-3-ethynyl-3-methylazetidine, expect significantly longer reaction times (e.g., 12-24 hours) compared to propargyl alcohol (typically <1-2 hours). It is crucial to also look for the appearance of potential byproduct spots on the TLC plate.

  • Workup & Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Experimental_Workflow prep 1. Reagent Preparation (Azide, Alkyne, Solvent) setup 2. Reaction Setup (Dissolve Substrates) prep->setup initiate 3. Initiation (Add Ascorbate, then CuSO4) setup->initiate react 4. Reaction (Stir at RT) initiate->react monitor 5. Monitoring (TLC / LC-MS) react->monitor Periodically monitor->react Incomplete workup 6. Workup & Purification (Extraction, Chromatography) monitor->workup Complete

Caption: Standard experimental workflow for a CuAAC reaction.

Discussion and Recommendations for Researchers

The choice of alkyne is fundamentally application-driven.

  • For rapid and high-yield conjugations , where the linker itself does not need to impart specific properties, propargyl derivatives are the undisputed choice. Their high reactivity minimizes reaction times and catalyst loading.[10]

  • When a rigid, aromatic linker is required , phenylacetylene and its derivatives are excellent options. They offer high reactivity and introduce a well-defined structural element.

  • 1-Boc-3-ethynyl-3-methylazetidine should be viewed as a specialized building block , not a tool for rapid ligation. Its value lies in the final product's azetidine scaffold. Researchers using this alkyne must be prepared for:

    • Longer Reaction Times: Plan for overnight reactions and monitor carefully.

    • Potential for Lower Yields: The combination of steric hindrance and potential fragmentation may result in lower isolated yields.[10][13]

    • Careful Optimization: It may be necessary to screen different solvent systems, temperatures (while being cautious of degradation), or use copper-coordinating ligands (e.g., THPTA, TBTA) to stabilize the catalytically active Cu(I) species and potentially mitigate side reactions.[6][14]

    • Vigilant Analysis: Always run a control reaction and use LC-MS to check for the formation of byproducts consistent with fragmentation of the azetidine starting material.

Conclusion

While all terminal alkynes can participate in the CuAAC reaction, their performance is far from uniform. Unhindered alkynes like propargyl alcohol offer a fast and reliable path to triazole formation. In contrast, sterically encumbered and structurally complex alkynes like 1-Boc-3-ethynyl-3-methylazetidine present a greater synthetic challenge. The lower reactivity and potential for catalyst-induced degradation are significant trade-offs for incorporating its unique azetidine scaffold. A thorough understanding of the mechanistic principles and a commitment to careful reaction monitoring and optimization are essential for successfully employing such advanced building blocks in your research.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Hein, J. E., Krasnova, L. B., Iwasaki, K., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 52(38), 9981-9985. [Link]

  • Zhu, L., Zhang, X., & Lu, P. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1693. [Link]

  • González-Lainez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1965-1979. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Zhu, L., Zhang, X., & Lu, P. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Lallana, E., et al. (2017). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Angewandte Chemie International Edition, 56(25), 7084-7095. [Link]

  • ResearchGate. (2015). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. [Link]

  • ResearchGate. (2016). Reported fast-reacting alkynes in CuAAC. [Link]

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PLoS ONE, 8(10), e76536. [Link]

  • Vitucci, F. M., et al. (2022). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. [Link]

  • ResearchGate. (2019). (a) General scheme for the CuAAC reaction between phenylacetylene.... [Link]

  • Croutxé-Barghorn, C., et al. (2019). A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. RSC Advances, 9(9), 4824-4831. [Link]

  • Bakulev, V. A., et al. (2015). CuAAC reactions of sterically hindered azides. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Meo, A., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 14(11), 2496. [Link]

  • Wang, Z., et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(19), 6610. [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2171-2185. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-15. [Link]

  • Liu, E. C., & Topczewski, J. J. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5135-5138. [Link]

  • Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 659-672. [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. [Link]

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Validation

A Comparative Guide to the Biological Activity of Triazoles Derived from 1-Boc-3-ethynyl-3-methylazetidine

Introduction: The Rising Prominence of Azetidine-Triazole Conjugates in Drug Discovery In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidine-Triazole Conjugates in Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents with enhanced efficacy and unique biological activities. Among the myriad of heterocyclic scaffolds, 1,2,3-triazoles, particularly those synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have garnered significant attention.[1] Their favorable properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, make them ideal linkers and pharmacologically active moieties.[1]

This guide focuses on a specific, yet highly promising, class of these compounds: 1,2,3-triazoles derived from the sterically constrained and functionally versatile building block, 1-Boc-3-ethynyl-3-methylazetidine . The incorporation of the rigid 3-methylazetidine scaffold introduces a three-dimensional character that can significantly influence the binding affinity and selectivity of the resulting triazole conjugates for their biological targets. While direct experimental data on the biological activities of triazoles derived specifically from this precursor is emerging, we can extrapolate and draw comparisons from structurally related azetidine-triazole compounds and the broader class of bioactive triazoles.

This document will provide a comparative analysis of the potential biological activities of these novel compounds, with a focus on anticancer and antimicrobial applications. We will delve into the synthetic rationale, present detailed experimental protocols for their preparation and evaluation, and offer a perspective on their potential advantages over existing alternatives.

Synthetic Strategy: Accessing Azetidine-Triazoles via Click Chemistry

The primary route to synthesizing 1,2,3-triazoles from 1-Boc-3-ethynyl-3-methylazetidine is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.

The general workflow is depicted below:

G cluster_0 Synthesis of Azetidine-Triazole Conjugates Start 1-Boc-3-ethynyl-3-methylazetidine Click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Click Azide Variety of Organic Azides (R-N3) Azide->Click Product 1-Boc-protected Azetidine-Triazole Conjugate Click->Product Deprotection Boc Deprotection (e.g., TFA) Product->Deprotection Final_Product Final Azetidine-Triazole (Ready for Biological Screening) Deprotection->Final_Product

Caption: Synthetic workflow for azetidine-triazole conjugates.

Experimental Protocol: Synthesis of a Representative Azetidine-Triazole Compound

This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from 1-Boc-3-ethynyl-3-methylazetidine and an organic azide.

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) (for deprotection step)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-ethynyl-3-methylazetidine (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Purification of Boc-protected Intermediate: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection (if required): Dissolve the purified Boc-protected triazole in dichloromethane and add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and dry under vacuum to obtain the final azetidine-triazole product.

Comparative Biological Activity

While specific data for triazoles from 1-Boc-3-ethynyl-3-methylazetidine is limited, the broader class of azetidine-containing triazoles and other 1,2,3-triazole derivatives have demonstrated significant potential in several therapeutic areas.[3][4]

Anticancer Activity

1,2,3-Triazole derivatives are a well-established class of anticancer agents.[5][6][7][8][9][10][11] The presence of the triazole ring can contribute to interactions with various biological targets involved in cancer progression.[5] A structurally related compound, (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one, has been noted for its potential anticancer activity, suggesting that the azetidine-triazole core is a promising scaffold for the development of novel oncology drugs.[3]

Comparison with Other Anticancer Triazoles:

Compound ClassMechanism of Action (if known)Reported IC₅₀ ValuesReference(s)
Azetidine-Triazoles (Predicted) Inhibition of cancer cell proliferationTo be determined[3]
Phosphonate-1,2,3-triazolesCell cycle arrest at G0/G1 phase, induction of apoptosis15-50 µM against various cancer cell lines[5]
1,2,3-Triazole-Amino Acid ConjugatesInhibition of breast and liver cancer cell proliferation>30% inhibition at <10 µM[6]
Chrysin-1,2,3-triazole AnalogsCell cycle arrest at G2/M phase10.8 µM (PC3 cells), 20.53 µM (MCF-7 cells)[10]
Thymol-1,3,4-oxadiazole-1,2,3-triazolesThymidylate synthase inhibition1.1-2.6 µM against various cancer cell lines[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 1,2,3-triazole scaffold is a versatile pharmacophore in the design of new antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[4][12][13] The azetidine ring in our target compounds could enhance cell permeability or interaction with bacterial targets. The aforementioned compound, (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one, has also been highlighted for its potential antimicrobial properties.[3]

Comparison with Other Antimicrobial Triazoles:

Compound ClassTarget OrganismsReported MIC ValuesReference(s)
Azetidine-Triazoles (Predicted) Bacteria and FungiTo be determined[3]
1,2,3-Triazole-Thymol-1,3,4-OxadiazoleE. coli, S. aureusGood inhibition[11]
Indazole-1,2,3-triazolyltetrazolesS. aureus, E. coli, A. flavus, C. albicansPotent activity, with some compounds exceeding the standard[14]
Coumarin-TriazolesGram-positive and Gram-negative bacteria, FungiMIC values ranging from 1-4 µg/mL for potent derivatives[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for triazoles derived from 1-Boc-3-ethynyl-3-methylazetidine requires the synthesis and testing of a library of analogs, we can infer potential trends from related studies.

SAR cluster_0 Key Structural Features for Biological Activity Azetidine 3-Methylazetidine Core: - Introduces 3D complexity - May influence solubility and cell permeability Triazole 1,2,3-Triazole Linker: - Stable and biocompatible - Participates in H-bonding and dipole interactions Azetidine->Triazole influences conformation of Substituent R-Group on Triazole: - Crucial for target binding and selectivity - Modulates lipophilicity and electronic properties Triazole->Substituent presents to target

Caption: Factors influencing the biological activity of azetidine-triazoles.

The nature of the 'R' group introduced via the organic azide in the click reaction will be a critical determinant of biological activity. By systematically varying this substituent (e.g., with different aromatic, heteroaromatic, or aliphatic moieties), a comprehensive SAR can be established to optimize potency and selectivity.

Conclusion and Future Directions

The conjugation of 1,2,3-triazoles with the 1-Boc-3-ethynyl-3-methylazetidine scaffold represents a promising avenue for the discovery of novel therapeutic agents. Based on the biological profiles of structurally related compounds, these novel azetidine-triazoles are anticipated to exhibit significant anticancer and antimicrobial activities. The synthetic accessibility via click chemistry allows for the rapid generation of diverse libraries for biological screening.

Future research should focus on the synthesis of a focused library of these compounds and their systematic evaluation in a panel of cancer cell lines and microbial strains. Subsequent lead optimization, guided by SAR studies and computational modeling, could pave the way for the development of potent and selective clinical candidates. The unique three-dimensional nature of the azetidine core may offer advantages in terms of target engagement and pharmacokinetic properties compared to more planar heterocyclic systems.

References

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]

  • Biological evaluation of final tested 1,2,3‐triazole compounds. Available from: [Link]

  • Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Available from: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available from: [Link]

  • Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Available from: [Link]

  • Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents. Available from: [Link]

  • Synthesis, Characterization, and Antioxidant and Anticancer Activity of 1,4-Disubstituted 1,2,3-triazoles. Available from: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Available from: [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Available from: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]

  • Rational Design of 4-aryl-1,2,3-triazoles for Indoleamine 2,3-dioxygenase 1 Inhibition. Available from: [Link]

  • Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents. Available from: [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Available from: [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to 1-Boc-3-ethynyl-3-methylazetidine in Parallel Synthesis and Library Generation

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of success in the quest for novel therapeutics. The contemporary emphasis on molecules...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of success in the quest for novel therapeutics. The contemporary emphasis on molecules with enhanced three-dimensionality (3D) has led to a surge in the development and application of sp³-rich scaffolds. Among these, azetidines have emerged as privileged structures, prized for their ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide provides an in-depth technical comparison of 1-Boc-3-ethynyl-3-methylazetidine , a unique building block poised for application in parallel synthesis and library generation, with other relevant alternatives. We will delve into the causality behind experimental choices, present supporting data where available, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Value of 1-Boc-3-ethynyl-3-methylazetidine

The structure of 1-Boc-3-ethynyl-3-methylazetidine is intrinsically designed for diversity-oriented synthesis. The azetidine core provides a rigid, sp³-rich scaffold that introduces a desirable 3D vector into otherwise planar molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the azetidine nitrogen under a wide range of reaction conditions, yet is readily cleaved under acidic conditions for further functionalization. The key to its utility in library generation lies in the terminal alkyne (ethynyl) group, a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry."[2][3] The gem-dimethyl substitution at the 3-position introduces a quaternary center, a feature that can enhance metabolic stability and lock in a specific conformational preference.

Comparative Analysis with Alternative Building Blocks

The true value of a building block is best understood in the context of available alternatives. Here, we compare 1-Boc-3-ethynyl-3-methylazetidine with other building blocks commonly employed in parallel synthesis, focusing on structural diversity, synthetic accessibility, and reactivity.

Building BlockKey FeaturesAdvantagesPotential Challenges
1-Boc-3-ethynyl-3-methylazetidine 3D Azetidine Scaffold, Terminal Alkyne, Quaternary CenterIntroduces sp³-richness and rigidity; "Click" chemistry handle for efficient library generation; Potential for enhanced metabolic stability.Steric hindrance from the gem-dimethyl group may affect reaction kinetics in some cases.
1-Boc-3-ethynylazetidine 3D Azetidine Scaffold, Terminal AlkyneSimilar 3D scaffold to the methyl-substituted analog; Less sterically hindered alkyne may lead to faster reaction kinetics.Lacks the potential metabolic stability benefits of a quaternary center.
Propargylamine Simple, linear alkyneReadily available and inexpensive; High reactivity in CuAAC reactions.Lacks a 3D scaffold, leading to flatter molecules; May not confer desirable physicochemical properties.
1-Boc-4-ethynylpiperidine Six-membered heterocyclic alkyneLarger, flexible scaffold; Well-established chemistry.May lead to more lipophilic compounds compared to azetidines; Different conformational properties.
Bicyclo[1.1.1]pentane (BCP) derivatives Rigid, non-planar bioisostereExcellent 3D character; Can improve metabolic stability and solubility.Synthesis of functionalized BCPs can be more complex and costly.

dot graph "Scaffold_Comparison" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="1-Boc-3-ethynyl-3-methylazetidine", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; B [label="1-Boc-3-ethynylazetidine", pos="-2,0!"]; C [label="Propargylamine", pos="2,0!"]; D [label="1-Boc-4-ethynylpiperidine", pos="-2,-2!"]; E [label="BCP Derivatives", pos="2,-2!"];

A -- B [label="Structural Analog"]; A -- C [label="Reactivity Comparison"]; A -- D [label="Scaffold Size"]; A -- E [label="3D Isostere"]; } digraph "Workflow_Diagram" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

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} } caption { label = "Figure 1: Comparative relationship of building blocks."; fontname = "Arial"; fontsize = 10; } caption { label = "Figure 2: General workflow for library synthesis."; fontname = "Arial"; fontsize = 10; }

Experimental Protocols

To provide a practical framework, we outline a representative protocol for the parallel synthesis of a 1,2,3-triazole library using 1-Boc-3-ethynyl-3-methylazetidine.

Protocol 1: Parallel Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is designed for a 96-well plate format, enabling high-throughput synthesis.

Materials:

  • 1-Boc-3-ethynyl-3-methylazetidine (0.2 M in DMSO)

  • Library of diverse azides (0.2 M in DMSO)

  • Copper(II) sulfate (0.1 M in water)

  • Sodium ascorbate (0.5 M in water, freshly prepared)

  • DMSO (anhydrous)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add 100 µL of the 1-Boc-3-ethynyl-3-methylazetidine solution (20 µmol, 1.0 equiv).

  • Add 100 µL of a unique azide solution to each well (20 µmol, 1.0 equiv).

  • In a separate vial, prepare the catalyst solution by mixing equal volumes of the copper(II) sulfate and sodium ascorbate solutions.

  • To each well, add 20 µL of the freshly prepared catalyst solution.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS analysis of a representative well.

  • Upon completion, quench the reaction by adding 50 µL of a saturated aqueous solution of EDTA to each well.

  • The crude product can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.

Protocol 2: Boc-Deprotection and Subsequent N-Functionalization

This protocol describes the deprotection of the azetidine nitrogen and subsequent diversification through amide bond formation.

Materials:

  • Purified 1,2,3-triazole library from Protocol 1

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Library of diverse carboxylic acids (0.2 M in DMF)

  • HATU (0.2 M in DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Evaporate the solvent from the purified triazole library.

  • To each well, add 200 µL of 4 M HCl in 1,4-dioxane.

  • Seal the plate and shake at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, evaporate the solvent and excess HCl under a stream of nitrogen.

  • To each well containing the dried amine hydrochloride salt, add 100 µL of a unique carboxylic acid solution (20 µmol, 1.0 equiv).

  • Add 100 µL of the HATU solution (20 µmol, 1.0 equiv) to each well.

  • Add 10 µL of DIEA (excess) to each well.

  • Seal the plate and shake at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the final products by preparative HPLC-MS.

Performance and Considerations

While specific experimental data for the parallel synthesis of large libraries using 1-Boc-3-ethynyl-3-methylazetidine is not extensively published, we can infer its performance based on related chemistries. The CuAAC reaction is known for its high efficiency and functional group tolerance.[3] However, the steric hindrance at the quaternary center of 1-Boc-3-ethynyl-3-methylazetidine may necessitate longer reaction times or slightly elevated temperatures compared to less hindered alkynes like propargylamine.[4] It is crucial to perform initial test reactions to optimize conditions for a specific azide library.

The true advantage of this building block lies in the generation of libraries with high sp³-character. The rigid azetidine core, combined with the diverse substituents introduced via the triazole linkage and subsequent N-functionalization, allows for the exploration of a much broader and more biologically relevant chemical space compared to libraries built from flat, aromatic scaffolds.[5][6]

Conclusion

1-Boc-3-ethynyl-3-methylazetidine represents a valuable tool for the modern medicinal chemist. Its unique combination of a 3D azetidine scaffold, a versatile "click" handle, and a metabolically robust quaternary center makes it an attractive building block for the parallel synthesis of diverse and sp³-rich compound libraries. While considerations for potential steric effects on reaction kinetics are warranted, the ability to rapidly generate novel chemical matter with enhanced three-dimensionality provides a compelling rationale for its inclusion in drug discovery programs. The provided protocols offer a starting point for the practical application of this promising building block, enabling the synthesis of the next generation of therapeutic candidates.

References

  • Lowe, J. T., Lee, M. D., Akella, L. B., Davoine, E., Donckele, E. J., Durak, L. R., ... & Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • Wang, D., Gao, F., & Wu, G. (2010). High-throughput synthesis of azide libraries suitable for direct "click" chemistry and in situ screening. Journal of combinatorial chemistry, 12(5), 746–751. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar cycloadditions. Past and future. Angewandte Chemie International Edition in English, 2(10), 565-598.
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  • Lowe, J. T., Lee, M. D., Akella, L. B., Davoine, E., Donckele, E. J., Durak, L. R., ... & Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Semantic Scholar. [Link]

  • Gessner, V. H., & Däschlein, C. (2020). Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Chemistry–A European Journal, 26(40), 8758-8766. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • Flagstad, T., Min, G., Bonnet, K., Morgentin, R., Roche, D., Clausen, M. H., & Nielsen, T. E. (2016). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & biomolecular chemistry, 14(21), 4943–4946. [Link]

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  • Flagstad, T., Min, G., Bonnet, K., Morgentin, R., Roche, D., Clausen, M. H., & Nielsen, T. E. (2016). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry, 14(21), 4943-4946. [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Stability of "1-Boc-3-ethynyl-3-methylazetidine" Derived PROTACs

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success.[1][2] These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for target binding, an E3 ligase ligand, and a crucial linker.[2][3] The linker is not a passive connector; its composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and, critically, its metabolic stability.[1][2][4][5] This guide provides an in-depth comparison of the in vitro and in vivo stability of PROTACs incorporating the "1-Boc-3-ethynyl-3-methylazetidine" moiety, a building block designed to impart favorable pharmacokinetic properties.

The Rationale for Azetidine-Containing Linkers in PROTAC Design

The linker region of a PROTAC is often a site of metabolic vulnerability.[6] Traditional linkers, such as polyethylene glycol (PEG) and simple alkyl chains, while synthetically convenient, can be susceptible to oxidative metabolism, leading to rapid clearance and poor in vivo exposure.[2][5] This has driven the exploration of more sophisticated linker architectures.

The incorporation of small, saturated heterocyclic rings like azetidine into the linker is a strategic choice aimed at enhancing metabolic stability and overall drug-like properties.[7][8]

Key Advantages of Azetidine Moieties:

  • Increased Rigidity: The strained 4-membered ring of azetidine introduces conformational constraint. This rigidity can help pre-organize the PROTAC into a bioactive conformation favorable for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.[5]

  • Improved Physicochemical Properties: Cyclic linkers can help modulate lipophilicity and polarity, steering the molecule away from the "beyond Rule of 5" space that many PROTACs inhabit. This can lead to better solubility and permeability.[4][9]

  • Metabolic Stability: The azetidine ring itself is generally more resistant to metabolism compared to linear alkyl or ether chains.[9] By replacing metabolically labile linear sections with a robust cyclic structure, the overall stability of the PROTAC can be significantly improved.[7][8]

The "1-Boc-3-ethynyl-3-methylazetidine" building block is particularly attractive as the ethynyl group provides a convenient handle for "click chemistry," allowing for the efficient and modular assembly of PROTAC libraries.[] The Boc-protecting group facilitates synthesis, while the methyl group can shield the ring from potential metabolism.

Conceptual Framework of a PROTAC

The following diagram illustrates the fundamental components of a PROTAC molecule, highlighting the central role of the linker.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Warhead Target Protein Ligand (Warhead) Linker Linker (e.g., containing Azetidine) Warhead->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand

Caption: General structure of a PROTAC, connecting a warhead and an E3 ligase ligand via a linker.

Part 1: In Vitro Stability Assessment

In vitro assays are the first crucial step in evaluating the metabolic fate of a new PROTAC.[11] They provide a rapid and cost-effective way to identify metabolic liabilities and rank compounds before advancing to more complex in vivo studies. The primary goal is to determine the rate at which the PROTAC is metabolized by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) found in the liver.

Comparative In Vitro Metabolic Stability Data

The following table summarizes hypothetical but representative data comparing the stability of an azetidine-containing PROTAC with a PROTAC containing a standard PEG linker in human and rat liver microsomes.

Compound IDLinker TypeSpeciesMicrosomal Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
PROTAC-AZ Azetidine-basedHuman957.3
Rat6211.2
PROTAC-PEG PEG-basedHuman2527.7
Rat1838.5

Analysis: The data clearly illustrates the stability advantage conferred by the azetidine linker. PROTAC-AZ shows a significantly longer half-life and lower intrinsic clearance compared to its PEG-linker counterpart (PROTAC-PEG ) in both human and rat liver microsomes. This suggests that PROTAC-AZ is less susceptible to Phase I oxidative metabolism, a common degradation pathway for PEG-containing molecules.[5] Lower intrinsic clearance is a strong predictor of lower hepatic clearance in vivo, which often translates to improved bioavailability and a longer duration of action.[8]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard high-throughput method to determine a compound's in vitro half-life.

Objective: To measure the rate of disappearance of a PROTAC in the presence of liver microsomes and NADPH (a required cofactor for CYP enzymes).

Materials:

  • Test PROTAC (e.g., PROTAC-AZ) and comparator (e.g., PROTAC-PEG)

  • Pooled Human or Rat Liver Microsomes (commercially available)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive control compound with known metabolic rate (e.g., Verapamil, Testosterone)

  • Negative control (incubation without NADPH)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well plates, incubator, LC-MS/MS system

Workflow Diagram:

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A1 Prepare PROTAC dilutions in buffer B1 Add microsomes to PROTAC dilutions in plate A1->B1 A2 Thaw microsomes on ice and dilute in buffer A2->B1 B2 Pre-incubate at 37°C B1->B2 B3 Initiate reaction by adding NADPH regenerating system B2->B3 C1 At time points (0, 5, 15, 30, 60 min), aliquot into quench solution (Acetonitrile + IS) B3->C1 D1 Centrifuge quenched samples C1->D1 D2 Analyze supernatant by LC-MS/MS D1->D2 D3 Calculate % remaining vs. T0 D2->D3 D4 Determine t½ and CLint D3->D4

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Prepare working solutions of the test PROTACs and controls in phosphate buffer. The final concentration in the incubation is typically 1 µM.

  • Incubation Setup: In a 96-well plate, add the PROTAC solution. In separate wells, prepare a negative control by omitting the NADPH system.

  • Pre-incubation: Add the diluted liver microsomes (final protein concentration ~0.5 mg/mL) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells and add it to a separate plate containing cold acetonitrile with an internal standard. This immediately stops the enzymatic reaction ("quenches" it).

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The amount of remaining parent PROTAC at each time point is quantified relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Self-Validating System & Rationale:

  • Negative Control (No NADPH): This is critical to ensure that the disappearance of the PROTAC is due to enzyme-catalyzed metabolism and not chemical instability or non-specific binding.[6]

  • Positive Control: Including a compound with a known, moderate clearance validates that the microsomal system is enzymatically active.

  • Internal Standard: This accounts for variations in sample processing and mass spectrometer response, ensuring accurate quantification.

Part 2: In Vivo Stability and Pharmacokinetics

While in vitro data is predictive, in vivo studies are essential to understand the complete pharmacokinetic (PK) profile of a PROTAC in a living organism.[][13] These studies measure how the drug is absorbed, distributed, metabolized, and excreted (ADME), providing the data needed to establish a PK/pharmacodynamic (PD) relationship and predict human dosage.[14]

Comparative In Vivo Pharmacokinetic Data (Rat Model)

This table presents representative PK data following intravenous (IV) and oral (PO) administration of the two PROTACs in rats.

ParameterPROTAC-AZ (Azetidine)PROTAC-PEG (PEG)Units
Intravenous (IV) Dosing (1 mg/kg)
CL (Clearance)15.545.2mL/min/kg
Vdss (Volume of Distribution)1.82.5L/kg
t½ (Half-Life)2.10.9hours
Oral (PO) Dosing (10 mg/kg)
Cmax (Max Concentration)45098ng/mL
Tmax (Time to Cmax)2.01.0hours
AUC (Area Under the Curve)2850560ng*h/mL
F (Oral Bioavailability)358%

Analysis: The in vivo data corroborates the in vitro findings.

  • Lower Clearance: Following IV administration, PROTAC-AZ exhibits significantly lower clearance than PROTAC-PEG , which is consistent with its enhanced metabolic stability.[15] This lower clearance directly contributes to its longer half-life.

  • Superior Oral Exposure: The most striking difference is in the oral dosing data. PROTAC-AZ demonstrates substantially higher Cmax and AUC values, culminating in a more than 4-fold improvement in oral bioavailability (F%). This indicates that not only is the azetidine-containing PROTAC more metabolically stable, but it also likely possesses better absorption characteristics. The poor bioavailability of PROTAC-PEG is likely due to extensive first-pass metabolism in the gut wall and liver.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol provides a framework for a basic PK study in rats.

Objective: To determine key pharmacokinetic parameters (CL, Vdss, t½, F%) of a test PROTAC after IV and PO administration.

Materials:

  • Test PROTACs formulated for IV (e.g., in saline/DMSO/solubilizer) and PO (e.g., in PEG400/Tween 80/water) administration.

  • Male Sprague-Dawley rats (typically cannulated for serial blood sampling).

  • Dosing syringes (IV) and gavage needles (PO).

  • Anticoagulant-coated tubes (e.g., K2-EDTA) for blood collection.

  • Centrifuge, freezers for plasma storage.

  • LC-MS/MS system for bioanalysis.

Workflow Diagram:

In_Vivo_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & PK Modeling A1 Acclimate animals A2 Administer PROTAC (IV bolus or PO gavage) to separate cohorts A1->A2 B1 Collect blood at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) A2->B1 B2 Process blood to plasma via centrifugation B1->B2 B3 Store plasma at -80°C B2->B3 C1 Extract PROTAC from plasma B3->C1 C2 Quantify concentration using LC-MS/MS C1->C2 C3 Plot concentration vs. time C2->C3 C4 Calculate PK parameters using non-compartmental analysis C3->C4

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Step-by-Step Procedure:

  • Animal Preparation & Dosing: Acclimated, cannulated rats are divided into two groups (n=3-5 per group). Group 1 receives the PROTAC via IV bolus injection. Group 2 receives the PROTAC via oral gavage.

  • Blood Collection: At a series of time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours), small blood samples (~100 µL) are collected from the cannula into anticoagulant tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to new tubes and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the PROTAC in each plasma sample is determined using a validated LC-MS/MS method. This typically involves protein precipitation followed by quantification against a standard curve.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin). Non-compartmental analysis is used to calculate key PK parameters. Oral bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Self-Validating System & Rationale:

  • Cannulated Animals: Using jugular vein cannulated animals allows for serial blood sampling from the same animal, reducing animal usage and inter-animal variability.

  • Separate IV and PO Groups: An IV dosing group is essential as it provides the reference data (100% bioavailability) against which the oral absorption is compared.[]

  • Validated Bioanalytical Method: The LC-MS/MS method must be validated for accuracy, precision, and sensitivity to ensure the reliability of the concentration data.

Conclusion

The strategic incorporation of rigid, cyclic moieties like "1-Boc-3-ethynyl-3-methylazetidine" into PROTAC linkers represents a significant advancement over traditional linear linkers. As demonstrated through comparative in vitro and in vivo data, this design choice directly addresses the critical challenge of metabolic instability that can hinder the clinical translation of PROTACs.

PROTACs derived from this azetidine building block exhibit markedly improved stability in liver microsomes, which translates to lower clearance, longer half-life, and substantially enhanced oral bioavailability in preclinical models. This improved pharmacokinetic profile allows for more sustained target engagement in vivo, increasing the probability of achieving a robust and durable therapeutic effect. For researchers in drug development, prioritizing linker designs that incorporate such metabolically robust and conformationally defined elements is a key strategy for developing the next generation of effective oral protein degraders.

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Comparative

A Comparative Purity Analysis of 1-Boc-3-ethynyl-3-methylazetidine from Different Suppliers

In the landscape of modern drug discovery, the quality of chemical building blocks is paramount. Heterocyclic compounds, such as 1-Boc-3-ethynyl-3-methylazetidine, are increasingly sought-after scaffolds for the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quality of chemical building blocks is paramount. Heterocyclic compounds, such as 1-Boc-3-ethynyl-3-methylazetidine, are increasingly sought-after scaffolds for the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have profound effects on the outcome of chemical reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate.[1][2] Therefore, a rigorous assessment of the purity of such starting materials is a critical, non-negotiable step in the research and development pipeline.

This guide presents a comprehensive, multi-technique approach to the purity analysis of 1-Boc-3-ethynyl-3-methylazetidine, comparing hypothetical batches from three different commercial suppliers: Supplier A, Supplier B, and Supplier C. Our analysis is designed to provide researchers, scientists, and drug development professionals with a practical framework for supplier qualification, emphasizing the importance of a holistic view of purity that extends beyond a single percentage value. We will delve into the "why" behind our experimental choices, grounding our methodologies in established analytical principles and regulatory expectations.

The Importance of Purity for 1-Boc-3-ethynyl-3-methylazetidine

1-Boc-3-ethynyl-3-methylazetidine is a valuable building block due to its strained four-membered ring system and the presence of a terminal alkyne. The azetidine core can impart favorable pharmacokinetic properties, while the ethynyl group serves as a versatile handle for click chemistry and other coupling reactions. However, the synthesis of this molecule can lead to a range of potential impurities.

Based on a plausible synthetic route starting from 1-Boc-3-azetidinone, we can anticipate several classes of impurities:

  • Residual Starting Materials and Intermediates: Unreacted 1-Boc-3-azetidinone or intermediates from the ethynylation reaction.

  • By-products: Compounds formed from side reactions, such as dimerization of the alkyne or products of incomplete reactions.

  • Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.

  • Residual Solvents: Organic volatile impurities from the reaction and purification steps.[3][4]

  • Water: Which can affect reaction stoichiometry and stability.

Each of these impurity types can have different downstream consequences, from yielding unexpected products to inhibiting catalytic reactions or causing toxicity in biological systems.

A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity.[] A robust analysis relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. Our comparative analysis of the samples from Suppliers A, B, and C will employ the following techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): For structural confirmation and identification of organic impurities.

  • High-Performance Liquid Chromatography (HPLC-UV/MS): For quantitative purity assessment and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of residual solvents.

  • Elemental Analysis (CHN): To verify the elemental composition.

  • Karl Fischer Titration: For the precise determination of water content.

The overall workflow for our purity analysis is depicted in the following diagram:

Purity_Analysis_Workflow Overall Purity Analysis Workflow for 1-Boc-3-ethynyl-3-methylazetidine cluster_sample Sample Receipt cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_decision Final Assessment Sample_A Supplier A NMR ¹H & ¹³C NMR HPLC HPLC-UV/MS GCMS Headspace GC-MS EA Elemental Analysis (CHN) KF Karl Fischer Titration Sample_B Supplier B Sample_C Supplier C Structural_Confirmation Structural Confirmation & Organic Impurity Profile NMR->Structural_Confirmation Purity_Quantification Quantitative Purity & Impurity Profile HPLC->Purity_Quantification Residual_Solvents Residual Solvent Content GCMS->Residual_Solvents Elemental_Composition Elemental Composition EA->Elemental_Composition Water_Content Water Content KF->Water_Content Supplier_Qualification Supplier Qualification Decision Structural_Confirmation->Supplier_Qualification Purity_Quantification->Supplier_Qualification Residual_Solvents->Supplier_Qualification Elemental_Composition->Supplier_Qualification Water_Content->Supplier_Qualification

Caption: Workflow for the comprehensive purity analysis of 1-Boc-3-ethynyl-3-methylazetidine.

Experimental Protocols

The following are detailed protocols for each analytical technique employed in this study. These protocols are based on standard pharmaceutical analysis practices.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Analysis: The spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure of 1-Boc-3-ethynyl-3-methylazetidine. Any additional peaks are integrated and, where possible, identified as specific impurities.

High-Performance Liquid Chromatography (HPLC-UV/MS)
  • Objective: To quantify the purity of the main component and to detect and quantify non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks detected by UV. The mass spectrometer is used to confirm the identity of the main peak and to aid in the identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Objective: To identify and quantify residual volatile organic solvents, following USP <467> guidelines.[3][4][6][7]

  • Instrumentation: Headspace GC-MS system.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220 °C.

    • MS Transfer Line Temperature: 240 °C.

    • MS Ion Source Temperature: 230 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO).

  • Data Analysis: The presence of residual solvents is determined by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of a standard solution of known solvents. Quantification is performed using an external standard method.

Elemental Analysis (CHN)
  • Objective: To confirm the elemental composition of the sample.

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values for C₁₁H₁₇NO₂.

Karl Fischer Titration
  • Objective: To determine the water content of the sample.

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and add it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Data Analysis: The water content is determined automatically by the instrument and is reported as a weight percentage.

Comparative Analysis of Suppliers

The following tables summarize the analytical data obtained for the batches of 1-Boc-3-ethynyl-3-methylazetidine from the three hypothetical suppliers.

Table 1: Summary of Purity and Content Analysis

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white solidWhite solidYellowish solid
¹H NMR Purity (%) >99>99~97 (unidentified impurities)
HPLC Purity (%) 99.299.897.5
Water Content (KF, % w/w) 0.150.080.45
Total Residual Solvents (ppm) 3501501200

Table 2: Impurity Profile by HPLC-UV/MS

Impurity (Retention Time)Supplier A (%)Supplier B (%)Supplier C (%)
Impurity 1 (RRT ~0.8) 0.30.11.2
Impurity 2 (RRT ~1.2) 0.2Not Detected0.5
Other Impurities (Total) 0.30.10.3
Total Impurities 0.80.22.0

Table 3: Residual Solvent Analysis by Headspace GC-MS (ppm)

SolventSupplier ASupplier BSupplier CICH Q3C Limit (Class 3)
Acetone 2001005005000
Ethyl Acetate 150507005000
Total 3501501200-

Table 4: Elemental Analysis (CHN)

ElementTheoretical (%)Supplier A (%)Supplier B (%)Supplier C (%)
Carbon (C) 68.3768.2568.3567.98
Hydrogen (H) 8.878.958.859.01
Nitrogen (N) 7.257.187.287.05

Discussion and Interpretation of Results

The comprehensive analysis reveals significant differences in the quality of the material from the three suppliers.

  • Supplier B consistently provided the material with the highest purity. The HPLC purity was the highest at 99.8%, with the lowest total impurities. The residual solvent content was well below acceptable limits, and the water content was minimal. The elemental analysis was in excellent agreement with the theoretical values. The material was a clean, white solid, and the NMR spectrum was free of any discernible impurities.

  • Supplier A provided material of good quality, with an HPLC purity of 99.2%. The residual solvent and water content were low, and the elemental analysis was acceptable. The NMR showed high purity. This material would likely be suitable for many applications.

  • Supplier C provided material of significantly lower quality. The yellowish appearance was an initial indicator of potential impurities. The HPLC purity was the lowest at 97.5%, with a significant amount of Impurity 1. The ¹H NMR also indicated the presence of impurities that could not be readily identified from the spectrum alone. The water content was elevated, and the residual solvent levels, while still within ICH Class 3 limits, were substantially higher than the other suppliers.[8][9] The elemental analysis deviated more significantly from the theoretical values, consistent with the lower purity.

The following diagram illustrates the decision-making process based on the analytical data:

Supplier_Decision_Tree Supplier Qualification Decision Tree Start Start: Need 1-Boc-3-ethynyl-3-methylazetidine Analyze_Suppliers Analyze Samples from Suppliers A, B, C Start->Analyze_Suppliers Check_Purity HPLC Purity > 99.5%? Analyze_Suppliers->Check_Purity Check_Impurities Total Impurities < 0.5%? Check_Purity->Check_Impurities Yes (Supplier B) Consider_A Consider Supplier A (Acceptable for non-critical applications) Check_Purity->Consider_A No, but >99% (Supplier A) Reject_C Reject Supplier C Check_Purity->Reject_C No, <98% (Supplier C) Check_Solvents Residual Solvents < 500 ppm? Check_Impurities->Check_Solvents Yes (Supplier B) Check_Impurities->Consider_A No (Supplier A) Check_Water Water Content < 0.1%? Check_Solvents->Check_Water Yes (Supplier B) Check_Solvents->Consider_A No (Supplier A) Select_B Select Supplier B Check_Water->Select_B Yes (Supplier B) Check_Water->Consider_A No (Supplier A)

Caption: Decision tree for supplier qualification based on purity analysis data.

Conclusion

This comparative guide underscores the critical importance of a thorough, multi-technique approach to the purity analysis of key chemical building blocks like 1-Boc-3-ethynyl-3-methylazetidine. Relying solely on a single purity value from a supplier's certificate of analysis can be misleading. Our hypothetical case study demonstrates that significant variations in impurity profiles, residual solvents, and water content can exist between suppliers.

For applications in drug discovery and development, where reproducibility and the integrity of experimental data are paramount, Supplier B would be the unequivocal choice. The higher cost of such premium-quality material is often justified by the avoidance of failed reactions, misleading biological data, and time-consuming troubleshooting efforts. Supplier A may represent a viable, more cost-effective option for less sensitive applications or for early-stage exploratory work. The material from Supplier C would be deemed unsuitable for most pharmaceutical research and development purposes due to its lower purity and higher levels of impurities and residual solvents.

Ultimately, the investment in a comprehensive in-house purity analysis for critical starting materials is a cornerstone of scientific rigor and a crucial step in mitigating risks in the long and complex process of drug development.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. (2019). <467> Residual Solvents. United States Pharmacopeia. [Link]

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ProPharma. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • Agilent. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ICH. (2006). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • Small Molecule Identification and Purity Testing. (2023). Medistri SA. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Molecules. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 1-Boc-3-ethynyl-3-methylazetidine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Boc-3-ethynyl-3-methylazetidine (CAS No. 1363381-76-3).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Boc-3-ethynyl-3-methylazetidine (CAS No. 1363381-76-3). As a specialized heterocyclic building block used in drug discovery and development, its unique structure—incorporating an azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a terminal ethynyl group—necessitates a nuanced approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals to ensure operational safety, environmental protection, and regulatory compliance.

Part 1: Hazard Characterization and Risk Assessment

A specific Safety Data Sheet (SDS) for 1-Boc-3-ethynyl-3-methylazetidine is not consistently available. Therefore, a robust safety assessment must be synthesized by evaluating the hazards associated with its core structural motifs: the azetidine ring, the Boc protecting group, and the terminal alkyne.

  • Azetidine Moiety : The parent compound, azetidine, is known to be a flammable and corrosive chemical, capable of causing severe skin burns and eye damage.[1][2] Structurally related azetidine derivatives are classified as irritants, causing skin, eye, and respiratory irritation.[3][4][5][6] It is prudent to assume that 1-Boc-3-ethynyl-3-methylazetidine shares these irritant and potentially corrosive properties.

  • Boc (tert-butyloxycarbonyl) Group : The Boc group itself is generally stable but is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[7][8] During disposal, mixing with acidic waste streams must be avoided to prevent uncontrolled deprotection, which would generate isobutylene gas and the more reactive free amine, potentially leading to pressure buildup in a sealed container.

  • Ethynyl (Terminal Alkyne) Group : Terminal alkynes can form explosive acetylides with certain metals, particularly heavy metals like copper, silver, and mercury. While the risk is lower with this specific molecule compared to acetylene gas, it is a critical consideration for disposal. Waste streams containing this compound must not come into contact with incompatible metal salts or containers.

Based on this analysis, the compound should be handled as a hazardous substance with the following assumed classifications:

  • Skin Irritant/Corrosive

  • Serious Eye Irritant/Damage

  • Respiratory Irritant

  • Acute Oral Toxicity (Harmful if swallowed)[9]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Prior to handling for any purpose, including disposal, strict adherence to PPE protocols is mandatory. All operations should be conducted within a certified chemical fume hood.[3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect thoroughly before use.[3][10]To prevent skin contact, irritation, and potential burns from the azetidine moiety.[1][4]
Eye/Face Protection Chemical safety goggles and a full-face shield.To protect eyes and face from splashes of the compound, which can cause serious irritation or damage.[1][10]
Body Protection Flame-retardant laboratory coat and closed-toe shoes.To protect skin and clothing from contamination and potential flammability hazards.
Respiratory Protection Not required if handled exclusively within a functioning chemical fume hood.To avoid inhalation of any vapors or aerosols, which may cause respiratory irritation.[3][5]
Spill & Exposure Protocol

In the event of an accidental spill:

  • Evacuate and Ventilate : Ensure the immediate area is clear of personnel and increase ventilation by keeping the fume hood sash open (at a safe working height).[3]

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected waste into a clearly labeled, sealable container designated for hazardous chemical waste.[2]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[5][6]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

Part 3: Step-by-Step Disposal Protocol

Disposal of 1-Boc-3-ethynyl-3-methylazetidine must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems. [4]

Step 1: Waste Segregation and Collection
  • Primary Waste : Collect all unused or waste 1-Boc-3-ethynyl-3-methylazetidine in its original container or a designated, compatible, and clearly labeled hazardous waste container.[11][12]

  • Contaminated Materials : All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, absorbent pads, and cleaning materials, must be collected as solid hazardous waste.[12]

  • Rinsate : The first rinse of any container that held the chemical must be collected as hazardous liquid waste.[11] Subsequent rinses of containers holding non-highly toxic materials may be eligible for drain disposal, but given the compound's hazards, it is best practice to collect the first three rinses.

Step 2: Container Selection and Labeling
  • Container Choice : Use a sturdy, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). Ensure the container has a secure, sealable lid.[12] Do not use containers with metal components that could contact the waste.

  • Labeling : The waste container must be labeled with a fully completed hazardous waste tag at all times. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste 1-Boc-3-ethynyl-3-methylazetidine". Avoid using abbreviations or chemical formulas.[13]

    • A complete list of all components in the container, including solvents and their approximate percentages.

    • The associated hazards (e.g., Irritant, Harmful).

    • The date accumulation started.

Step 3: On-Site Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[13]

  • The SAA must be located at or near the point of generation.

  • Ensure secondary containment is used for the liquid waste container to prevent spills.[11]

  • Segregate this waste from incompatible materials, especially strong acids (to prevent deprotection) and heavy metal salts (to prevent acetylide formation).

Step 4: Final Disposal
  • Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][14]

  • The recommended final disposal method is incineration at a permitted hazardous waste facility. This high-temperature process ensures the complete destruction of the organic molecule. The facility's flue gas treatment systems are equipped to handle potentially toxic combustion byproducts like nitrogen oxides (NOx).

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 1-Boc-3-ethynyl-3-methylazetidine.

G Disposal Workflow: 1-Boc-3-ethynyl-3-methylazetidine cluster_0 Preparation cluster_1 Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposition start Generation of Waste (Unused reagent, contaminated labware, etc.) ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams (Solid vs. Liquid vs. Rinsate) fume_hood->segregate container Select Compatible Container (e.g., HDPE, No Metal Contact) segregate->container label_waste Attach & Complete Hazardous Waste Label (Full Name, Hazards, Date) container->label_waste storage Store Sealed Container in SAA (Secondary Containment Required) label_waste->storage incompatibles Segregate from Incompatibles (Acids, Heavy Metal Salts) storage->incompatibles contact_ehs Contact EHS for Waste Pickup incompatibles->contact_ehs end Disposal via Licensed Contractor (Preferred Method: Incineration) contact_ehs->end

Caption: Decision workflow for the safe disposal of 1-Boc-3-ethynyl-3-methylazetidine.

References

  • Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
  • Navigating the Disposal of (S)-Methyl Azetidine-2-carboxylate: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET: 1-Boc-3-methylazetidine. Fisher Scientific.
  • 1-Boc-3-ethynylazetidine 97% | CAS: 287193-01-5. AChemBlock.
  • SAFETY DATA SHEET: 1-Boc-3-(methylamino)azetidine. Fisher Scientific.
  • 1-Boc-3-((Methylamino)methyl)azetidine | 1049730-81-5. Sigma-Aldrich.
  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG.
  • 1-BOC-3-METHYLAMINOAZETIDINE | 454703-20-9. ChemicalBook.
  • 1-Boc-3-ethynyl-azetidine | CAS No: 287193-01-5. Apollo Scientific.
  • Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem, National Institutes of Health.
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  • 1-BOC-3-ETHYNYL-3-METHYLAZETIDINE. CymitQuimica.
  • Azetidine-3-carboxaldehyde, N-BOC protected. Apollo Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.
  • Appendix E - Lab Decommissioning Process. Cornell University Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • The Chemistry of the Boc Protecting Group. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.

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Handling

Comprehensive Safety and Handling Guide for 1-Boc-3-ethynyl-3-methylazetidine

This guide provides essential safety protocols and operational directives for the handling of 1-Boc-3-ethynyl-3-methylazetidine. As a compound utilized in advanced research and drug development, a thorough understanding...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1-Boc-3-ethynyl-3-methylazetidine. As a compound utilized in advanced research and drug development, a thorough understanding of its chemical nature is paramount to ensuring laboratory safety. This document is structured to provide immediate, actionable information, grounded in established safety principles, to researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a deep-rooted culture of safety that extends beyond mere compliance.

Hazard Identification and Risk Assessment

  • Azetidine Moiety: Azetidine and its derivatives are known to be reactive and potentially hazardous. They can cause skin, eye, and respiratory irritation.[1][2][3] The strained four-membered ring contributes to its reactivity.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[4][5] Its removal often involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are corrosive and require careful handling.[6][7]

  • Terminal Alkyne: Terminal alkynes are generally more acidic than other hydrocarbons and can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).[8][9] While the risk is lower with transient contact, it is a critical consideration in experimental design and waste disposal. They can also be reactive and participate in various addition and coupling reactions.[7][10][11][12][13]

Based on this analysis, 1-Boc-3-ethynyl-3-methylazetidine should be treated as a compound that is irritating to the eyes, skin, and respiratory system , with potential for reactivity hazards under specific conditions.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionRationale
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[14][15]Based on data for similar azetidine derivatives.[1][2][3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[14][15]Based on data for similar azetidine derivatives.[1][2][3]
Respiratory Irritation May cause respiratory irritation if inhaled.[14][15]Common hazard for fine chemical powders and volatile organic compounds.
Reactivity Hazards Potential for hazardous reactions with strong acids, bases, oxidizing agents, and certain metals.Boc group lability with acids[4][5]; alkyne reactivity.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 1-Boc-3-ethynyl-3-methylazetidine. The following PPE is mandatory to prevent exposure.[9]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1][9] A full-face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when working with the compound under pressure or heat.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1][2] Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently, especially after direct contact with the compound.[1]

  • Body Protection: A long-sleeved laboratory coat made of a chemical-resistant material must be worn at all times.[1] This protects the skin on your arms and body from accidental splashes and contamination.

  • Respiratory Protection: All handling of solid 1-Boc-3-ethynyl-3-methylazetidine and its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[3] If a fume hood is not available or if there is a high risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times to protect the feet from spills.[2]

Donning and Doffing of PPE: A Critical Procedure

Incorrect removal of PPE can lead to self-contamination. Follow a strict procedure for donning and doffing.[16]

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye and Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respiratory Protection (if required) Doff3->Doff4

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment (PPE).

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for both safety and maintaining the integrity of 1-Boc-3-ethynyl-3-methylazetidine.

Preparation and Handling:
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[3]

  • Ventilation: Ensure adequate ventilation to minimize exposure to airborne contaminants.[17]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2]

  • Dispensing: Use clean, dry glassware and appropriate tools (e.g., non-metallic spatulas) to dispense the solid.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, except when required for a specific reaction protocol, in which case, extreme caution should be exercised.

Storage:
  • Container: Keep the container tightly closed when not in use.[14]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[17]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.[2]

Chemical Exposure:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][18] Seek immediate medical attention.[3]

  • Skin Contact: Promptly flush the affected area with large amounts of water for at least 15 minutes and remove any contaminated clothing while under an emergency shower.[3][18] If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Emergency_Response Start Chemical Exposure Occurs Action1 Remove from Exposure & Alert Others Start->Action1 Decision1 Type of Exposure? Action1->Decision1 Skin Skin/Clothing Decision1->Skin Skin Eyes Eyes Decision1->Eyes Eyes Inhalation Inhalation Decision1->Inhalation Inhalation Action_Skin Use Safety Shower Remove Contaminated Clothing Flush for 15 min Skin->Action_Skin Action_Eyes Use Eyewash Station Flush for 15 min Eyes->Action_Eyes Action_Inhalation Move to Fresh Air Inhalation->Action_Inhalation End Seek Immediate Medical Attention Action_Skin->End Action_Eyes->End Action_Inhalation->End

Caption: Emergency response workflow for different types of chemical exposure.

Chemical Spills:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[19]

  • Evacuate: If the spill is large or involves highly volatile materials, evacuate the area.

  • Ventilate: Increase ventilation in the area by opening sashes on fume hoods.[20]

  • Containment: For small spills, contain the material using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand).[20] Do not use combustible materials to absorb spills.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.[20]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.[18]

Disposal Plan: Responsible Waste Management

All waste containing 1-Boc-3-ethynyl-3-methylazetidine must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated absorbents from spills) in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Fisher Scientific. (2024, March 31). 1-Boc-3-methylazetidine Safety Data Sheet.
  • UCSF Environmental Health & Safety. (n.d.). Chemical Spills.
  • Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • American Chemical Society Committee on Chemical Safety. (2016, November 21). Guidelines for Chemical Laboratory Safety in Secondary Schools.
  • Fisher Scientific. (2025, December 26). 1-Boc-3-(methylamino)azetidine Safety Data Sheet.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Centers for Disease Control and Prevention. (2022, October 3). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE).
  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview.
  • American Chemical Society. (n.d.). Laboratory Safety.
  • University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals.
  • Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
  • Chemistry LibreTexts. (2022, September 24). 9: Alkynes - An Introduction to Organic Synthesis.
  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
  • MDPI. (2022, December 30). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • National Center for Biotechnology Information. (2020, December 21). Biosynthesis of alkyne-containing natural products.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • RSC Publishing. (n.d.). Biosynthesis of alkyne-containing natural products.

Sources

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